molecular formula C7H8BrNO2 B1519643 (5-Bromo-3-methoxypyridin-2-yl)methanol CAS No. 1087659-32-2

(5-Bromo-3-methoxypyridin-2-yl)methanol

Cat. No.: B1519643
CAS No.: 1087659-32-2
M. Wt: 218.05 g/mol
InChI Key: PMFAMDOUBXZRSN-UHFFFAOYSA-N
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Description

(5-Bromo-3-methoxypyridin-2-yl)methanol is a useful research compound. Its molecular formula is C7H8BrNO2 and its molecular weight is 218.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-bromo-3-methoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMFAMDOUBXZRSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20670148
Record name (5-Bromo-3-methoxypyridin-2-yl)methanol
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URL https://comptox.epa.gov/dashboard/DTXSID20670148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1087659-32-2
Record name (5-Bromo-3-methoxypyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20670148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Characterization of (5-Bromo-3-methoxypyridin-2-yl)methanol (CAS 1087659-32-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the characterization of (5-Bromo-3-methoxypyridin-2-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-tested insights to support your research and development endeavors.

Introduction: The Significance of a Substituted Pyridine

This compound, with its distinct substitution pattern on the pyridine ring, represents a versatile scaffold for the synthesis of complex molecular architectures. The presence of a bromine atom offers a reactive handle for cross-coupling reactions, while the methoxy and hydroxymethyl groups provide opportunities for further functionalization and modulation of physicochemical properties. Understanding the precise characterization of this molecule is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a compound is the bedrock of its application in synthesis and drug development. While experimentally determined data for this compound is not extensively published in peer-reviewed literature, a combination of supplier information and predictive modeling provides a solid starting point.

PropertyValueSource
CAS Number 1087659-32-2Multiple Suppliers[][2]
Molecular Formula C₇H₈BrNO₂Multiple Suppliers[][2]
Molecular Weight 218.05 g/mol Multiple Suppliers[][2]
Physical Form SolidSigma-Aldrich[3]
Predicted Boiling Point 289.2 ± 35.0 °CMySkinRecipes[4]
Predicted Density 1.595 ± 0.06 g/cm³MySkinRecipes[4]
Storage Conditions 2-8°C, sealed in a dry environmentSigma-Aldrich[3]

Note: The boiling point and density are predicted values and should be used as an estimation pending experimental verification.

The physical form of this compound is noteworthy. While most suppliers list it as a solid, at least one patent describes it as a "thick liquid" following purification. This suggests that its melting point may be close to ambient temperature, or that it may exist as a supercooled liquid or an amorphous solid.

Synthesis and Purification: From Precursor to Pure Compound

A plausible and documented synthetic route to this compound involves the reduction of its corresponding aldehyde, 5-bromo-3-methoxypicolinaldehyde.

Synthesis_Workflow Precursor 5-Bromo-3-methoxypicolinaldehyde Reduction Reduction (e.g., NaBH₄, MeOH) Precursor->Reduction Crude_Product Crude this compound Reduction->Crude_Product Purification Column Chromatography (Silica Gel) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

A general workflow for the synthesis and purification of the target compound.
Experimental Protocol: Reduction of 5-bromo-3-methoxypicolinaldehyde

This protocol is a generalized procedure based on standard organic chemistry practices for the reduction of an aldehyde to an alcohol.

  • Dissolution: Dissolve 5-bromo-3-methoxypicolinaldehyde in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Place the flask in an ice bath to cool the solution to 0-5°C. This is crucial to control the exothermic nature of the reduction reaction.

  • Addition of Reducing Agent: Slowly add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) to decompose any unreacted reducing agent.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate. The organic layer should be washed with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Spectroscopic Characterization: The Molecular Fingerprint

Comprehensive spectroscopic analysis is essential to confirm the identity and purity of this compound. While publicly available spectra are scarce, the following sections outline the expected spectral features based on the compound's structure and data from analogous compounds. Several chemical suppliers, such as BLDpharm and ChemicalBook, indicate the availability of spectral data, which should be consulted for definitive analysis[5][6].

Characterization_Workflow cluster_Spectroscopy Spectroscopic Analysis cluster_Chromatography Chromatographic Analysis NMR NMR Spectroscopy (¹H and ¹³C) Structure_Confirmation Structure & Purity Confirmation NMR->Structure_Confirmation MS Mass Spectrometry (MS) MS->Structure_Confirmation IR Infrared Spectroscopy (FTIR) IR->Structure_Confirmation HPLC High-Performance Liquid Chromatography (HPLC) HPLC->Structure_Confirmation GCMS Gas Chromatography-Mass Spectrometry (GC-MS) GCMS->Structure_Confirmation Compound This compound Compound->NMR Compound->MS Compound->IR Compound->HPLC Compound->GCMS

A comprehensive workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine ring, the methoxy group, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling constants will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (bromine, oxygen, nitrogen).

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the molecule. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive M and M+2 isotopic cluster for the molecular ion and any bromine-containing fragments.

Infrared (IR) Spectroscopy

The IR spectrum will reveal the presence of key functional groups. Expected characteristic absorption bands include:

  • A broad O-H stretch from the hydroxyl group.

  • C-H stretches from the aromatic ring and the methoxy and methylene groups.

  • C=C and C=N stretching vibrations from the pyridine ring.

  • A C-O stretch from the methoxy and alcohol groups.

  • A C-Br stretch at lower wavenumbers.

Chromatographic Analysis: Purity Assessment

Chromatographic techniques are vital for assessing the purity of this compound and for monitoring reaction progress.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed to determine the purity of the compound. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), with or without a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Given its predicted boiling point, GC-MS could also be a viable technique for purity analysis, providing both retention time and mass spectral data for peak identification.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating that it may cause skin and eye irritation, and may be harmful if swallowed[3]. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. It should be handled in a well-ventilated area or a fume hood.

Conclusion: A Versatile Building Block in Drug Discovery

This compound is a valuable building block for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. A thorough characterization, employing a suite of analytical techniques, is essential to ensure its identity and purity, thereby enabling its successful application in complex synthetic pathways. This guide provides a foundational framework for the characterization of this important molecule, empowering researchers to proceed with confidence in their drug discovery endeavors.

References

The Definitive Guide to the Structural Elucidation of (5-Bromo-3-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Method Selection and Data Interpretation for a Novel Pyridine Derivative

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. (5-Bromo-3-methoxypyridin-2-yl)methanol, a substituted pyridine, represents a class of heterocyclic compounds of significant interest in medicinal chemistry due to the prevalence of the pyridine scaffold in pharmaceuticals. This technical guide provides an in-depth, experience-driven walkthrough of the multifaceted analytical strategies employed to unequivocally determine its molecular structure. We will delve into the logical framework behind the selection of spectroscopic and crystallographic techniques, focusing on the "why" behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals seeking to understand not just the methods, but the scientific rationale that ensures accuracy and confidence in structural assignment.

Introduction: The Imperative of Unambiguous Structure

This compound, with the chemical formula C₇H₈BrNO₂ and a molecular weight of 218.05 g/mol , is a molecule with multiple substitution points on a pyridine ring, making its precise characterization non-trivial.[][2] The arrangement of the bromo, methoxy, and methanol substituents dictates its steric and electronic properties, which in turn influence its potential biological activity and suitability as a synthetic intermediate. An erroneous structural assignment can lead to wasted resources and flawed interpretations of structure-activity relationships (SAR). Therefore, a rigorous, multi-pronged analytical approach is not just recommended, but essential.

This guide will detail a systematic workflow for the structural confirmation of this compound, beginning with its synthesis and culminating in a comprehensive analysis of its spectroscopic and crystallographic data.

Synthesis and Purification: Laying the Foundation

A plausible synthetic route to this compound involves the reduction of the corresponding aldehyde, 5-bromo-3-methoxypyridine-2-carbaldehyde. This common transformation highlights the importance of purifying the final product to remove any unreacted starting material or byproducts that could confound subsequent spectroscopic analysis.

Experimental Protocol: Reduction of 5-bromo-3-methoxypyridine-2-carbaldehyde
  • Dissolution: Dissolve 5-bromo-3-methoxypyridine-2-carbaldehyde (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol at 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of NaBH₄ is a deliberate choice due to its mild nature and high selectivity for reducing aldehydes in the presence of other functional groups.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The purity of the isolated white solid is then assessed by High-Performance Liquid Chromatography (HPLC) and its melting point is determined. Only a highly purified sample is submitted for structural analysis to ensure the integrity of the data.

Mass Spectrometry: The First Glimpse of the Molecular Formula

Mass spectrometry (MS) is the initial and most direct method for determining the molecular weight of a compound. For halogenated compounds, it offers an additional layer of confirmation.

Causality of Method Selection: Electron Impact (EI) vs. Electrospray Ionization (ESI)

While both EI and ESI are viable, ESI is often preferred for polar molecules like our target compound as it is a "soft" ionization technique that typically yields a prominent protonated molecule [M+H]⁺, directly providing molecular weight information with minimal fragmentation.

Data Interpretation: The Isotopic Signature of Bromine

The most telling feature in the mass spectrum of this compound is the presence of two major peaks in the molecular ion region, separated by two mass-to-charge units (m/z).[3] This pattern is the unmistakable signature of a monobrominated compound, arising from the nearly equal natural abundance of the two stable isotopes of bromine, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[4]

Ion Calculated m/z Expected Relative Abundance
[C₇H₈⁷⁹BrNO₂ + H]⁺217.98~100%
[C₇H₈⁸¹BrNO₂ + H]⁺219.98~98%

Hypothetical Mass Spectrometry Data

This characteristic M and M+2 isotopic pattern provides very strong evidence for the presence of a single bromine atom in the molecule, thus validating a key component of the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed connectivity of atoms in a molecule. For a polysubstituted aromatic system like this compound, a suite of 1D and 2D NMR experiments is required to overcome challenges like signal overlap and to unambiguously assign all proton and carbon signals.[5]

Workflow for NMR Analysis

References

Spectral data analysis of (5-Bromo-3-methoxypyridin-2-yl)methanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data Analysis of (5-Bromo-3-methoxypyridin-2-yl)methanol

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, definitive structural elucidation is paramount for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for this purpose. This guide provides an in-depth analysis of the spectral data for this compound, offering not just the data, but the scientific rationale behind the acquisition and interpretation, tailored for researchers, scientists, and drug development professionals.

The structural integrity and purity of a compound are the cornerstones of reliable scientific outcomes. This document serves as a practical reference for the characterization of this compound, focusing on the synergy between different spectroscopic methods to build a comprehensive and unambiguous structural profile.

Molecular Structure and Spectroscopic Overview

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. The key features of this compound (Molecular Formula: C₇H₈BrNO₂, Molecular Weight: 218.05 g/mol ) that we expect to verify are[]:

  • A pyridine ring, which is a heterocyclic aromatic system.

  • Three substituents on the pyridine ring:

    • A bromine atom at position 5.

    • A methoxy group (-OCH₃) at position 3.

    • A hydroxymethyl group (-CH₂OH) at position 2.

Each of these features will produce a characteristic signature in the NMR, IR, and MS spectra. Our analytical approach is designed to isolate and interpret these signatures to confirm the compound's identity and structure.

Caption: Molecular structure of this compound.

Experimental Protocols: A Self-Validating System

The reliability of spectral data is directly dependent on the rigor of the experimental methodology. The following protocols are designed to ensure high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The choice of solvent and internal standard is critical for NMR. Deuterated chloroform (CDCl₃) is selected for its excellent ability to dissolve a wide range of organic compounds and its well-defined solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard (0.00 ppm) for ¹H and ¹³C NMR due to its chemical inertness and single, sharp resonance peak away from most sample signals[2].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 15-25 mg of this compound in approximately 0.7 mL of CDCl₃ containing 0.03% (v/v) TMS.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Utilize a 400 MHz spectrometer.

    • Acquire 16-32 scans to achieve a high signal-to-noise ratio.

    • Set a relaxation delay of 1-2 seconds to ensure full relaxation of protons.

    • Process the data with a line broadening of 0.3 Hz to improve resolution.

  • ¹³C NMR Acquisition:

    • Utilize a 100 MHz spectrometer with proton decoupling.

    • Acquire 1024-2048 scans due to the lower natural abundance of ¹³C.

    • Employ a relaxation delay of 2 seconds.

    • Process the data with a line broadening of 1.0 Hz.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal sample preparation and eliminates the need for KBr pellets, which can absorb atmospheric moisture.

Step-by-Step Protocol:

  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small, representative amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 16-32 scans to enhance the signal-to-noise ratio.

    • Process the data using the previously collected background spectrum for correction.

Mass Spectrometry (MS)

Electron Ionization (EI) is chosen for its ability to produce characteristic and extensive fragmentation, which is invaluable for structural elucidation by creating a unique "fingerprint" for the molecule[3].

Step-by-Step Protocol:

  • Sample Introduction: Introduce a dilute solution of the compound (in methanol or acetonitrile) via direct infusion or GC-MS.

  • Ionization: Utilize a standard EI source operating at 70 eV. This energy level is optimal for generating a reproducible fragmentation pattern.

  • Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure detection of the molecular ion and all significant fragments.

cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis nmr_prep Sample Prep (CDCl₃, TMS) nmr_acq Data Acquisition (¹H & ¹³C) nmr_prep->nmr_acq nmr_proc Data Processing (Fourier Transform) nmr_acq->nmr_proc nmr_interp Interpretation (Shifts, Splitting) nmr_proc->nmr_interp end_node Structure Confirmed nmr_interp->end_node ir_prep ATR Setup (Background Scan) ir_acq Data Acquisition (4000-400 cm⁻¹) ir_prep->ir_acq ir_interp Interpretation (Functional Groups) ir_acq->ir_interp ir_interp->end_node ms_prep Sample Intro (Direct Infusion) ms_acq Ionization & Scan (EI, m/z 40-300) ms_prep->ms_acq ms_interp Interpretation (M+, Fragments) ms_acq->ms_interp ms_interp->end_node start Sample start->nmr_prep start->ir_prep start->ms_prep

Caption: General workflow for spectroscopic analysis.

Spectral Data Interpretation

¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.30d1HH-6The proton at C-6 is adjacent to the ring nitrogen and is deshielded. It is coupled to H-4, appearing as a doublet.
~7.65d1HH-4The proton at C-4 is coupled to H-6, resulting in a doublet. Its chemical shift is influenced by the para-bromine and ortho-methoxy group.
~4.75s2H-CH₂OHThe methylene protons of the hydroxymethyl group are adjacent to the aromatic ring and the hydroxyl group. They typically appear as a singlet unless coupling to the -OH proton is observed.
~3.95s1H-CH₂OHThe hydroxyl proton is often a broad singlet and its chemical shift is highly dependent on concentration and temperature.
~3.90s3H-OCH₃The methoxy protons are in a shielded environment and appear as a sharp singlet.

Note: Predicted values based on established principles for substituted pyridines.[4][5]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~158.0C-2Carbon bearing the hydroxymethyl group and adjacent to nitrogen.
~155.5C-3Carbon attached to the electronegative oxygen of the methoxy group.
~145.0C-6Aromatic carbon adjacent to nitrogen.
~125.0C-4Aromatic carbon deshielded by the adjacent methoxy group.
~115.0C-5Carbon bearing the bromine atom; its shift is influenced by the heavy atom effect.
~60.0-CH₂OHAliphatic carbon of the hydroxymethyl group.
~56.0-OCH₃Aliphatic carbon of the methoxy group.

Note: Predicted values based on established principles and available data for substituted pyridines.[6][7][8][9]

Infrared (IR) Spectroscopy Analysis

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Frequency (cm⁻¹)IntensityAssignmentRationale
3400-3200BroadO-H stretchThe broadness is characteristic of hydrogen bonding from the alcohol group.[10]
3100-3000MediumAromatic C-H stretchCharacteristic stretching vibrations for protons on the pyridine ring.[11]
2950-2850MediumAliphatic C-H stretchStretching vibrations from the -CH₂OH and -OCH₃ groups.
1600-1450StrongC=C and C=N ring stretchThese absorptions are characteristic of the pyridine aromatic ring system.[12][13]
1250-1200StrongAryl C-O stretchAsymmetric C-O-C stretching of the aryl ether (methoxy group).
1050-1000StrongC-O stretchStretching vibration of the primary alcohol (-CH₂OH).
~600MediumC-Br stretchCarbon-bromine bond vibration, typically found in the fingerprint region.

Note: Predicted frequencies based on typical ranges for the respective functional groups.[14]

Mass Spectrometry (MS) Analysis

The mass spectrum provides the molecular weight and structural information based on the fragmentation pattern of the molecule.

m/zInterpretationRationale
217/219Molecular Ion [M]⁺ and [M+2]⁺The presence of two peaks of nearly equal intensity is the definitive signature of a compound containing one bromine atom (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular formula.[15][16]
186/188[M - CH₂OH]⁺Loss of the hydroxymethyl radical (•CH₂OH, 31 Da), a common fragmentation pathway for primary alcohols.
138/140[M - Br]⁺Loss of the bromine radical (•Br, 79/81 Da).
108[M - Br - CH₂O]⁺Subsequent loss of formaldehyde (CH₂O, 30 Da) from the [M - Br]⁺ fragment.

The fragmentation pattern provides a clear roadmap to the molecule's connectivity. The initial observation of the isotopic bromine pattern in the molecular ion is the most crucial first step in confirming the elemental composition[15][17].

Conclusion

The comprehensive analysis of this compound using NMR, IR, and MS provides a cohesive and definitive structural confirmation. The ¹H and ¹³C NMR spectra establish the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups (hydroxyl, methoxy, pyridine ring), and mass spectrometry verifies the molecular weight and elemental composition through its characteristic molecular ion and fragmentation patterns. This multi-faceted spectroscopic approach ensures the identity and purity of the compound, a critical requirement for its use in any scientific or developmental application.

References

Whitepaper: A Strategic Approach to the Initial Synthesis of (5-Bromo-3-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Bromo-3-methoxypyridin-2-yl)methanol is a key heterocyclic building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1] Its specific substitution pattern—a bromine atom for cross-coupling, a directing methoxy group, and a reactive hydroxymethyl group—makes it a valuable intermediate.[][3] This guide provides a comprehensive, technically-grounded protocol for the initial synthesis of this target molecule. We will explore a robust and regioselective three-step synthetic pathway commencing from commercially available starting materials. The narrative emphasizes the chemical principles and strategic decisions behind the chosen methodology, offering field-proven insights for researchers in organic synthesis and drug development.

Strategic Analysis of the Synthetic Pathway

The synthesis of polysubstituted pyridines requires careful control of regioselectivity. Direct functionalization can often lead to mixtures of isomers, complicating purification and reducing overall yield. A premier strategy to overcome this challenge is Directed ortho-Metalation (DoM) , a powerful technique that utilizes a directing group on an aromatic ring to guide deprotonation to an adjacent position.[4][5]

For the synthesis of this compound, the methoxy group at the C3 position is an ideal directing group. Its Lewis basic oxygen atom can coordinate with a lithium-based strong base, lowering the activation energy for proton abstraction at the neighboring C2 position. This ensures the highly regioselective introduction of a functional group.

Our chosen strategy, therefore, involves three key transformations:

  • Nucleophilic Aromatic Substitution: Synthesis of the key precursor, 3-bromo-5-methoxypyridine, from 3,5-dibromopyridine.

  • Directed ortho-Metalation (DoM) and Formylation: Regioselective lithiation at the C2 position, directed by the C3-methoxy group, followed by trapping the organolithium intermediate with an electrophile (N,N-dimethylformamide, DMF) to yield the corresponding aldehyde.

  • Chemoselective Reduction: Reduction of the aldehyde functionality to the target primary alcohol using a mild reducing agent.

This pathway is logical, efficient, and relies on well-established, high-yielding reactions, making it suitable for laboratory-scale synthesis and scalable production.

G cluster_0 Overall Synthetic Workflow A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B Step 1: NaOCH₃, DMF C 5-Bromo-3-methoxypyridine-2-carbaldehyde B->C Step 2: 1. LDA, THF, -78°C 2. DMF D This compound C->D Step 3: NaBH₄, MeOH

Figure 1: High-level overview of the three-step synthesis.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Synthesis of 3-Bromo-5-methoxypyridine

The initial step involves the synthesis of our key precursor. This is achieved via a nucleophilic aromatic substitution (SNAr) reaction.

  • Causality of Experimental Choice: 3,5-Dibromopyridine is selected as the starting material due to the differential reactivity of its C3 and C5 positions. The positions ortho (C2, C6) and para (C4) to the nitrogen atom are more electron-deficient and thus more activated towards nucleophilic attack. However, in this symmetrical molecule, reaction with a strong nucleophile like sodium methoxide proceeds efficiently.[6][7] Using a molar equivalent of the methoxide ensures monosubstitution.

Protocol:

  • Under an inert atmosphere (e.g., nitrogen or argon), sodium hydride (60% dispersion in mineral oil, 1.1 eq) is carefully suspended in anhydrous N,N-dimethylformamide (DMF).

  • The suspension is cooled to 0 °C, and methanol (1.1 eq) is added dropwise. The mixture is stirred for 20 minutes to allow for the formation of sodium methoxide.

  • A solution of 3,5-dibromopyridine (1.0 eq) in anhydrous DMF is added to the sodium methoxide solution.

  • The reaction mixture is heated to 90 °C and maintained for 1-2 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the mixture is cooled to room temperature and carefully poured into ice-water.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to yield 3-bromo-5-methoxypyridine as a solid.[6]

Step 2: Directed ortho-Metalation and Formylation

This is the critical regioselective step of the synthesis.

  • Expertise & Mechanistic Insight: The choice of a strong, non-nucleophilic base is paramount. Lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) are ideal.[4] These bulky bases are poor nucleophiles, preventing unwanted side reactions, but are powerful enough to deprotonate the C2 position of the pyridine ring. The reaction is conducted at -78 °C (dry ice/acetone bath) to ensure the stability of the highly reactive pyridyllithium intermediate and prevent side reactions, such as decomposition or reaction with the solvent. The methoxy group at C3 directs the lithiation to the C2 position through chelation with the lithium cation of the base. This pre-complexation dramatically lowers the kinetic barrier for proton abstraction at the adjacent site. The subsequent addition of DMF serves as an efficient formylating agent to trap the organolithium species, forming the aldehyde.

G cluster_1 DoM Mechanism Start 3-Bromo-5-methoxypyridine + LDA Complex Chelated Intermediate Start->Complex Coordination Anion C2-Pyridyllithium Anion Complex->Anion Regioselective Deprotonation Aldehyde Tetrahedral Intermediate (after DMF addition) Anion->Aldehyde Electrophilic Trap (+ DMF) Product 5-Bromo-3-methoxypyridine- 2-carbaldehyde Aldehyde->Product Workup (H₂O)

Figure 2: Mechanism of Directed ortho-Metalation and Formylation.

Protocol:

  • Prepare a solution of LDA: In a flame-dried, three-neck flask under an inert atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C. Add diisopropylamine (1.1 eq) followed by the dropwise addition of n-butyllithium (n-BuLi, 1.05 eq). Stir the solution at -78 °C for 30 minutes.

  • A solution of 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF is added dropwise to the freshly prepared LDA solution at -78 °C.

  • The mixture is stirred at this temperature for 1 hour to ensure complete metalation.

  • Anhydrous DMF (1.5 eq) is then added dropwise, and the reaction is stirred for an additional 30 minutes at -78 °C.

  • The reaction is quenched by the addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[4]

Step 3: Reduction to this compound

The final step is a straightforward reduction of the aldehyde to the primary alcohol.

  • Trustworthiness of Protocol: Sodium borohydride (NaBH₄) is a mild and chemoselective reducing agent, ideal for this transformation. It readily reduces aldehydes and ketones but will not affect the pyridine ring or the bromo and methoxy substituents under standard conditions.[4] The reaction is typically performed in a protic solvent like methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Protocol:

  • The crude 5-bromo-3-methoxypyridine-2-carbaldehyde from the previous step is dissolved in methanol.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise to the stirred solution. Caution: Hydrogen gas evolution will occur.

  • After the addition is complete, the reaction mixture is stirred for 1 hour at 0 °C and then allowed to warm to room temperature.

  • The solvent is removed under reduced pressure.

  • Water is added to the residue, and the product is extracted with ethyl acetate or dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the final product, this compound.[4] Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following table provides an overview of the reagents and expected outcomes for a representative laboratory-scale synthesis.

StepStarting MaterialReagent(s)Molar Eq.SolventProductExpected Yield
1 3,5-DibromopyridineNaOCH₃1.1DMF3-Bromo-5-methoxypyridine70-80%[6]
2 3-Bromo-5-methoxypyridine1. LDA2. DMF1.11.5THF5-Bromo-3-methoxypyridine-2-carbaldehyde70-85%[4]
3 ...-2-carbaldehydeNaBH₄1.5MethanolThis compound>90%[4]

Conclusion

The described three-step synthesis, centered around a Directed ortho-Metalation strategy, presents a reliable and efficient method for producing this compound. By understanding the underlying principles of each step—from the SNAr reaction to the regioselective DoM and the chemoselective reduction—researchers can confidently execute this synthesis. This guide provides a self-validating protocol grounded in established chemical literature, empowering scientists in their pursuit of novel chemical entities for drug discovery and development.

References

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in (5-Bromo-3-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromo-3-methoxypyridin-2-yl)methanol is a key heterocyclic building block in medicinal chemistry and materials science. Its strategic substitution pattern—a bromine atom, a methoxy group, and a hydroxymethyl group on a pyridine core—offers a versatile platform for molecular elaboration. This guide provides an in-depth analysis of the reactivity of the hydroxymethyl group, a primary alcohol, which is a focal point for a variety of synthetic transformations. We will explore the causality behind experimental choices for key reactions such as oxidation, etherification, and nucleophilic substitution, providing detailed, self-validating protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of this compound

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The unique electronic properties of the pyridine ring, combined with the specific placement of substituents in this compound, make it a valuable precursor for creating complex molecular architectures.[1] The hydroxymethyl group at the 2-position is particularly significant due to its ready conversion into a wide range of other functionalities, serving as a linchpin for synthetic diversification.[1][2]

The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the pyridine ring modulates the reactivity of the entire molecule, including the hydroxymethyl substituent. Understanding these electronic influences is critical for predicting reaction outcomes and designing efficient synthetic routes. This guide will delve into the practical aspects of manipulating the hydroxymethyl group, grounded in the principles of physical organic chemistry.

Molecular Structure and Electronic Profile

The core of the molecule is a pyridine ring, an aromatic heterocycle with a nitrogen atom that imparts distinct electronic characteristics.[3] The nitrogen atom is sp² hybridized and has a lone pair of electrons in an orbital within the plane of the ring, making it a site for protonation and coordination.[3] The hydroxymethyl group, a primary alcohol, is attached to the carbon atom adjacent to the ring nitrogen.

The substituents play a crucial role:

  • 5-Bromo group: An electron-withdrawing group that deactivates the ring towards electrophilic substitution but can participate in cross-coupling reactions.

  • 3-Methoxy group: An electron-donating group that influences the electron density of the ring.

  • 2-Hydroxymethyl group: The primary site of reactivity discussed in this guide.

The interplay of these groups dictates the molecule's overall reactivity profile.

Key Transformations of the Hydroxymethyl Group

The hydroxymethyl group of this compound can undergo a variety of chemical transformations, primarily centered around oxidation to the corresponding aldehyde or carboxylic acid, and nucleophilic substitution of the hydroxyl group after its conversion to a suitable leaving group.

Oxidation to the Aldehyde: A Gateway to Further Functionalization

The selective oxidation of the primary alcohol to an aldehyde is a cornerstone transformation, as the resulting aldehyde is a versatile intermediate for forming carbon-carbon and carbon-nitrogen bonds. Given the potential for over-oxidation to the carboxylic acid, mild and selective oxidation methods are paramount.

2.1.1. Swern Oxidation: A Mild and Reliable Protocol

The Swern oxidation is a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively, without the use of heavy metals.[4][5] It is known for its mild reaction conditions and broad functional group tolerance, making it particularly suitable for complex molecules.[4][6]

Mechanism Insight: The Swern oxidation proceeds through the formation of an alkoxysulfonium ylide.[4][5] Dimethyl sulfoxide (DMSO) is activated with oxalyl chloride at low temperatures to form the highly reactive chloro(dimethyl)sulfonium chloride.[4] The alcohol then adds to this species, and subsequent deprotonation by a hindered base, typically triethylamine, generates the ylide.[4][5] An intramolecular proton transfer then leads to the formation of the aldehyde, dimethyl sulfide, and triethylammonium chloride.[4]

Experimental Protocol: Swern Oxidation of this compound

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Activator Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, dissolve oxalyl chloride (1.2 eq) in anhydrous DCM under an inert atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. To this, add a solution of DMSO (2.2 eq) in anhydrous DCM dropwise, ensuring the internal temperature does not rise above -65 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C. Stir for 30 minutes.

  • Base Addition and Aldehyde Formation: Add triethylamine (5.0 eq) dropwise to the mixture. A thick white precipitate will form. Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature over 1 hour.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude aldehyde can be purified by column chromatography on silica gel.

Trustworthiness: The low reaction temperature is critical to prevent side reactions and decomposition of the activated DMSO species.[7] The formation of the malodorous dimethyl sulfide is a key indicator of a successful reaction; proper ventilation in a fume hood is essential.[4][5]

Data Presentation: Representative Yields for Swern Oxidation

SubstrateProductReagentsTemperature (°C)Yield (%)
This compound5-Bromo-3-methoxypyridine-2-carbaldehyde(COCl)₂, DMSO, Et₃N-78 to RT>90

Visualization: Swern Oxidation Workflow

Swern_Oxidation_Workflow cluster_activation Activator Formation (-78 °C) cluster_reaction Reaction & Ylide Formation (-78 °C) cluster_product Product Formation (Warming to RT) DMSO DMSO ActivatedDMSO Chloro(dimethyl)sulfonium chloride DMSO->ActivatedDMSO OxalylChloride Oxalyl Chloride OxalylChloride->ActivatedDMSO Alcohol This compound Alkoxysulfonium Alkoxysulfonium Intermediate Alcohol->Alkoxysulfonium Ylide Sulfur Ylide Alkoxysulfonium->Ylide Aldehyde 5-Bromo-3-methoxypyridine-2-carbaldehyde Triethylamine Triethylamine Triethylamine->Ylide Ylide->Aldehyde DMS Dimethyl Sulfide Ylide->DMS

Caption: Workflow for the Swern oxidation of this compound.

Nucleophilic Substitution: Expanding Molecular Diversity

The hydroxyl group of an alcohol is a poor leaving group. Therefore, to facilitate nucleophilic substitution, it must first be converted into a more reactive species.[8] Common strategies include conversion to sulfonate esters or activation under Mitsunobu conditions.[8]

2.2.1. Mitsunobu Reaction: Inversion of Stereochemistry and Broad Scope

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration at the reacting carbon center.[9][10] It utilizes a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) to activate the alcohol in situ.[9][10]

Mechanism Insight: The reaction is initiated by the formation of a betaine intermediate from the reaction of PPh₃ and DEAD.[10] This betaine then protonates the acidic nucleophile. The resulting anion then deprotonates the alcohol, which subsequently attacks the phosphonium center to form an oxaphosphonium salt.[10] This salt is a superb leaving group, and the conjugate base of the nucleophile displaces it via an Sₙ2 reaction.

Experimental Protocol: Mitsunobu Etherification of this compound

Materials:

  • This compound

  • A suitable alcohol (e.g., phenol or a primary/secondary aliphatic alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Tetrahydrofuran (THF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD (1.5 eq) dropwise to the stirred solution. The reaction is often exothermic, and a color change is typically observed.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to remove triphenylphosphine oxide and the hydrazide byproduct.

Trustworthiness: The order of addition can be crucial in a Mitsunobu reaction.[9] Adding the azodicarboxylate last to a pre-mixed solution of the alcohol, nucleophile, and phosphine is generally the most reliable method. The pKa of the nucleophile should ideally be less than 15 for the reaction to proceed efficiently.[10]

Data Presentation: Representative Mitsunobu Reactions

AlcoholNucleophileProductReagentsYield (%)
This compoundPhenol5-Bromo-2-(phenoxymethyl)-3-methoxypyridinePPh₃, DIAD70-85
This compoundPhthalimideN-(5-Bromo-3-methoxypyridin-2-ylmethyl)phthalimidePPh₃, DIAD80-95

Mitsunobu_Mechanism PPh3 PPh₃ Betaine Betaine Intermediate PPh3->Betaine DIAD DIAD DIAD->Betaine Oxaphosphonium Oxaphosphonium Salt [R-O-PPh₃]⁺ Nu⁻ Betaine->Oxaphosphonium + R-OH, + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Betaine Alcohol R-OH Alcohol->Oxaphosphonium Product R-Nu Oxaphosphonium->Product Sₙ2 attack by Nu⁻ Byproducts Ph₃P=O + DIAD-H₂ Oxaphosphonium->Byproducts

References

The Strategic Utility of (5-Bromo-3-methoxypyridin-2-yl)methanol in Modern Drug Discovery: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

(5-Bromo-3-methoxypyridin-2-yl)methanol has emerged as a pivotal building block in the synthesis of complex heterocyclic molecules, particularly within the realm of targeted therapeutics. Its strategically positioned functional groups—a reactive bromine atom, an electron-donating methoxy group, and a versatile hydroxymethyl moiety on a pyridine scaffold—offer a unique combination of features for medicinal chemists to exploit. This guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, with a focus on leveraging this compound for the development of novel kinase inhibitors and other biologically active agents.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. These properties dictate its solubility, reactivity, and handling requirements.

PropertyValueSource
CAS Number 1087659-32-2[BOC Sciences, Sigma-Aldrich][1][2]
Molecular Formula C₇H₈BrNO₂[BOC Sciences, Sigma-Aldrich][1][2]
Molecular Weight 218.05 g/mol [BOC Sciences, Sigma-Aldrich][1][2]
Appearance Solid[Sigma-Aldrich][2]
Boiling Point (Predicted) 289.2 ± 35.0 °C[MySkinRecipes][3]
Density (Predicted) 1.595 ± 0.06 g/cm³[MySkinRecipes][3]
SMILES COC1=CC(=CN=C1CO)Br[BOC Sciences][]
InChI InChI=1S/C7H8BrNO2/c1-11-7-2-5(8)3-9-6(7)4-10/h2-3,10H,4H2,1H3[BOC Sciences][]

Synthesis of this compound: A Practical Approach

The synthesis of this compound is most practically achieved through the reduction of a corresponding carboxylic acid or its ester derivative. This approach is favored due to the commercial availability of suitable precursors and the high efficiency of modern reducing agents.

A plausible and efficient synthetic route commences with 5-bromo-3-methoxypyridine-2-carboxylic acid. The carboxylic acid functionality can be readily reduced to the primary alcohol using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄).[5][6][7]

Synthesis_of_Target_Molecule start 5-Bromo-3-methoxypyridine-2-carboxylic Acid product This compound start->product Reduction reagent LiAlH4, THF Suzuki_Coupling_Workflow start This compound product 5-Aryl-3-methoxypyridin-2-yl)methanol start->product Suzuki-Miyaura Coupling reagents Aryl Boronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3)

References

Methodological & Application

The Strategic Application of (5-Bromo-3-methoxypyridin-2-yl)methanol in Suzuki-Miyaura Cross-Coupling Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of Substituted Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The ability to strategically functionalize this heterocyclic core is paramount in the development of novel pharmaceuticals with enhanced potency, selectivity, and pharmacokinetic profiles. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction between an organohalide and an organoboron compound has become indispensable in both academic and industrial research for the synthesis of complex biaryl and heteroaryl structures.[3]

This guide focuses on the application of a highly functionalized building block, (5-Bromo-3-methoxypyridin-2-yl)methanol , in Suzuki-Miyaura coupling reactions. The unique arrangement of the bromo, methoxy, and methanol substituents on the pyridine ring offers a versatile platform for the synthesis of a diverse array of complex molecules, particularly those of pharmaceutical interest.

The Versatile Building Block: this compound

This compound is a valuable reagent for several key reasons:

  • Strategic Bromination: The bromine atom at the 5-position serves as a prime handle for Suzuki-Miyaura cross-coupling, allowing for the introduction of a wide range of aryl and heteroaryl moieties.

  • Modulating Electronics: The electron-donating methoxy group at the 3-position can influence the reactivity of the pyridine ring and the C-Br bond, potentially impacting the rate and efficiency of the coupling reaction.

  • Secondary Functionalization: The methanol group at the 2-position provides a site for further synthetic modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to an ether or ester, enabling the construction of more complex molecular architectures.

PropertyValue
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol
Appearance Off-white to light yellow solid
Melting Point 98-102 °C
Solubility Soluble in methanol, ethyl acetate, and dichloromethane

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) forms a boronate species, which then transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

Suzuki_Miyaura_Cycle cluster_0 cluster_1 cluster_2 Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-Br Pd0->PdII_Aryl OxAdd_label Oxidative Addition OxAdd Oxidative Addition PdII_Diaryl Ar-Pd(II)L₂-Ar' PdII_Aryl->PdII_Diaryl Transmetalation_label Transmetalation Transmetalation Transmetalation PdII_Diaryl->Pd0 Product Ar-Ar' PdII_Diaryl->Product RedElim_label Reductive Elimination RedElim Reductive Elimination ArylHalide This compound (Ar-Br) ArylHalide->PdII_Aryl BoronicAcid Ar'B(OH)₂ + Base Boronate [Ar'B(OH)₃]⁻ BoronicAcid->Boronate Boronate->PdII_Diaryl

Diagram 1: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Amount (mmol)Equivalents
This compound1087659-32-2218.051.01.0
Arylboronic AcidVariesVaries1.21.2
Pd(PPh₃)₄14221-01-31155.560.050.05
K₂CO₃584-08-7138.212.02.0
1,4-Dioxane123-91-188.11--
Water7732-18-518.02--
Equipment
  • Schlenk flask or microwave vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 0.05 equiv.), to the flask. Subsequently, add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water) via syringe.

  • Reaction: Stir the reaction mixture at 80-100 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Suzuki_Workflow start Start setup Reaction Setup: - this compound - Arylboronic Acid - Base start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert add_catalyst Add Palladium Catalyst and Degassed Solvents inert->add_catalyst react Heat and Stir (80-100 °C, 8-24 h) add_catalyst->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Workup: - Cool to RT - Dilute with EtOAc - Wash with H₂O and Brine - Dry and Concentrate monitor->workup Reaction Complete purify Purification: Column Chromatography workup->purify product Isolated Product purify->product

Diagram 2: Experimental workflow for the Suzuki coupling.

Causality Behind Experimental Choices

  • Catalyst: Pd(PPh₃)₄ is a commonly used, reliable catalyst for a broad range of Suzuki couplings. For more challenging substrates or to achieve higher turnover numbers, other catalysts such as Pd(dppf)Cl₂ or those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be employed.[4]

  • Base: An inorganic base is crucial for the transmetalation step.[2] Potassium carbonate (K₂CO₃) is a good starting point, being effective and cost-efficient. For less reactive substrates, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be beneficial.

  • Solvent: A mixture of an organic solvent and water is often used. The organic solvent (e.g., 1,4-dioxane, toluene, or DMF) solubilizes the organic reactants and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Degassing the solvents is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Temperature: The reaction is typically heated to accelerate the rate of reaction. The optimal temperature will depend on the reactivity of the specific substrates and the stability of the catalyst.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst, insufficient temperature, or unreactive substrate.Use a fresh batch of catalyst, increase the reaction temperature, or screen different catalyst/ligand systems. Consider a more reactive boronic ester in place of the boronic acid.
Protodeboronation The boronic acid is hydrolyzed back to the corresponding arene.Use a less aqueous solvent system, a milder base (e.g., KF), or a more stable boronic acid derivative (e.g., a pinacol ester).
Homocoupling of Boronic Acid Can be promoted by the presence of oxygen.Ensure thorough degassing of solvents and maintain a strict inert atmosphere.
Dehalogenation of Starting Material Reduction of the C-Br bond.This can sometimes be a side reaction. Optimizing the catalyst and reaction time may help to minimize it.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, substituted pyridines via the Suzuki-Miyaura cross-coupling reaction. The protocol and insights provided in this guide offer a solid foundation for researchers to successfully employ this reagent in their synthetic endeavors, particularly in the field of drug discovery and development. Careful consideration of the reaction parameters and a systematic approach to optimization will enable the efficient synthesis of a wide array of novel chemical entities.

References

(5-Bromo-3-methoxypyridin-2-yl)methanol as a building block for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (5-Bromo-3-methoxypyridin-2-yl)methanol: A Versatile Scaffold for Modern Kinase Inhibitor Synthesis

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Strategic Value of the Substituted Pyridine Scaffold

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, targeting a vast array of diseases from cancer to chronic inflammatory conditions.[1][2] Within the medicinal chemist's arsenal, heterocyclic scaffolds are paramount, with the pyridine ring system standing out as a "privileged structure."[3] Its ability to form critical hydrogen bond interactions, particularly with the hinge region of the kinase ATP-binding site, makes it a highly sought-after pharmacophore.[2][4][5]

This guide focuses on a particularly strategic building block: This compound . This reagent is not merely a starting material but a carefully designed synthetic platform. Each of its functional groups offers a distinct tactical advantage:

  • The Bromine atom at the C5-position is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse aryl and heteroaryl moieties to probe the solvent-front region of the kinase active site.[2]

  • The Hydroxymethyl group at the C2-position provides a crucial anchor point for building out the molecule, either through oxidation to an aldehyde or carboxylic acid, or via etherification/esterification.

  • The Methoxy group at the C3-position electronically modulates the pyridine ring and provides steric influence, which can be fine-tuned to enhance binding affinity and selectivity.

Herein, we present a detailed exploration of this building block, moving beyond simple reaction schemes to explain the underlying principles and provide robust, field-tested protocols for its key transformations.

Physicochemical Profile of the Building Block

A thorough understanding of the starting material's properties is fundamental to successful reaction design and optimization.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 1087659-32-2[]
Molecular Formula C₇H₈BrNO₂[][7]
Molecular Weight 218.05 g/mol []
Monoisotopic Mass 216.97385 Da[7]
Predicted XlogP 0.7[7]
SMILES COC1=C(N=CC(=C1)Br)CO[][7]
InChIKey PMFAMDOUBXZRSN-UHFFFAOYSA-N[][7]

Core Synthetic Transformations & Protocols

The synthetic utility of this compound is best demonstrated through three primary classes of reactions that functionalize its key positions. These transformations are the foundational steps for elaborating the scaffold into complex kinase inhibitor candidates.

G cluster_0 Core Building Block cluster_1 Key Intermediates A (5-Bromo-3-methoxypyridin- 2-yl)methanol B 5-Bromo-3-methoxy- picolinaldehyde A->B Oxidation [PCC, DMP, etc.] C 5-Aryl/Heteroaryl-3-methoxy- (pyridin-2-yl)methanol A->C Suzuki Coupling [Pd Catalyst, R-B(OH)2] D 5-Amino-3-methoxy- (pyridin-2-yl)methanol A->D Buchwald-Hartwig Amination [Pd Catalyst, R2NH]

Fig. 1: Key synthetic pathways originating from the core building block.
Oxidation of the C2-Hydroxymethyl Group

The conversion of the primary alcohol to an aldehyde is a critical first step, creating an electrophilic center for subsequent C-C or C-N bond formation (e.g., reductive amination, Wittig reactions, or condensation). Selective oxidation without affecting the sensitive pyridine ring is essential.

Causality Behind Experimental Choices: While many oxidizing agents exist, chromium-based reagents like Pyridinium Chlorochromate (PCC) are effective for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids, especially under anhydrous conditions.[8] The reaction is performed in an inert solvent like dichloromethane (DCM) to prevent the formation of aldehyde hydrates, which are more susceptible to further oxidation.[8]

Protocol 2.1: Synthesis of 5-Bromo-3-methoxypicolinaldehyde via PCC Oxidation

Materials:

  • This compound (1.0 eq)

  • Pyridinium chlorochromate (PCC) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel

  • Celite®

Procedure:

  • To a stirred suspension of PCC (1.5 eq) in anhydrous DCM (approx. 0.1 M relative to the alcohol), add a solution of this compound (1.0 eq) in anhydrous DCM dropwise at room temperature under an argon atmosphere.

  • The rationale for adding the alcohol to the PCC suspension is to maintain a slight excess of the oxidant throughout the addition, minimizing side reactions.

  • Stir the resulting dark-brown mixture vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether to precipitate the chromium salts.

  • Pass the mixture through a short plug of silica gel topped with Celite®, eluting with additional diethyl ether. This filtration method is highly effective for removing the bulk of the chromium byproducts.

  • Concentrate the filtrate under reduced pressure. The crude product is often of sufficient purity for the next step. If further purification is required, column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) can be employed.

Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki reaction is arguably the most powerful tool for functionalizing the C5-bromo position. It allows for the formation of a carbon-carbon bond with a wide variety of aryl and heteroaryl boronic acids or esters, which are often commercially available or readily synthesized.[9][10]

Causality Behind Experimental Choices: The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

  • Catalyst: A palladium(0) source is required. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a reliable choice as it is pre-activated.[9]

  • Base: A base, such as potassium carbonate (K₂CO₃), is crucial for activating the boronic acid in the transmetalation step.[11]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water is essential for dissolving the base and facilitating the boronic acid activation, while the organic solvent ensures the solubility of the organic reactants and catalyst.[1][11]

Protocol 2.2: Suzuki-Miyaura Coupling with an Arylboronic Acid

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • In an oven-dried Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), K₂CO₃ (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Seal the flask, then evacuate and backfill with an inert gas (argon or nitrogen) three times. This degassing procedure is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Add the degassed 4:1 dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination at the C5-Position

For installing nitrogen-based linkers or pharmacophores, the Buchwald-Hartwig amination is the method of choice.[12] This palladium-catalyzed reaction forms a carbon-nitrogen bond between the aryl bromide and a primary or secondary amine.[13][14]

Causality Behind Experimental Choices: This reaction requires a specific combination of a palladium source, a specialized phosphine ligand, and a strong, non-nucleophilic base.[14]

  • Catalyst/Ligand: The combination of a palladium precursor like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, SPhos) is essential. The bulky ligand promotes the crucial reductive elimination step and stabilizes the catalytic intermediates.[14][15]

  • Base: A strong base like sodium tert-butoxide (NaOt-Bu) is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[14]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic species.

Protocol 2.3: Buchwald-Hartwig Amination with a Secondary Amine

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., morpholine) (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq, 2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq, 4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOt-Bu (1.4 eq).

  • Add this compound (1.0 eq) to the flask.

  • Add anhydrous, degassed toluene via syringe, followed by the secondary amine (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. The reaction must be maintained under an inert atmosphere for the duration.

  • Monitor progress by LC-MS. Upon completion, cool the mixture to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Integrated Synthetic Workflow: From Building Block to Kinase Inhibitor Scaffold

The true power of this compound lies in the sequential application of these core transformations to rapidly construct complex molecular architectures. The following workflow illustrates a plausible route to a generic kinase inhibitor scaffold.

G A Start: this compound B Intermediate 1: Picolinaldehyde R1 Step 1: Oxidation (PCC / DCM) A->R1 C Intermediate 2: Secondary Alcohol R2 Step 2: Grignard Addition (Ar-MgBr) B->R2 D Final Scaffold: Kinase Inhibitor Core R3 Step 3: Suzuki Coupling (Pd(PPh3)4, Het-B(OH)2) C->R3 R1->B R2->C R3->D

Fig. 2: Example workflow from building block to a complex scaffold.

This hypothetical three-step sequence showcases the strategic logic:

  • Oxidation: The primary alcohol is first converted to an aldehyde, transforming the nucleophilic hydroxyl group into an electrophilic carbonyl. This "umpolung" of reactivity is a key strategic pivot.

  • C-C Bond Formation: A Grignard reaction with an aryl magnesium bromide (Ar-MgBr) adds a new substituent at the C2-position, creating a secondary alcohol. This substituent can be designed to interact with a specific pocket in the target kinase.

  • Suzuki Coupling: Finally, the C5-bromo position is addressed. A Suzuki coupling introduces a second (hetero)aryl group, often designed to interact with the hinge region or the ribose pocket, thus completing the core kinase inhibitor pharmacophore.

References

Application Notes and Protocols: (5-Bromo-3-methoxypyridin-2-yl)methanol as a Cornerstone for Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Multifunctional Pyridine Building Block

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, modulate physicochemical properties, and serve as a bioisostere for a phenyl ring makes it an indispensable component in modern drug design.[3] (5-Bromo-3-methoxypyridin-2-yl)methanol emerges as a particularly strategic building block due to the orthogonal reactivity of its functional groups. The bromine atom at the C5 position is primed for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions.[4][5] The hydroxymethyl group at C2 provides a handle for oxidation to an aldehyde, enabling a host of classical and novel cyclization strategies. The methoxy group at C3 electronically modulates the ring, influencing the reactivity of the other positions. This guide provides an in-depth exploration of synthetic routes leveraging this versatile precursor for the construction of novel, drug-like heterocyclic systems.

Synthesis of the Starting Material: this compound

While commercially available, an efficient synthesis from common starting materials is often desirable. A reliable route begins with the commercially available 2-amino-5-bromo-4-methylpyridine, proceeding through oxidation, esterification, reduction, and diazotization/hydrolysis steps. A more direct, albeit lower-yielding, approach involves the reduction of the corresponding carboxylic acid or ester, if available. For the purpose of this guide, we will assume the starting material is accessible.[3][6]

Strategic Application I: Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. This allows for the construction of biaryl systems or the introduction of alkynyl fragments, which can subsequently be used in cyclization reactions.

A. Suzuki-Miyaura Coupling for Biaryl and Heteroaryl Pyridines

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds between the bromopyridine and various aryl or heteroaryl boronic acids.[4][7] The choice of catalyst, base, and solvent is crucial for achieving high yields, especially with the potentially coordinating pyridine nitrogen.

Expertise & Experience: The use of a palladium catalyst with bulky, electron-rich phosphine ligands, such as those on Pd(dppf)Cl2, is often beneficial for cross-coupling with electron-deficient pyridine rings. The dppf ligand promotes the reductive elimination step and helps to prevent catalyst deactivation. A phosphate base like K₃PO₄ is effective and generally provides good results with a range of boronic acids.[4]

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Reaction Scheme:

Caption: Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3-5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio of dioxane to water).

  • Stir the mixture at room temperature for 15 minutes to ensure good mixing.

  • Heat the reaction mixture to 85-95 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling Examples

EntryArylboronic Acid (R-B(OH)₂)Yield (%)Reference
1Phenylboronic acid85-95[4]
24-Methoxyphenylboronic acid88-96[4]
3Thiophen-2-ylboronic acid75-85[7]
4Pyridin-3-ylboronic acid70-80[4]
B. Sonogashira Coupling for Alkynyl Pyridines and Subsequent Cyclization

The Sonogashira coupling provides a powerful route to introduce terminal alkynes, which are versatile handles for subsequent intramolecular cyclizations to form fused heterocycles like furopyridines.[5][8]

Expertise & Experience: The Sonogashira reaction is typically co-catalyzed by palladium and copper(I). The use of a copper salt, like CuI, is crucial for the catalytic cycle. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to quench the H-X byproduct and as a solvent.

Protocol 2: General Procedure for Sonogashira Coupling

Reaction Scheme:

Caption: Sonogashira cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (1-3 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF), anhydrous

Step-by-Step Methodology:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and the amine base (e.g., TEA).

  • Add the terminal alkyne dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalysts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Subsequent Intramolecular Cyclization: The resulting alkynyl alcohol can undergo cyclization to form a furopyridine derivative, often promoted by a base (e.g., NaH, KOtBu) or a transition metal catalyst (e.g., gold or silver salts).[9]

Strategic Application II: Oxidation and Annulation Cascades

The primary alcohol of this compound is a key functional group that can be oxidized to the corresponding aldehyde, (5-Bromo-3-methoxypyridine-2-carbaldehyde). This transformation unlocks access to a vast array of heterocyclic systems through condensation and cyclization reactions.

A. Oxidation to 5-Bromo-3-methoxypyridine-2-carbaldehyde

A mild and selective oxidation is required to prevent over-oxidation to the carboxylic acid or side reactions. Manganese dioxide (MnO₂) is an excellent choice for the oxidation of benzylic and allylic alcohols.[10]

Protocol 3: Oxidation with Manganese Dioxide

Materials:

  • This compound (1.0 equiv)

  • Activated Manganese Dioxide (MnO₂) (5-10 equiv by weight)

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

Step-by-Step Methodology:

  • Dissolve this compound in DCM or CHCl₃.

  • Add activated MnO₂ in one portion.

  • Stir the suspension vigorously at room temperature. The reaction is typically complete within 2-24 hours. Monitor by TLC.

  • Upon completion, filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM.

  • Concentrate the filtrate to yield the crude aldehyde, which is often pure enough for the next step or can be purified by column chromatography.

B. Pictet-Spengler Reaction for Tetrahydro-β-carboline Synthesis

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine (such as tryptamine) with an aldehyde, followed by an intramolecular electrophilic substitution to form a new ring.[11] This is a cornerstone reaction in alkaloid synthesis and provides rapid access to complex molecular architectures.

Expertise & Experience: The reaction is driven by the formation of an iminium ion, which is sufficiently electrophilic to be attacked by the electron-rich indole ring of tryptamine. The choice of acid catalyst and solvent can influence the reaction rate and yield. Trifluoroacetic acid (TFA) in a non-polar solvent like DCM is a common and effective condition.

Protocol 4: Pictet-Spengler Reaction with Tryptamine

Workflow Diagram:

Caption: Two-step synthesis of a novel heterocycle.

Materials:

  • (5-Bromo-3-methoxypyridine-2-carbaldehyde) (1.0 equiv)

  • Tryptamine (1.0 equiv)

  • Trifluoroacetic acid (TFA) (1.1 equiv or as catalyst)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Dissolve tryptamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add a solution of (5-Bromo-3-methoxypyridine-2-carbaldehyde) in DCM to the flask.

  • Cool the mixture to 0 °C and add TFA dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired tetrahydro-β-carboline derivative.

Troubleshooting and Safety Considerations

  • Low Cross-Coupling Yields: Ensure all reagents and solvents are anhydrous and properly degassed. Oxygen can deactivate the palladium catalyst. Consider using alternative ligands or catalyst systems if yields are consistently low.[12]

  • Incomplete Oxidation: Ensure the MnO₂ is activated and used in sufficient excess. If the reaction stalls, adding more MnO₂ can help drive it to completion.

  • Side Reactions in Pictet-Spengler: The iminium ion intermediate can be sensitive. Running the reaction at lower temperatures may help to minimize side product formation.

  • Safety: Always work in a well-ventilated fume hood. Palladium catalysts can be pyrophoric. Halogenated solvents and strong acids like TFA should be handled with appropriate personal protective equipment (gloves, safety glasses).

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel heterocyclic compounds. The strategic and sequential manipulation of its bromo and hydroxymethyl functionalities, through well-established reactions like Suzuki-Miyaura and Sonogashira couplings, followed by oxidation and Pictet-Spengler cyclizations, opens a gateway to a vast chemical space of potential therapeutic agents and functional materials. The protocols outlined in this guide provide a robust foundation for researchers to explore and expand upon the synthetic utility of this powerful precursor.

References

The Strategic Application of (5-Bromo-3-methoxypyridin-2-yl)methanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and FDA-approved drugs.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and synthetically versatile nature make it an invaluable core for the design of novel therapeutics.[3][4] Within this important class of heterocycles, (5-Bromo-3-methoxypyridin-2-yl)methanol emerges as a highly functionalized and strategically valuable building block for the synthesis of complex molecular architectures, particularly in the pursuit of targeted therapies like kinase inhibitors.

This technical guide provides an in-depth exploration of the application of this compound in medicinal chemistry projects. We will delve into its synthetic utility, provide detailed experimental protocols, and discuss the chemical rationale behind its use, empowering researchers to effectively leverage this versatile intermediate in their drug discovery endeavors.

Physicochemical Properties and Strategic Advantages

A clear understanding of the physicochemical properties of this compound is fundamental to its effective application. The table below summarizes its key molecular data.

PropertyValue
Molecular Formula C₇H₈BrNO₂
Molecular Weight 218.05 g/mol []
CAS Number 1087659-32-2[]
Appearance Solid (predicted)[6]
Boiling Point 289.2±35.0 °C (Predicted)[7]
Density 1.595±0.06 g/cm³ (Predicted)[7]

The strategic value of this molecule lies in the orthogonal reactivity of its functional groups:

  • The Bromine Atom at C5: This is the primary handle for introducing molecular diversity. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allowing for the facile installation of aryl, heteroaryl, alkyl, and amino substituents.[8]

  • The Methanol Group at C2: The primary alcohol serves as a versatile functional group. It can be oxidized to an aldehyde or carboxylic acid for further elaboration, esterified, or converted into an ether. This group can also participate in crucial hydrogen bond interactions with biological targets.

  • The Methoxy Group at C3: The methoxy group acts as a steric and electronic modulator. It can influence the conformation of the molecule and impact its metabolic stability. Its electron-donating nature also modulates the reactivity of the pyridine ring.

The interplay of these functionalities makes this compound a powerful tool for systematic structure-activity relationship (SAR) studies.

Synthesis of this compound: A Practical Protocol

While multiple synthetic routes can be envisaged, a common and effective method involves the reduction of the corresponding aldehyde, 5-bromo-3-methoxy-2-formylpyridine.

Synthesis_Workflow Start 5-Bromo-3-methoxy-2-formylpyridine Reagent Sodium Borohydride (NaBH4) Methanol Start->Reagent Reduction Product This compound Reagent->Product

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 5-bromo-3-methoxy-2-formylpyridine

Objective: To synthesize this compound via the reduction of 5-bromo-3-methoxy-2-formylpyridine.

Materials:

  • 5-bromo-3-methoxy-2-formylpyridine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve 5-bromo-3-methoxy-2-formylpyridine (1.0 eq) in methanol in a round bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel if necessary.

Trustworthiness: This protocol is a standard and reliable method for the reduction of aldehydes to primary alcohols. The use of sodium borohydride is a mild and selective method that is tolerant of many functional groups, including the bromo and methoxy groups present in the molecule.

Application in Kinase Inhibitor Synthesis: A Case Study

A key application of this compound is in the synthesis of kinase inhibitors. The patent WO2007053452A1 describes its use as an intermediate in the preparation of bi-aryl meta-pyrimidine kinase inhibitors. The core strategy involves the conversion of the methanol group to a leaving group, followed by nucleophilic substitution and subsequent cross-coupling at the bromine position.

Kinase_Inhibitor_Synthesis Start (5-Bromo-3-methoxypyridin- 2-yl)methanol Step1 Activation of Alcohol (e.g., Mesylation or Tosylation) Start->Step1 Intermediate1 Activated Intermediate Step1->Intermediate1 Step2 Nucleophilic Substitution with Amine Intermediate1->Step2 Intermediate2 Pyridine Amine Derivative Step2->Intermediate2 Step3 Suzuki Coupling with Boronic Acid Intermediate2->Step3 Product Bi-aryl Pyrimidine Kinase Inhibitor Step3->Product

Figure 2: Synthetic workflow for a kinase inhibitor using the title compound.

Protocol 1: Activation of the Hydroxymethyl Group (Mesylation)

Objective: To convert the primary alcohol of this compound to a good leaving group for subsequent nucleophilic substitution.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Methanesulfonyl chloride (MsCl)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 eq) to the solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise, keeping the temperature at 0 °C.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude mesylate, which is often used in the next step without further purification.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To introduce an aryl or heteroaryl moiety at the C5 position of the pyridine ring.

Materials:

  • Mesylated intermediate from Protocol 1 (or the final amine derivative)

  • Aryl- or heteroaryl-boronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Degassed solvent system (e.g., 1,4-dioxane/water or Toluene/ethanol/water)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the bromopyridine derivative (1.0 eq), the boronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent system.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

The Rationale in Structure-Activity Relationship (SAR) Studies

The use of this compound is particularly insightful in the context of SAR for kinase inhibitors.[9] Kinase inhibitors typically bind to the ATP-binding pocket of the enzyme. The pyridine core often acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

SAR_Logic Core This compound C5 C5-Bromine (Vector for Diversity) Core->C5 Suzuki, etc. C2 C2-Methanol (Linker/H-bond donor) Core->C2 Oxidation, Etherification C3 C3-Methoxy (Modulator) Core->C3 Steric/Electronic Tuning SAR_Exploration Structure-Activity Relationship (Potency, Selectivity, PK) C5->SAR_Exploration Probe Solvent-Exposed Regions C2->SAR_Exploration Optimize Hinge-Binding C3->SAR_Exploration Fine-tune Potency/PK

Figure 3: Logical relationship of the functional groups to SAR exploration.

By using the C5-bromine for cross-coupling, medicinal chemists can systematically explore the solvent-exposed region of the ATP-binding site, optimizing for potency and selectivity. The C2-methanol, or derivatives thereof, can be used to establish or fine-tune interactions with the hinge region or other nearby residues. The C3-methoxy group provides a subtle but important tool for modulating the electronics of the hinge-binding motif and can also be used to block potential sites of metabolism, thereby improving pharmacokinetic properties.

Conclusion

This compound is a sophisticated and highly valuable building block in medicinal chemistry. Its trifunctional nature provides a robust platform for the synthesis of complex molecules, particularly kinase inhibitors. The orthogonal reactivity of its functional groups allows for a logical and systematic exploration of structure-activity relationships, accelerating the journey from a hit compound to a viable drug candidate. The protocols and strategic insights provided in this guide are intended to facilitate the effective incorporation of this versatile intermediate into innovative drug discovery programs.

References

Synthese von chemischen Bibliotheken durch Derivatisierung von (5-Brom-3-methoxypyridin-2-yl)methanol: Applikations- und Protokollhandbuch

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung des vielseitigen Bausteins (5-Brom-3-methoxypyridin-2-yl)methanol. Ziel ist die Erstellung diverser chemischer Bibliotheken für das Screening in der Wirkstoffforschung. Der Leitfaden verbindet theoretische Grundlagen mit praxiserprobten Protokollen und richtet sich an Chemiker in der medizinischen Chemie und der organischen Synthese.

Einleitung: Die Bedeutung des 3-Methoxy-2-hydroxymethylpyridin-Gerüsts

Das Pyridin-Grundgerüst ist ein sogenanntes "privilegiertes Gerüst" in der medizinischen Chemie und findet sich in zahlreichen von der FDA zugelassenen Medikamenten wieder.[1][2][3] Seine Fähigkeit, Wasserstoffbrückenbindungen einzugehen und seine leichte chemische Modifizierbarkeit machen es zu einem attraktiven Ausgangspunkt für die Entwicklung neuer pharmazeutischer Wirkstoffe.[3] Der hier vorgestellte Baustein, (5-Brom-3-methoxypyridin-2-yl)methanol, bietet zwei orthogonale reaktive Zentren: eine primäre Alkoholgruppe (Hydroxymethylgruppe) und ein Bromatom am Pyridinring. Diese duale Funktionalität ermöglicht eine systematische und diversitätsorientierte Synthese, bei der jede Position selektiv modifiziert werden kann, um den chemischen Raum zu erweitern.

Die Methoxygruppe in Position 3 beeinflusst die elektronischen Eigenschaften des Rings und kann die Reaktivität der benachbarten funktionellen Gruppen sowie die Bindungsaffinität der Zielmoleküle an biologische Targets modulieren. Die strategische Derivatisierung an der Hydroxymethyl- und der Bromposition erlaubt die Synthese von Bibliotheken mit einer breiten Palette an physikochemischen und pharmakologischen Eigenschaften.

Strategischer Überblick der Derivatisierung

Die Synthese einer chemischen Bibliothek aus (5-Brom-3-methoxypyridin-2-yl)methanol basiert auf der selektiven Funktionalisierung der beiden reaktiven Zentren. Die folgende Abbildung zeigt die prinzipiellen Reaktionswege, die in diesem Handbuch detailliert beschrieben werden.

G cluster_c2 C2-Modifikationen cluster_c5 C5-Modifikationen A (5-Brom-3-methoxypyridin-2-yl)methanol (Ausgangsmaterial) B Derivatisierung der Hydroxymethylgruppe (C2-Position) A->B O-Alkylierung O-Acylierung C Derivatisierung der Bromgruppe (C5-Position) A->C Pd-katalysierte Kreuzkupplungen D Ether-Bibliothek B->D E Ester-Bibliothek B->E F Biaryl-Bibliothek (Suzuki-Kupplung) C->F G Arylamin-Bibliothek (Buchwald-Hartwig-Kupplung) C->G H Alkinyl-Bibliothek (Sonogashira-Kupplung) C->H

Abbildung 1: Strategischer Überblick zur Derivatisierung von (5-Brom-3-methoxypyridin-2-yl)methanol.

Derivatisierung der Hydroxymethylgruppe (C2-Position)

Die Hydroxymethylgruppe ist ein vielseitiger Angriffspunkt für die Einführung von Diversität. Die gängigsten Methoden sind die Bildung von Ethern und Estern, die die Lipophilie, Löslichkeit und das Wasserstoffbrückenbindungs-Potenzial des Moleküls signifikant verändern.[4]

Synthese von Ethern durch O-Alkylierung

Die Williamson-Ethersynthese ist eine klassische und robuste Methode zur Herstellung von Ethern. Hierbei wird der Alkohol zunächst mit einer starken Base deprotoniert, um ein reaktiveres Alkoholat zu erzeugen, das dann mit einem Alkylhalogenid umgesetzt wird. Für heterozyklische Alkohole wie den vorliegenden ist die Wahl der Base entscheidend, um Nebenreaktionen zu minimieren. Natriumhydrid (NaH) ist hierfür oft die Base der Wahl.

Kausale Begründung der experimentellen Wahl:

  • Base: Natriumhydrid (NaH) wird als nicht-nukleophile starke Base verwendet, um das Alkoholat quantitativ zu erzeugen, ohne mit dem Alkylhalogenid zu konkurrieren.

  • Lösungsmittel: Aprotische polare Lösungsmittel wie Tetrahydrofuran (THF) oder N,N-Dimethylformamid (DMF) sind ideal, da sie die Edukte gut lösen und die SN2-Reaktion begünstigen.

  • Temperatur: Die Reaktion wird initial bei 0 °C durchgeführt, um die exotherme Deprotonierung zu kontrollieren, und anschließend bei Raumtemperatur oder leicht erhöhter Temperatur, um die Alkylierung zu vervollständigen.

Protokoll 1: Allgemeine Vorschrift zur O-Alkylierung

  • Vorbereitung: Ein trockener 50-mL-Rundkolben wird mit einem Magnetrührstab ausgestattet und unter eine inerte Argon- oder Stickstoffatmosphäre gebracht.

  • Eduktzugabe: (5-Brom-3-methoxypyridin-2-yl)methanol (1,0 Äq.) wird in wasserfreiem THF (ca. 0,2 M) gelöst.

  • Deprotonierung: Die Lösung wird auf 0 °C gekühlt. Natriumhydrid (60 % Dispersion in Mineralöl, 1,2 Äq.) wird portionsweise zugegeben.

  • Aktivierung: Die Mischung wird 30 Minuten bei 0 °C und anschließend 30 Minuten bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört.

  • Alkylierung: Das entsprechende Alkylhalogenid (z.B. Benzylbromid, Iodmethan; 1,1 Äq.) wird langsam zugetropft.

  • Reaktion: Die Reaktionsmischung wird bei Raumtemperatur für 4-16 Stunden gerührt. Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie (DC) oder LC-MS überwacht.

  • Aufarbeitung: Nach vollständigem Umsatz wird die Reaktion vorsichtig mit gesättigter wässriger Ammoniumchlorid-Lösung gequencht. Die wässrige Phase wird dreimal mit Ethylacetat extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden mit gesättigter Kochsalzlösung gewaschen, über wasserfreiem Natriumsulfat getrocknet, filtriert und im Vakuum eingeengt. Der Rückstand wird mittels Säulenchromatographie an Kieselgel gereinigt, um den gewünschten Ether zu erhalten.

Synthese von Estern durch O-Acylierung

Die Veresterung ist eine weitere fundamentale Transformation zur Derivatisierung von Alkoholen. Die Reaktion mit Carbonsäurechloriden oder -anhydriden in Gegenwart einer Base ist besonders effizient.[5]

Kausale Begründung der experimentellen Wahl:

  • Acylierungsreagenz: Carbonsäurechloride sind hochreaktiv und ermöglichen eine schnelle und oft quantitative Umsetzung bei milden Bedingungen.

  • Base: Eine tertiäre Aminbase wie Triethylamin (TEA) oder Pyridin wird verwendet, um den bei der Reaktion entstehenden Chlorwasserstoff (HCl) zu neutralisieren und die Reaktion voranzutreiben.

  • Lösungsmittel: Inerte aprotische Lösungsmittel wie Dichlormethan (DCM) oder THF sind geeignet.

Protokoll 2: Allgemeine Vorschrift zur O-Acylierung

  • Vorbereitung: In einem trockenen 50-mL-Rundkolben werden (5-Brom-3-methoxypyridin-2-yl)methanol (1,0 Äq.) und Triethylamin (1,5 Äq.) in wasserfreiem Dichlormethan (ca. 0,2 M) unter einer Inertgasatmosphäre gelöst.

  • Kühlung: Die Lösung wird in einem Eisbad auf 0 °C gekühlt.

  • Reagenzzugabe: Das entsprechende Carbonsäurechlorid (z.B. Acetylchlorid, Benzoylchlorid; 1,1 Äq.), gelöst in einer kleinen Menge wasserfreiem DCM, wird langsam zugetropft.

  • Reaktion: Die Reaktionsmischung wird für 1-4 Stunden bei Raumtemperatur gerührt. Der Fortschritt wird mittels DC oder LC-MS überwacht.

  • Aufarbeitung: Nach Abschluss der Reaktion wird Wasser zugegeben. Die Phasen werden getrennt und die wässrige Phase wird dreimal mit DCM extrahiert.

  • Reinigung: Die vereinigten organischen Phasen werden nacheinander mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung gewaschen. Anschließend wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Das Rohprodukt wird durch Säulenchromatographie oder Kristallisation gereinigt.

Derivatisierung der Bromgruppe (C5-Position)

Das Bromatom am Pyridinring ist ein idealer Ankerpunkt für Palladium-katalysierte Kreuzkupplungsreaktionen. Diese Reaktionen sind Eckpfeiler der modernen organischen Synthese und ermöglichen die Bildung von Kohlenstoff-Kohlenstoff- und Kohlenstoff-Heteroatom-Bindungen mit hoher Effizienz und breiter funktioneller Gruppentoleranz.[6]

G cluster_cycle Allgemeiner katalytischer Zyklus A Aktiver Pd(0) Katalysator B Oxidative Addition A->B Ar-X C Pd(II)-Intermediat B->C D Transmetallierung (z.B. mit R'-B(OH)₂) C->D R'-M E Pd(II)-Intermediat mit beiden Partnern D->E F Reduktive Eliminierung E->F F->A Ar-R'

References

Application Note: Protocols for the Selective Oxidation of (5-Bromo-3-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge

The transformation of primary alcohols to aldehydes is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical intermediates. The target molecule, 5-Bromo-3-methoxypyridine-2-carbaldehyde, is a highly valuable heterocyclic building block, integral to the synthesis of complex molecular architectures in drug discovery. However, the selective oxidation of its precursor, (5-Bromo-3-methoxypyridin-2-yl)methanol, presents a distinct challenge. The electron-rich, heteroaromatic pyridine ring system demands mild and selective reaction conditions to prevent over-oxidation or undesired side reactions. This guide provides two field-proven, reliable protocols for this transformation, leveraging Dess-Martin Periodinane (DMP) and activated Manganese Dioxide (MnO₂), chosen for their efficiency, selectivity, and operational diversity.

Strategic Selection of Oxidizing Agents

The choice of an oxidizing agent is paramount to the success of this synthesis. While numerous reagents can effect the conversion of a primary alcohol to an aldehyde, the specific nature of the pyridyl methanol substrate narrows the field considerably.

  • Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that has become a staple in modern organic chemistry for its exceptionally mild and neutral reaction conditions.[1][2] It operates efficiently at room temperature, exhibits broad functional group tolerance, and typically results in clean, high-yielding reactions with straightforward workups.[3] This makes it an ideal choice for sensitive substrates like the one .

  • Activated Manganese Dioxide (MnO₂): This inorganic oxidant is renowned for its chemoselectivity, primarily oxidizing allylic and benzylic alcohols.[4][5][6] The carbinol at the C2 position of the pyridine ring is electronically analogous to a benzylic alcohol, making it an excellent substrate for MnO₂. The reaction is heterogeneous, and its success is critically dependent on the "activation" state of the reagent, which dictates its surface area and reactivity.[5][7]

  • Swern Oxidation: While a powerful and widely used method, the Swern oxidation requires cryogenic temperatures (-78 °C) and the careful, sequential addition of oxalyl chloride, DMSO, and a hindered base.[8][9][10] The reaction also produces the notoriously malodorous dimethyl sulfide as a byproduct.[8][11] While effective, its operational complexity and specialized equipment requirements make DMP and MnO₂ more accessible and convenient alternatives for many research settings.

This application note will detail the protocols for DMP and MnO₂ oxidation, providing researchers with two robust and complementary synthetic routes.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This method is prized for its operational simplicity and mild conditions, making it an excellent first choice for this transformation.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound>95% PurityCommercialStarting Material
Dess-Martin Periodinane (DMP)Synthesis GradeCommercialOxidizing Agent
Dichloromethane (DCM), AnhydrousACS Grade, DriSolvCommercialReaction Solvent
Sodium Bicarbonate (NaHCO₃)Reagent GradeCommercialWorkup (Neutralization)
Sodium Thiosulfate (Na₂S₂O₃)Reagent GradeCommercialWorkup (Quench excess oxidant)
Magnesium Sulfate (MgSO₄), AnhydrousReagent GradeCommercialDrying Agent
Silica Gel230-400 meshCommercialPurification (Column Chromatography)
Ethyl Acetate & HexanesHPLC GradeCommercialEluent for Chromatography
Step-by-Step Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq). Dissolve the alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reagent Addition: To the stirred solution at room temperature (20-25 °C), add Dess-Martin Periodinane (1.2 eq) portion-wise over 5 minutes. A mild exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Reaction Quench: Upon completion, dilute the reaction mixture with an equal volume of DCM. Quench the excess DMP by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 ratio). Stir vigorously for 15-20 minutes until the organic layer is clear.

  • Work-up: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure 5-Bromo-3-methoxypyridine-2-carbaldehyde as a solid.

Mechanism of DMP Oxidation

The reaction proceeds via a ligand exchange mechanism. The alcohol substrate displaces an acetate group on the hypervalent iodine center of the DMP.[12] A base (either the displaced acetate or another molecule) then abstracts the proton from the carbon bearing the hydroxyl group, leading to a reductive elimination that forms the aldehyde, acetic acid, and the reduced iodine(III) byproduct.[2]

DMP_Mechanism cluster_start Reactants cluster_intermediate Intermediate Formation cluster_product Products Alcohol (R)CH₂OH Intermediate Periodinane Intermediate Alcohol->Intermediate Ligand Exchange DMP Dess-Martin Periodinane (I(V)) DMP->Intermediate Aldehyde Aldehyde (R)CHO Intermediate->Aldehyde Reductive Elimination Byproducts Reduced Iodinane (I(III)) + 2 AcOH Intermediate->Byproducts

Mechanism of Dess-Martin Periodinane Oxidation.

Protocol 2: Activated Manganese Dioxide (MnO₂) Oxidation

This protocol is an excellent alternative, particularly for larger-scale reactions, leveraging a selective and cost-effective inorganic oxidant.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
This compound>95% PurityCommercialStarting Material
Manganese Dioxide, ActivatedReagent GradeCommercialOxidizing Agent
Dichloromethane (DCM) or Chloroform (CHCl₃)ACS GradeCommercialReaction Solvent
Celite®Filter AgentCommercialFiltration Aid
Magnesium Sulfate (MgSO₄), AnhydrousReagent GradeCommercialDrying Agent
Silica Gel230-400 meshCommercialPurification (Column Chromatography)
Step-by-Step Experimental Protocol
  • Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a suitable solvent like dichloromethane or chloroform (to a concentration of ~0.1 M).

  • Reagent Addition: To the suspension, add activated manganese dioxide (MnO₂) (5-10 eq by weight). The large excess is necessary due to the heterogeneous nature of the reaction and variability in reagent activity.

  • Reaction Conditions: Stir the black suspension vigorously at room temperature or with gentle heating (40 °C) to increase the reaction rate.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary significantly (from a few hours to overnight) depending on the activity of the MnO₂ and the reaction temperature.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with DCM to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by flash column chromatography as described in Protocol 1.

Mechanism of MnO₂ Oxidation

The oxidation with MnO₂ is a heterogeneous surface reaction.[7] The alcohol adsorbs onto the surface of the MnO₂, and the reaction is believed to proceed through a radical intermediate.[5][7] The hydroxyl group coordinates to a manganese center, followed by the transfer of a hydrogen atom from the carbon, leading to the formation of the aldehyde, which then desorbs from the surface.

MnO2_Mechanism Start (R)CH₂OH + MnO₂ Surface Adsorption Adsorption of Alcohol on Mn(IV) site Start->Adsorption Intermediate Surface-Bound Intermediate Adsorption->Intermediate Radical Radical Formation & H-transfer Intermediate->Radical Product Aldehyde (R)CHO Desorbs Radical->Product End Reduced Manganese Species (e.g., MnO) Radical->End

Simplified Mechanism of MnO₂ Oxidation.

General Experimental Workflow

The overall process for both protocols follows a logical sequence from setup to final product analysis.

workflow A Reaction Setup (Inert Atmosphere, Solvent) B Add Oxidant (DMP or MnO₂) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Work-up (Quench / Filter & Extract) C->D E Drying & Concentration D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, mp) F->G

General experimental workflow diagram.

Product Characterization

5-Bromo-3-methoxypyridine-2-carbaldehyde:

  • Appearance: Off-white to yellow solid.

  • Molecular Formula: C₇H₆BrNO₂

  • Molecular Weight: 216.03 g/mol

  • ¹H NMR (400 MHz, CDCl₃): Expected chemical shifts (δ) would include a singlet for the aldehyde proton (~9.9-10.1 ppm), singlets or doublets for the two aromatic pyridine protons, and a singlet for the methoxy group (~3.9-4.1 ppm).

  • ¹³C NMR (100 MHz, CDCl₃): Expected signals would include the aldehyde carbonyl carbon (~190 ppm), aromatic carbons (including C-Br and C-O), and the methoxy carbon (~56 ppm).

  • Mass Spectrometry (EI): Molecular ion peak [M]⁺ showing a characteristic bromine isotope pattern at m/z 186 and 188 (for the demethylated fragment) or 215 and 217.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Dess-Martin Periodinane (DMP): DMP is an oxidizing agent and can be shock-sensitive or explosive if heated under confinement.[13][14] Do not grind it or heat it excessively. Store it in a cool, dry place.[13][15] Avoid contact with combustible materials.[16]

  • Manganese Dioxide (MnO₂): MnO₂ is a strong oxidant. Avoid contact with flammable materials. It is a fine black powder; avoid inhalation of dust.

  • Solvents: Dichloromethane and chloroform are chlorinated solvents and are suspected carcinogens. Handle with care and avoid inhalation or skin contact.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient oxidant; low-activity MnO₂.Add more oxidant (0.2-0.5 eq). For MnO₂, try a new batch or gentle heating (40 °C). Ensure starting material is dry.
Side Product Formation Over-oxidation (unlikely with these reagents).Ensure correct stoichiometry of DMP. Do not overheat the MnO₂ reaction.
Difficult Purification Byproducts from DMP co-eluting with the product.Ensure the quench/workup step is thorough. The Na₂S₂O₃/NaHCO₃ wash is critical for removing iodine byproducts.
Low Yield Incomplete reaction; product loss during workup.Monitor reaction to completion. Be meticulous during extraction and ensure the MnO₂/Celite filter cake is well-washed.

References

Protocol for large-scale synthesis of (5-Bromo-3-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scalable Synthesis of (5-Bromo-3-methoxypyridin-2-yl)methanol

Abstract

This compound is a key heterocyclic building block utilized in the discovery and development of novel pharmaceutical agents and other advanced materials.[][2] Its specific substitution pattern makes it a valuable intermediate for introducing a functionalized pyridine core into more complex molecular architectures. This document provides a robust, two-step protocol for the large-scale synthesis of this compound, commencing from the commercially available starting material, 3-Bromo-5-methoxypyridine. The described methodology is designed for scalability, employing a regioselective directed ortho-metalation (DoM) followed by a safe and efficient reduction. This guide is intended for researchers in medicinal chemistry, process development, and organic synthesis, offering detailed procedural instructions, mechanistic insights, and critical safety information.

Strategic Overview & Rationale

The synthesis of this compound is achieved through a two-step sequence that is both efficient and amenable to scale-up.

  • Regioselective Formylation via Directed ortho-Metalation (DoM): The synthesis begins with 3-Bromo-5-methoxypyridine. The C2-proton is the most acidic due to the inductive effect and directing ability of the adjacent methoxy group and the ring nitrogen. This allows for highly regioselective deprotonation at the C2 position using a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA).[3][4] The resulting organolithium intermediate is then trapped with an electrophile, N,N-Dimethylformamide (DMF), to install an aldehyde functionality, yielding 5-Bromo-3-methoxypyridine-2-carbaldehyde. This approach avoids the complexities of halogen-metal exchange and provides excellent control over regiochemistry.

  • Chemoselective Reduction: The intermediate aldehyde is subsequently reduced to the target primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation on a large scale. It is inexpensive, easy to handle, and highly chemoselective for the aldehyde in the presence of the bromo- and methoxy-substituted aromatic ring.[5] The reaction proceeds under mild conditions, typically in an alcoholic solvent, ensuring high yields and a clean conversion.

G cluster_workflow Synthetic Workflow A Start: 3-Bromo-5-methoxypyridine B Step 1: Directed ortho-Metalation & Formylation A->B 1. LDA, THF, -78°C 2. DMF C Intermediate: 5-Bromo-3-methoxypyridine-2-carbaldehyde B->C D Step 2: Aldehyde Reduction C->D NaBH4, Methanol, 0°C to RT E Purification & Isolation D->E Workup & Chromatography F Final Product: This compound E->F

Caption: High-level workflow for the synthesis of this compound.

Health, Safety, and Environmental (HSE) Considerations

All operations should be conducted by trained personnel in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves.

  • Organolithium Reagents (LDA, n-BuLi): These reagents are highly reactive and may be pyrophoric. They react violently with water and other protic sources. All manipulations must be performed under a dry, inert atmosphere (e.g., Nitrogen or Argon). Anhydrous solvents are mandatory.[6]

  • Anhydrous Solvents (THF, Diethyl Ether): These are extremely flammable liquids. Tetrahydrofuran (THF) can form explosive peroxides upon prolonged exposure to air. Use freshly distilled or inhibitor-free anhydrous grades and store away from ignition sources.

  • Sodium Borohydride (NaBH₄): A flammable solid that reacts with acidic solutions or water to produce flammable hydrogen gas. Addition to protic solvents should be controlled and performed at a reduced temperature.

  • Quenching Procedures: Both the organolithium reaction and the borohydride reduction are highly exothermic upon quenching. Add quenching agents (e.g., water, saturated ammonium chloride) slowly and with efficient cooling to maintain control of the reaction temperature.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Aqueous and organic waste streams should be segregated.

Detailed Synthesis Protocol

Step 1: Synthesis of 5-Bromo-3-methoxypyridine-2-carbaldehyde

This step involves the regioselective formylation of 3-Bromo-5-methoxypyridine via directed ortho-metalation. The use of a strong, bulky base like LDA at cryogenic temperatures is crucial for achieving high regioselectivity and preventing side reactions.

Reaction Scheme:

G cluster_reaction Step 1: Formylation start 3-Bromo-5-methoxypyridine intermediate 5-Bromo-3-methoxypyridine-2-carbaldehyde start->intermediate 1. LDA, THF, -78 °C 2. DMF, -78 °C to RT

Caption: Reaction scheme for the formylation of 3-Bromo-5-methoxypyridine.

Materials & Reagents:

ReagentMW ( g/mol )AmountMolesEquiv.
3-Bromo-5-methoxypyridine188.0250.0 g0.2661.0
Diisopropylamine101.1930.2 g (42.0 mL)0.2991.12
n-Butyllithium (2.5 M in hexanes)64.06117 mL0.2921.1
Anhydrous Tetrahydrofuran (THF)-800 mL--
Anhydrous N,N-Dimethylformamide (DMF)73.0925.2 g (26.6 mL)0.3451.3
Saturated NH₄Cl (aq)-250 mL--
Ethyl Acetate-1 L--
Brine-200 mL--
Anhydrous Magnesium Sulfate-50 g--

Procedure:

  • LDA Preparation: To a flame-dried, 2 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous THF (400 mL) and diisopropylamine (42.0 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (117 mL, 2.5 M in hexanes) dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for an additional 30 minutes to ensure complete formation of LDA.

  • Lithiating the Pyridine: In a separate flame-dried flask, dissolve 3-Bromo-5-methoxypyridine (50.0 g) in anhydrous THF (400 mL). Transfer this solution via cannula to the LDA solution at -78 °C over approximately 45 minutes. A dark red/brown color should develop. Stir the reaction mixture at -78 °C for 1 hour.

  • Formylation (Quench): Add anhydrous DMF (26.6 mL) dropwise to the reaction mixture at -78 °C. The addition should be slow enough to keep the internal temperature below -70 °C. Upon completion of the addition, stir the mixture at -78 °C for 30 minutes, then allow it to warm slowly to room temperature overnight (approx. 16 hours).

  • Work-up: Cool the flask to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride (250 mL).

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde as a yellow-brown solid.

  • Purification: The crude product can be purified by silica gel chromatography (eluting with a gradient of 10-30% ethyl acetate in hexanes) to afford 5-Bromo-3-methoxypyridine-2-carbaldehyde.

    • Expected Yield: 75-85%

    • Purity (by LCMS/¹H NMR): >95%

Step 2: Reduction to this compound

This procedure reduces the aldehyde to the target alcohol using sodium borohydride. The reaction is straightforward and typically high-yielding.

Reaction Scheme:

G cluster_reaction Step 2: Reduction start 5-Bromo-3-methoxypyridine-2-carbaldehyde final_product This compound start->final_product NaBH4, Methanol 0 °C to RT

Caption: Reaction scheme for the reduction of the intermediate aldehyde.

Materials & Reagents:

ReagentMW ( g/mol )AmountMolesEquiv.
5-Bromo-3-methoxypyridine-2-carbaldehyde216.0345.0 g0.2081.0
Sodium Borohydride (NaBH₄)37.8311.8 g0.3121.5
Methanol-500 mL--
Deionized Water-500 mL--
Ethyl Acetate-800 mL--
Brine-200 mL--
Anhydrous Sodium Sulfate-40 g--

Procedure:

  • Reaction Setup: To a 2 L round-bottom flask equipped with a magnetic stirrer, add the 5-Bromo-3-methoxypyridine-2-carbaldehyde (45.0 g) and methanol (500 mL). Stir until the solid is fully dissolved.

  • Cool the solution to 0 °C in an ice-water bath.

  • Addition of Reducing Agent: Add sodium borohydride (11.8 g) portion-wise over 30-45 minutes. Caution: Gas evolution (hydrogen) will occur. Maintain the internal temperature below 10 °C during the addition.

  • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until all the starting aldehyde has been consumed.

  • Work-up: Cool the flask back to 0 °C. Slowly add deionized water (500 mL) to quench the excess sodium borohydride and any borate esters.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the remaining aqueous slurry with ethyl acetate (3 x 250 mL).

  • Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an off-white to pale yellow solid.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by a short silica gel plug if necessary to yield the final product, this compound.[]

    • Expected Yield: 90-98%

    • Purity (by LCMS/¹H NMR): >98%

Characterization Data

  • Product: this compound

  • Molecular Formula: C₇H₈BrNO₂

  • Molecular Weight: 218.05 g/mol

  • Appearance: White to off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ 8.05 (d, J=2.0 Hz, 1H), 7.45 (d, J=2.0 Hz, 1H), 4.75 (s, 2H), 3.90 (s, 3H), ~2.5 (br s, 1H, OH).

  • Mass Spec (ESI+): m/z 218.0, 220.0 [M+H]⁺, showing the characteristic isotopic pattern for a bromine-containing compound.

References

Application Notes & Protocols: Strategic Use of (5-Bromo-3-methoxypyridin-2-yl)methanol in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Multifunctional Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the strategic selection of building blocks is paramount. (5-Bromo-3-methoxypyridin-2-yl)methanol emerges as a highly valuable scaffold due to its unique combination of functional handles. It incorporates a synthetically versatile bromide on an electron-deficient pyridine ring, a directing methoxy group, and a nucleophilic hydroxymethyl group. This trifecta of functionalities allows for precise, late-stage diversification through palladium-catalyzed cross-coupling reactions, which are among the most powerful and reliable methods for constructing carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1][2]

This guide provides an in-depth analysis of the reactivity of this compound and offers detailed, field-proven protocols for its application in key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Chemical Profile and Inherent Reactivity

Understanding the substrate's electronic and steric properties is critical to designing successful coupling strategies.

  • The C-Br Bond at Position 5: The bromine atom serves as the primary reactive site for oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle.[3][4] The electron-deficient nature of the pyridine ring generally enhances the rate of this step compared to carbocyclic analogues.[5]

  • The Pyridine Nitrogen: The lone pair on the pyridine nitrogen can act as a Lewis base and coordinate to the palladium center. This coordination can sometimes lead to catalyst inhibition or deactivation.[6] The selection of bulky, electron-rich phosphine ligands is a crucial strategy to mitigate this effect by sterically shielding the palladium and promoting the desired catalytic turnover.[7]

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a key functional handle for subsequent synthetic transformations. Critically, it is generally stable under the basic conditions of most cross-coupling reactions. However, its potential to coordinate to the palladium or interact with reagents should not be overlooked, especially during reaction optimization.

  • The Methoxy Group (-OCH₃): As an electron-donating group, the methoxy substituent modulates the electronic properties of the pyridine ring, influencing the rate of oxidative addition and the stability of reaction intermediates.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds, making it indispensable for synthesizing biaryl and heteroaryl-aryl structures.[8][9]

Mechanistic Rationale

The catalytic cycle involves three fundamental steps: (1) Oxidative Addition of the C-Br bond to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the Pd(II) center, and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3][10] The choice of base is critical for activating the boronic acid to facilitate transmetalation without causing its decomposition.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar-Pd(II)L₂(Br) (Oxidative Adduct) OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Coupling Ar-Pd(II)L₂(R') (Transmetalated Complex) Transmetalation->PdII_Coupling [Br]⁻ Base_Activation R'-B(OH)₂ + Base → [R'-B(OH)₃]⁻ Base_Activation->Transmetalation RedElim Reductive Elimination PdII_Coupling->RedElim RedElim->Pd0 Product Ar-R' (Coupled Product) RedElim->Product ArBr Ar-Br (Substrate) ArBr->OxAdd

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point and may require optimization for specific boronic acid partners.[5][6]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2–5 mol%)[11]

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0–3.0 equiv)[8]

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane/Water, 4:1 v/v)[12]

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial with a magnetic stir bar

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is 0.1–0.2 M with respect to the limiting reagent.

  • Reaction: Heat the mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Data Summary: Typical Suzuki-Miyaura Conditions
Coupling PartnerCatalyst (mol%)LigandBase (equiv)SolventTemp (°C)Est. Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃ (2)Dioxane/H₂O9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (4)PPh₃K₃PO₄ (2.5)Toluene/EtOH/H₂O10080-90
3-Thienylboronic acidPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃ (2)Dioxane11075-88
4-Acetylphenylboronic acidPd(dppf)Cl₂ (3)dppfK₂CO₃ (2)DME/H₂O8582-92

Yields are estimated based on similar reactions with functionalized bromopyridines and serve as a general guide.[6][8]

Core Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, providing a direct route to C-N bond formation.[13][14] This reaction is critical for accessing aryl and heteroaryl amines, which are prevalent motifs in pharmaceuticals.[1][15]

Mechanistic Rationale

The mechanism mirrors other cross-couplings but with key differences. After the initial Oxidative Addition , the amine coordinates to the Pd(II) center. A strong base is then required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, often rate-limiting, step is the Reductive Elimination of the C-N bond to yield the product and regenerate the Pd(0) catalyst.[15] The use of sterically hindered, electron-rich phosphine ligands (e.g., XPhos, RuPhos) is often essential to promote the reductive elimination step and prevent β-hydride elimination.[13]

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol uses a strong, non-nucleophilic base and requires rigorous exclusion of air and moisture.[15]

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos or RuPhos, 4 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu or LiHMDS, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line setup

Procedure:

  • Reaction Setup (under inert atmosphere): To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base.

  • Reagent Addition: Add this compound.

  • Solvent and Amine Addition: Add the degassed solvent, followed by the amine, via syringe.

  • Reaction: Heat the mixture to the appropriate temperature (typically 80–120 °C) with vigorous stirring.

  • Monitoring: Track the reaction's progress by LC-MS.

  • Work-up: After cooling, carefully quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Data Summary: Typical Buchwald-Hartwig Conditions
Amine PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Est. Yield (%)
MorpholinePd₂(dba)₃ (2)XPhos (4)NaOt-Bu (1.4)Toluene11080-95
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)Dioxane10075-90
BenzylaminePd₂(dba)₃ (2)BrettPhos (4)LiHMDS (1.4)THF8070-85
N-MethylpiperazinePd(OAc)₂ (2.5)cataCXium A (5)K₃PO₄ (2.0)Toluene11078-92

Yields are estimated based on established protocols for heteroaryl halides and serve as a general guide.[15][16]

Core Application: Sonogashira Coupling

The Sonogashira coupling provides a powerful and direct method for installing alkyne functionalities onto aromatic rings by coupling a terminal alkyne with an aryl halide.[17][18] This reaction is fundamental for creating rigid scaffolds and precursors for materials science and complex molecule synthesis.[19]

Mechanistic Rationale

The Sonogashira reaction typically employs a dual-catalyst system. The palladium catalyst follows a cycle of Oxidative Addition and Reductive Elimination . A copper(I) co-catalyst (typically CuI) is used to activate the terminal alkyne by forming a copper(I) acetylide species. This species then undergoes Transmetalation with the Pd(II)-aryl complex, transferring the acetylide group to the palladium center before the final C-C bond-forming reductive elimination.[4]

Protocol: General Procedure for Sonogashira Coupling

This protocol highlights the use of a copper(I) co-catalyst and an amine base, which also serves as a solvent in some cases.[17][18]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2–5 mol%)

  • Copper(I) iodide (CuI, 1–5 mol%)

  • Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous co-solvent (e.g., THF or DMF, if needed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Inert Atmosphere: Seal, evacuate, and backfill the flask with inert gas three times.

  • Solvent/Base Addition: Add the anhydrous solvent (if used) and the amine base via syringe.

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Reaction: Stir the mixture at the desired temperature (can range from room temperature to 100 °C) until completion.

  • Monitoring: Monitor by TLC or LC-MS.

  • Work-up: Upon completion, dilute the mixture with an organic solvent and water. The ammonium salts formed can often be removed by filtration or aqueous washing.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary: Typical Sonogashira Conditions
Alkyne PartnerPd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Est. Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃NTHF6085-95
TrimethylsilylacetylenePd(dppf)Cl₂ (2.5)CuI (4)DIPADMF8080-90
1-HexynePd(PPh₃)₄ (4)CuI (5)Et₃NEt₃N7075-88
2-Methyl-3-butyn-2-olPd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF10080-96

Yields are estimated based on protocols for other 2-amino-3-bromopyridines and aryl halides.[17][19]

Experimental Workflow and Troubleshooting

A successful cross-coupling campaign relies on meticulous experimental technique and an understanding of potential pitfalls.

Experimental_Workflow start Start: Oven-Dried Glassware setup Assemble Reaction (Substrate, Catalyst, Base, Ligand) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Argon) setup->inert solvents Add Degassed Solvents & Liquid Reagents inert->solvents reaction Heat to Target Temperature with Vigorous Stirring solvents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Work-up (Quench, Extract, Wash) complete->workup Yes purify Purification (Column Chromatography) workup->purify analysis Characterization (NMR, MS) purify->analysis end End: Pure Product analysis->end

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Common Issues and Solutions:

  • Low or No Conversion:

    • Cause: Inactive catalyst due to oxygen exposure.

    • Solution: Ensure rigorous inert atmosphere techniques and use properly degassed solvents.

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Solution: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to XPhos or SPhos).[20]

  • Formation of Side Products (e.g., Homocoupling, Debromination):

    • Cause: Sub-optimal temperature or reaction time.

    • Solution: Lower the reaction temperature and monitor carefully to stop the reaction upon consumption of the limiting reagent.

    • Cause: Incorrect stoichiometry or base strength.

    • Solution: Re-evaluate the equivalents of the coupling partner and base. For Suzuki couplings, an overly strong base can degrade the boronic acid.

  • Difficulty in Purification:

    • Cause: Residual palladium.

    • Solution: Pass the crude product through a short plug of silica or use a metal scavenger.

    • Cause: Emulsion during work-up.

    • Solution: Add brine to the aqueous layer to break the emulsion.

References

Application Note: Strategic Protection of the Hydroxyl Group in (5-Bromo-3-methoxypyridin-2-yl)methanol for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(5-Bromo-3-methoxypyridin-2-yl)methanol is a valuable substituted pyridine intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple reactive sites—the hydroxyl group, the bromine atom, and the electron-rich pyridine ring—necessitates a carefully considered protecting group strategy to achieve selective transformations. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the selection and implementation of suitable protecting groups for the primary alcohol functionality of this molecule. We will delve into the rationale behind choosing specific protecting groups, provide detailed, field-tested protocols for their installation and removal, and offer a comparative analysis to aid in synthetic planning.

Introduction: The Synthetic Challenge

The synthetic utility of this compound often lies in the subsequent modification of the pyridine core, typically via metal-halogen exchange at the bromine-substituted position.[1][2] This powerful transformation allows for the introduction of a wide array of substituents through reactions with various electrophiles. However, the acidic proton of the primary alcohol is incompatible with the strongly basic organometallic intermediates (e.g., organolithium or Grignard reagents) required for the metal-halogen exchange.[3] An acid-base reaction would occur preferentially, quenching the organometallic reagent and preventing the desired transformation. Therefore, the temporary masking of the hydroxyl group with a suitable protecting group is a critical first step in many synthetic routes involving this intermediate.

A successful protecting group strategy must meet several key criteria:

  • Ease of Installation: The protecting group should be introduced in high yield under mild conditions that do not interfere with the other functional groups in the molecule.

  • Stability: The protected alcohol must be robust enough to withstand the planned downstream reaction conditions (e.g., exposure to strong bases, nucleophiles, or mild acids).

  • Ease of Removal: The protecting group must be cleanly and selectively removed in high yield under conditions that do not compromise the newly modified molecule.

  • Orthogonality: In more complex syntheses, the chosen protecting group should be removable without affecting other protecting groups present in the molecule, a concept known as orthogonal protection.[4][5]

This guide will focus on two highly reliable classes of protecting groups for this substrate: Silyl Ethers and Benzyl Ethers .

Strategic Considerations for this compound

The electronic nature of the pyridine ring and the presence of the methoxy and bromo substituents influence the reactivity of the molecule and the choice of protecting group. The pyridine nitrogen can act as a Lewis base, potentially coordinating with reagents. The methoxy group is an electron-donating group, which can influence the acidity of nearby protons, though the primary alcohol proton remains the most acidic. The bromine at the 5-position is the primary site for intended modification via metal-halogen exchange.

The ideal protecting group for the alcohol in this compound should be stable to strongly basic conditions (e.g., n-butyllithium, isopropylmagnesium chloride) at low temperatures, which are typically employed for the Br-Li or Br-Mg exchange.[1][6]

Recommended Protecting Group Strategy I: Silyl Ethers

Silyl ethers are among the most common and versatile protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions.[7][8] For this particular substrate, a sterically hindered silyl ether like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) is highly recommended. The steric bulk enhances stability towards mildly acidic conditions and minimizes the risk of undesired side reactions.[9]

Protection with tert-Butyldimethylsilyl (TBS) Group

The TBS group is robust and withstands a wide range of reaction conditions, including organometallic reagents, making it an excellent choice.[10]

Workflow for TBS Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P TBSCl, Imidazole, DMF Start_P->Reagents_P Protection Product_P TBS-Protected Alcohol Reagents_P->Product_P Start_D TBS-Protected Alcohol Reagents_D TBAF, THF Start_D->Reagents_D Deprotection Product_D Deprotected Alcohol Reagents_D->Product_D

Caption: TBS protection and deprotection workflow.

Protocol 3.1.1: Synthesis of 2-(((tert-butyldimethylsilyl)oxy)methyl)-5-bromo-3-methoxypyridine

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (1.5 eq).

  • Stir the solution at room temperature until all solids have dissolved.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the desired TBS-protected compound.

Protocol 3.1.2: Deprotection of the TBS Group

  • Dissolve the TBS-protected alcohol (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.2 eq) dropwise to the solution at room temperature.[11]

  • Stir the mixture for 1-2 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary to yield the deprotected alcohol.

Recommended Protecting Group Strategy II: Benzyl Ethers

Benzyl (Bn) ethers are another excellent choice for protecting alcohols, offering high stability to both acidic and basic conditions.[11][12] The key advantage of the benzyl group is its removal under neutral conditions via catalytic hydrogenolysis, which is orthogonal to the acidic or fluoride-based deprotection of many other groups.[13]

Protection with Benzyl (Bn) Group

The benzyl group is typically introduced via a Williamson ether synthesis.[13]

Workflow for Benzyl Ether Protection and Deprotection

cluster_protection Protection cluster_deprotection Deprotection Start_P This compound Reagents_P NaH, BnBr, THF Start_P->Reagents_P Protection Product_P Bn-Protected Alcohol Reagents_P->Product_P Start_D Bn-Protected Alcohol Reagents_D H₂, Pd/C, EtOH Start_D->Reagents_D Deprotection Product_D Deprotected Alcohol Reagents_D->Product_D

Caption: Benzyl ether protection and deprotection workflow.

Protocol 4.1.1: Synthesis of 2-((benzyloxy)methyl)-5-bromo-3-methoxypyridine

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (~0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the desired benzyl-protected ether.

Protocol 4.1.2: Deprotection of the Benzyl Group

  • Dissolve the benzyl-protected alcohol (1.0 eq) in ethanol or methanol (~0.1 M).

  • Carefully add 10% palladium on carbon (Pd/C, ~10 mol% by weight) to the solution.[11]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the suspension vigorously at room temperature until the reaction is complete (as monitored by TLC). This may take several hours.

  • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.

Comparative Analysis of Protecting Groups

The choice between a silyl ether and a benzyl ether will depend on the overall synthetic plan, particularly the nature of other functional groups present in the molecule and the planned subsequent reaction steps.

Protecting GroupStability to Strong Bases (e.g., n-BuLi)Stability to AcidsDeprotection ConditionsOrthogonality Considerations
TBS Ether ExcellentModerate (cleaved by strong acid)F⁻ (TBAF) or H⁺ (e.g., HCl, TFA)Orthogonal to groups cleaved by hydrogenolysis or oxidation.
TIPS Ether ExcellentHigh (more stable than TBS)F⁻ (TBAF) or H⁺ (harsher conditions)Similar to TBS, but offers greater acid stability.
Benzyl Ether ExcellentExcellentH₂/Pd/C (catalytic hydrogenolysis)Orthogonal to acid/base and fluoride-labile groups. Not suitable if reducible groups (e.g., alkynes, nitro groups) are present.
PMB Ether ExcellentGoodH₂/Pd/C or oxidative (DDQ, CAN)[12]Offers an additional oxidative deprotection route, orthogonal to Bn and silyl ethers.

Conclusion

The successful functionalization of this compound via organometallic intermediates is critically dependent on the effective protection of its primary alcohol. Both sterically hindered silyl ethers (e.g., TBS) and benzyl ethers are highly effective for this purpose, offering robust stability to the strongly basic conditions required for metal-halogen exchange. The TBS group provides a reliable strategy with mild, fluoride-based deprotection. The benzyl ether offers excellent stability and an orthogonal, neutral deprotection pathway via hydrogenolysis. The choice between these strategies should be guided by the specific requirements of the overall synthetic route, including the presence of other functional groups and the desired deprotection conditions. The protocols detailed in this note provide a solid foundation for researchers to confidently employ these protecting group strategies in their synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude (5-Bromo-3-methoxypyridin-2-yl)methanol by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Bromo-3-methoxypyridin-2-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming common challenges encountered during the recrystallization of this important chemical intermediate. Here, we move beyond simple protocols to explain the why behind each step, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound, providing detailed, step-by-step solutions grounded in chemical principles.

Issue 1: The Compound Fails to Dissolve in the Hot Solvent.

Question: I'm heating my crude this compound in the chosen solvent, but it's not dissolving completely, even near the boiling point. What's going wrong?

Answer: This is a common issue that typically points to one of two scenarios: either an insufficient volume of solvent is being used, or the solvent is inappropriate for this particular compound.

Causality & Resolution:

  • Inadequate Solvent Volume: The principle of recrystallization relies on the compound being sparingly soluble at room temperature but highly soluble at elevated temperatures.[1][2] If the amount of solvent is insufficient, the saturation point will not be reached even at high temperatures.

    • Troubleshooting Step: Add the chosen solvent in small increments (e.g., 1-2 mL at a time for a 1-gram scale) to the heated mixture until the solid just dissolves.[3] Be cautious not to add a large excess, as this will significantly reduce your final yield.[4]

  • Incorrect Solvent Choice: "this compound" possesses both polar (hydroxyl, methoxy, pyridine nitrogen) and non-polar (brominated aromatic ring) characteristics. The ideal solvent must effectively solvate the molecule at higher temperatures. If the solvent is too non-polar (e.g., hexane) or too polar (e.g., water, in some cases), it may fail to dissolve the compound adequately.

    • Troubleshooting Step: Re-evaluate your solvent choice. A solvent of intermediate polarity, or a mixed solvent system, is often effective. Consider solvents like ethyl acetate, isopropanol, or a mixture such as ethyl acetate/heptane or methanol/water.[5] A systematic approach to solvent screening with small amounts of your crude material is highly recommended.[1]

Issue 2: The Compound "Oils Out" Instead of Forming Crystals.

Question: Upon cooling, my dissolved compound separates as an oily layer at the bottom of the flask, not as solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute is supersaturated to the point that it comes out of solution as a liquid phase rather than a solid crystalline lattice.[4][6] This is often due to the melting point of the compound being lower than the boiling point of the solvent, or the solution cooling too rapidly.[4][7]

Causality & Resolution:

  • Rapid Cooling: A sudden drop in temperature can cause the compound to crash out of solution as a supercooled liquid.

    • Troubleshooting Step: Reheat the solution until the oil redissolves completely. If necessary, add a small amount of additional solvent to ensure full dissolution. Allow the flask to cool much more slowly. You can achieve this by placing the flask in a warm water bath that is allowed to cool to room temperature, or by loosely wrapping the flask in glass wool to insulate it.[8]

  • High Solute Concentration: An excessively concentrated solution is more prone to oiling out.

    • Troubleshooting Step: Add a small amount of hot solvent to the oiled-out mixture to decrease the concentration, reheat to dissolve, and then proceed with slow cooling.

  • Inappropriate Solvent System: The solvent may be too "good" at dissolving the compound, leading to a very high concentration at the boiling point.

    • Troubleshooting Step: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent (e.g., dichloromethane or methanol) and then slowly add a "poor" or "anti-solvent" (e.g., hexane or water) at an elevated temperature until the solution becomes slightly turbid. Then, add a drop or two of the good solvent to clarify the solution and allow it to cool slowly.[9] A documented recrystallization for a similar compound, (2-Nitrophenyl)-(5-bromo-2-methoxypyridin-4-yl)methanol, successfully used a dichloromethane/petroleum ether system.[10]

Issue 3: Poor Recovery of Crystalline Product.

Question: I've successfully formed crystals, but after filtration and drying, my yield is very low. What are the likely causes?

Answer: Low recovery is a frequent challenge in recrystallization and can stem from several factors during the process.

Causality & Resolution:

  • Using an Excessive Amount of Solvent: This is the most common reason for poor yield.[4] The more solvent used, the more compound will remain dissolved in the mother liquor even after cooling.

    • Preventative Measure: During the dissolution step, use the minimum amount of hot solvent necessary to fully dissolve the crude product.[7]

    • Corrective Action: If you suspect excess solvent was used, you can try to evaporate some of it and re-cool the solution to see if more crystals form.

  • Premature Crystallization During Hot Filtration: If your crude material has insoluble impurities, you'll need to perform a hot filtration. If the solution cools during this step, the product will crystallize in the filter paper along with the impurities.

    • Troubleshooting Step: To prevent this, use a pre-heated funnel and filter flask. It's also wise to use a slight excess of solvent (around 5-10%) to keep the compound in solution during this brief step.[6] This excess can be carefully evaporated after filtration.

  • Washing Crystals with Room Temperature Solvent: Washing the collected crystals is necessary to remove residual soluble impurities, but using a solvent that is not ice-cold will redissolve a significant portion of your product.

    • Troubleshooting Step: Always wash the crystals on the filter with a minimal amount of ice-cold recrystallization solvent.[2]

Issue 4: The Final Product is Still Impure.

Question: I've performed the recrystallization, but my analytical data (e.g., NMR, melting point) shows that the product is not as pure as expected. Why?

Answer: Impurities in the final product usually mean that the recrystallization conditions were not optimal for separating the desired compound from its contaminants.

Causality & Resolution:

  • Co-crystallization of Impurities: If an impurity has a similar solubility profile to your target compound in the chosen solvent, it may crystallize out alongside your product.

    • Troubleshooting Step: A different solvent or solvent system may be required. The goal is to find a solvent that either leaves the impurity completely insoluble (so it can be filtered off hot) or keeps it completely dissolved in the cold mother liquor.[1]

  • Inclusion of Mother Liquor: If the crystals are not washed properly after filtration, the impure mother liquor can remain and contaminate the final product upon drying.

    • Troubleshooting Step: Ensure the filter cake is washed with a small amount of ice-cold, fresh solvent. Also, make sure the crystals are thoroughly dried under vacuum to remove all residual solvent.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound?

A1: Given the molecule's structure—a polar pyridine ring with hydroxyl and methoxy groups, and a less polar bromophenyl component—a solvent of intermediate polarity is a logical starting point.[3][11] Alcohols like ethanol or isopropanol, esters like ethyl acetate, or ketones like acetone are good candidates to screen.[8] It is highly recommended to perform small-scale solubility tests with a few milligrams of your crude product in about 0.5 mL of various solvents to observe solubility at room temperature and upon heating.[1]

Q2: Should I use a single solvent or a mixed solvent system?

A2: A single solvent is often preferred for its simplicity. However, if you cannot find a single solvent where the compound has high solubility when hot and low solubility when cold, a mixed solvent system is an excellent alternative.[1] For this compound, a common and effective approach would be to dissolve it in a polar solvent like methanol or ethanol and then add a non-polar anti-solvent like water or heptane until turbidity is observed.

Q3: How can I induce crystallization if no crystals form upon cooling?

A3: If a solution remains clear even after cooling in an ice bath (a state known as supersaturation), you can try the following techniques:

  • Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]

  • Seeding: Add a tiny crystal of the pure compound (if available) to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[6]

  • Cooling Further: If using an ice bath doesn't work, a dry ice/acetone bath can provide lower temperatures, further decreasing solubility.[6]

Q4: What is a typical expected yield for this recrystallization?

A4: A successful recrystallization of a compound that is approximately 80-90% pure to start with should ideally yield between 70% and 90% recovery. Yields below this range often indicate that too much solvent was used or the compound has significant solubility in the cold solvent. It's a trade-off: higher purity is often achieved at the cost of a slightly lower yield.

Section 3: Experimental Protocol & Data

Standard Recrystallization Protocol

This protocol provides a general guideline. The exact solvent and volumes should be optimized based on the preliminary tests described above.

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Add the chosen primary solvent (e.g., ethyl acetate) in small portions (2-3 mL) while heating the mixture gently on a hot plate with stirring. Continue adding solvent until the solid completely dissolves at a temperature just below the solvent's boiling point. Note the total volume of solvent used.

  • Hot Filtration (if necessary): If insoluble impurities are present, add an extra 5-10% of solvent. Place a stemless funnel with fluted filter paper into a pre-heated receiving flask. Quickly pour the hot solution through the filter paper.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Do not disturb the flask during this period to encourage the formation of larger, purer crystals.[12]

  • Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount (1-2 mL) of ice-cold solvent.

  • Drying: Allow the crystals to air dry on the filter for a few minutes, then transfer them to a watch glass or drying dish and dry them to a constant weight in a vacuum oven.

Solvent Selection Guide (Qualitative)
SolventPolarityBoiling Point (°C)Suitability Notes
Heptane/Hexane Non-polar69 / 98Likely a poor primary solvent, but excellent as an anti-solvent with a more polar primary solvent.
Toluene Non-polar111Can be effective for aromatic compounds; worth screening.[11]
Dichloromethane Intermediate40Good dissolving power, but low boiling point may limit the solubility difference. Useful in mixed systems.[10]
Ethyl Acetate Intermediate77Often an excellent choice for compounds of intermediate polarity.[8]
Isopropanol Polar82Good balance of polarity and boiling point.
Ethanol Polar78Similar to isopropanol; often used in a mixed system with water.[1]
Methanol Polar65Good dissolving power, but may be too effective, leading to high solubility even when cold.
Water Very Polar100Unlikely to be a good single solvent, but can be an effective anti-solvent with alcohols.[13]

Section 4: Visual Workflow and Logic Diagrams

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_result Outcome A Crude This compound B Select Solvent(s) A->B  Solubility  Testing C Dissolve in Minimum Hot Solvent B->C D Hot Filter (If Insoluble Impurities) C->D Optional E Slow Cool to Room Temp C->E D->E F Cool in Ice Bath E->F G Vacuum Filter to Collect Crystals F->G H Wash with Ice-Cold Solvent G->H I Dry Under Vacuum H->I J Pure Crystalline Product I->J

Caption: General workflow for the recrystallization process.

Troubleshooting Logic: "Oiling Out"

Oiling_Out_Troubleshooting Start Compound 'Oils Out' During Cooling Q1 Was cooling rapid? Start->Q1 A1 Reheat to dissolve. Cool slowly (e.g., in a warm water bath). Q1->A1 Yes Q2 Is the solution very concentrated? Q1->Q2 No End Crystal Formation A1->End A2 Add a small amount of hot solvent. Reheat and cool slowly. Q2->A2 Yes A3 Consider using a mixed solvent system. Q2->A3 No A2->End A3->End

Caption: Decision tree for addressing compound "oiling out".

References

Optimizing reaction conditions for (5-Bromo-3-methoxypyridin-2-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of (5-Bromo-3-methoxypyridin-2-yl)methanol

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals who are utilizing this important heterocyclic building block in their work. Here, we provide field-proven insights, detailed protocols, and robust troubleshooting advice in a direct question-and-answer format to address common challenges encountered during its synthesis.

The primary and most efficient route to this compound involves the selective reduction of its corresponding aldehyde, 5-bromo-3-methoxypicolinaldehyde. This guide will focus on optimizing this key transformation.

Part 1: Core Synthesis Protocol & Workflow

The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. For this specific substrate, sodium borohydride (NaBH₄) is an excellent choice of reducing agent due to its high chemoselectivity, mild reaction conditions, and operational simplicity compared to more powerful hydrides like lithium aluminum hydride (LiAlH₄).[1]

Detailed Experimental Protocol: NaBH₄ Reduction

This protocol outlines the reduction of 5-bromo-3-methoxypicolinaldehyde to this compound.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 5-bromo-3-methoxypicolinaldehyde (1.0 eq).

  • Dissolution: Add anhydrous methanol (MeOH) as the solvent (approx. 0.1–0.2 M concentration). Stir the mixture at room temperature until the aldehyde is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C. This helps to moderate the initial exotherm upon addition of the reducing agent.

  • Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1–1.5 eq) portion-wise over 5–10 minutes. Vigorous gas evolution (hydrogen) may be observed.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours). A co-spot of the starting material and the reaction mixture is recommended for accurate comparison.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add acetone to quench any excess NaBH₄. Following this, carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the reaction and decompose the borate complexes.

  • Workup: Remove the methanol under reduced pressure using a rotary evaporator. Add water to the residue and extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can then be purified by column chromatography on silica gel.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve 1. Dissolve Aldehyde in Methanol cool 2. Cool to 0 °C dissolve->cool add_nabh4 3. Add NaBH4 (portion-wise) cool->add_nabh4 react 4. Stir at RT & Monitor by TLC add_nabh4->react quench 5. Quench with Acetone / NH4Cl (aq) react->quench extract 6. Evaporate MeOH & Extract with EtOAc quench->extract purify 7. Dry & Purify via Column Chromatography extract->purify product Pure Product purify->product

Caption: General workflow for the synthesis of this compound.

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction is very slow or appears incomplete, with significant starting material remaining after several hours. What's wrong?

Answer: This is a common issue that can usually be traced back to the quality or quantity of the reducing agent.

  • Causality: Sodium borohydride is sensitive to moisture and can degrade over time, losing its hydride-donating capacity. If the reagent is old or has been stored improperly, its effective strength will be diminished.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Use a fresh bottle of NaBH₄ or one that has been stored in a desiccator.

    • Check Stoichiometry: While a slight excess (1.1 eq) is often sufficient, you may need to increase the molar equivalents to 1.5 eq, especially if you suspect some degradation of the reagent.

    • Temperature Consideration: While the initial addition is done at 0 °C to control the exotherm, the reaction itself should be run at room temperature. Ensure the ice bath was removed after the addition of NaBH₄.

Q2: I've successfully consumed all my starting material, but my yield of the final product is low. Where could my product have gone?

Answer: Low yields after complete conversion often point to issues during the workup and purification stages.

  • Causality: The product, a pyridyl alcohol, is polar and has a basic nitrogen atom. This can lead to partitioning into the aqueous layer during extraction if the pH is not controlled, or significant losses during chromatographic purification.

  • Troubleshooting Steps:

    • Workup pH: After quenching, ensure the aqueous layer is neutral or slightly basic before extraction. If the solution is too acidic, the pyridine nitrogen will be protonated, rendering the product highly water-soluble. You can add a base like sodium bicarbonate (NaHCO₃) to adjust the pH.

    • Extraction Solvent: Use a robust solvent for extraction like ethyl acetate or a 9:1 mixture of dichloromethane:isopropanol to ensure the polar alcohol is efficiently pulled from the aqueous phase.

    • Purification: The basic nitrogen on the pyridine ring can cause significant tailing on standard silica gel, leading to broad peaks and poor recovery. To mitigate this, add a small amount of a basic modifier, such as triethylamine (0.5-1%), to your chromatography eluent.[2]

Q3: My final product looks discolored (yellow or brown), even after chromatography. What causes this and how can I fix it?

Answer: Discoloration often arises from minor impurities formed by air oxidation or side reactions. Pyridine-containing compounds can be susceptible to forming colored impurities.[3]

  • Causality: The starting aldehyde can be prone to air oxidation, and trace impurities can carry through the reaction. The final alcohol product, while generally stable, can also slowly oxidize.

  • Troubleshooting Steps:

    • Starting Material Purity: Ensure the 5-bromo-3-methoxypicolinaldehyde used is of high purity. If it is old or discolored, consider purifying it first by a short silica plug.

    • Activated Carbon Treatment: If the discoloration persists after chromatography, you can try dissolving the product in a suitable solvent (e.g., ethyl acetate), adding a small amount of activated charcoal, stirring for 15-30 minutes, and then filtering through a pad of celite. This is often effective at removing colored impurities.

    • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be a highly effective method for both purification and removal of color.[2]

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is sodium borohydride (NaBH₄) recommended over lithium aluminum hydride (LiAlH₄) for this reaction?

Answer: The choice of reducing agent is dictated by a balance of reactivity and practicality.

  • Selectivity & Safety: NaBH₄ is a much milder and more selective reducing agent than LiAlH₄.[1] It readily reduces aldehydes and ketones but typically does not affect other functional groups like esters or amides, which is beneficial for more complex molecules. LiAlH₄ is extremely reactive and will reduce a wider range of functional groups.

  • Operational Convenience: NaBH₄ is stable in protic solvents like methanol and ethanol. This is a significant advantage as these solvents can dissolve both the substrate and the reagent, and the workup is straightforward. LiAlH₄ reacts violently with protic solvents and requires anhydrous ethereal solvents (like THF or diethyl ether), which demands more stringent reaction setup and handling procedures.

Q2: Can I use ethanol instead of methanol as the solvent?

Answer: Yes, ethanol is a perfectly acceptable solvent for this reaction. The reaction kinetics might be slightly slower in ethanol compared to methanol, but the overall outcome will be the same. The choice between them often comes down to laboratory availability or specific solubility characteristics of the substrate.

Q3: How do I properly set up and read a TLC to monitor this reaction?

Answer: Thin-Layer Chromatography (TLC) is essential for tracking the reaction's progress.

  • Setup:

    • Stationary Phase: Use a standard silica gel TLC plate.

    • Mobile Phase (Eluent): A good starting point is a mixture of hexanes and ethyl acetate. A 7:3 or 1:1 mixture is often suitable.

    • Spotting: On the baseline of the plate, place three spots: your starting aldehyde (SM), a co-spot (Co) containing both the starting material and a sample from your reaction mixture, and a spot of just the reaction mixture (RM).

  • Analysis:

    • The starting aldehyde is less polar than the product alcohol. Therefore, on the developed TLC plate, the aldehyde spot will travel further up the plate (have a higher Rf value).

    • The product alcohol spot will be more polar and have a lower Rf value.

    • The reaction is complete when the spot corresponding to the starting material in the 'RM' lane has completely disappeared. The co-spot helps you definitively identify the starting material spot in your reaction mixture lane.

    • Visualization: Both compounds should be visible under a UV lamp (254 nm). You can also use a potassium permanganate (KMnO₄) stain, which will react with the alcohol product to give a yellow spot on a purple background.

Data Summary Table
ParameterRecommended ConditionRationale
Starting Material 5-bromo-3-methoxypicolinaldehydeCommercially available precursor.[4]
Reducing Agent Sodium Borohydride (NaBH₄)Mild, selective, and easy to handle.[1][5]
Stoichiometry 1.1–1.5 equivalents of NaBH₄Ensures complete conversion without excessive excess.
Solvent Methanol or EthanolProtic solvent, good solubility for reagents.
Temperature 0 °C for addition, then RTControls initial exotherm, allows for reasonable reaction rate.
Workup Quench with acetone/NH₄Cl (aq)Safely destroys excess hydride and breaks up borate salts.
Purification Silica Gel ChromatographyStandard method for purification of organic compounds.[2]
Eluent Modifier 0.5-1% Triethylamine (NEt₃)Mitigates peak tailing caused by the basic pyridine nitrogen.[2]

Troubleshooting Logic Diagram

G cluster_reaction Reaction Phase cluster_yield Yield & Purity cluster_purification Purification Phase start Problem Observed incomplete Incomplete Reaction (SM remains by TLC) start->incomplete low_yield Low Yield Post-Workup start->low_yield discolored Product is Discolored start->discolored tailing Severe Tailing on Silica Column start->tailing check_nabh4 Use fresh NaBH4 Increase stoichiometry (1.5 eq) incomplete->check_nabh4 Cause: Reagent Quality check_temp Ensure reaction is at RT incomplete->check_temp Cause: Temperature check_ph Check workup pH (neutralize before extraction) low_yield->check_ph Cause: Aqueous Loss check_solvent Use more polar extraction solvent (e.g., IPA/DCM) low_yield->check_solvent charcoal Treat with activated carbon discolored->charcoal Solution recrystallize Recrystallize the product discolored->recrystallize Solution add_base Add 0.5-1% NEt3 to eluent tailing->add_base Solution

Caption: A decision-making diagram for troubleshooting common synthesis issues.

References

Identification of side products in (5-Bromo-3-methoxypyridin-2-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Bromo-3-methoxypyridin-2-yl)methanol. This guide is designed to provide in-depth troubleshooting and practical advice for the common challenges and side reactions encountered during the chemical transformation of this versatile building block. By understanding the underlying mechanisms, you can optimize your reaction conditions to minimize impurities and maximize the yield of your desired product.

Frequently Asked Questions (FAQs) & Troubleshooting

Oxidation Reactions: Aldehyde vs. Carboxylic Acid Formation

Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am observing the formation of the carboxylic acid as a major side product. How can I prevent this over-oxidation?

Answer: This is a common challenge in the oxidation of primary alcohols. The initially formed aldehyde is often more susceptible to oxidation than the starting alcohol, leading to the carboxylic acid. The choice of oxidant and careful control of reaction conditions are crucial.

Causality and Mitigation Strategies:

  • Mild Oxidizing Agents: Avoid harsh oxidants like potassium permanganate or chromic acid. Instead, opt for milder and more selective reagents. The Parikh-Doering oxidation, which utilizes the sulfur trioxide pyridine complex (SO₃•py) and dimethyl sulfoxide (DMSO), is an excellent choice for this transformation as it can be performed at non-cryogenic temperatures.[1]

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the aldehyde.

  • Temperature Control: Maintain a low reaction temperature to reduce the rate of over-oxidation.

Troubleshooting Protocol: Parikh-Doering Oxidation

  • Dissolve this compound in a mixture of anhydrous DMSO and dichloromethane.

  • Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) as a base.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of SO₃•py in DMSO.

  • Stir at 0 °C and monitor the reaction by TLC.

  • Upon completion, quench the reaction with cold water and extract the product.

Palladium-Catalyzed Cross-Coupling Reactions: Dehalogenation Side Product

Question: During a Suzuki or Buchwald-Hartwig coupling reaction with this compound, I am consistently isolating a significant amount of the debrominated side product, (3-methoxypyridin-2-yl)methanol. What is causing this, and how can I minimize it?

Answer: The formation of the hydrodehalogenated product is a well-known side reaction in palladium-catalyzed cross-coupling reactions.[2][3] This occurs when the aryl-palladium(II) intermediate undergoes reductive elimination with a hydride source instead of the desired coupling partner.

Key Factors and Solutions:

FactorCause of DehalogenationMitigation Strategy
Hydride Source Solvents like isopropanol or amines used as bases can act as hydride donors.[4]Use aprotic solvents (e.g., toluene, dioxane) and non-hydridic bases (e.g., K₂CO₃, Cs₂CO₃).
Catalyst System Certain palladium catalysts and ligands can favor the dehalogenation pathway.Screen different palladium catalysts and ligands. For Suzuki reactions, consider using Pd(PPh₃)₄. For Buchwald-Hartwig aminations, ligands like Xantphos can be effective.[5]
Reaction Time Prolonged reaction times can increase the likelihood of side reactions.Monitor the reaction closely and stop it once the starting material is consumed.

Experimental Workflow for Minimizing Dehalogenation:

Caption: Troubleshooting workflow for dehalogenation in Suzuki coupling.

N-Oxide Formation

Question: I have identified a side product with a mass 16 units higher than my expected product. I suspect it is the N-oxide of my pyridine derivative. How can this be forming, and how do I avoid it?

Answer: The pyridine nitrogen is susceptible to oxidation, leading to the formation of the corresponding N-oxide.[6][7][8] This can occur if oxidizing agents are present, even in trace amounts, or under certain reaction conditions.

Sources of Oxidation and Prevention:

  • Peroxide Impurities: Solvents like THF or dioxane can form explosive peroxides upon storage, which can also act as oxidizing agents. Always use freshly distilled or peroxide-free solvents.

  • Oxidizing Reagents: If your reaction involves an intended oxidation step, the pyridine nitrogen may be inadvertently oxidized. Using chemoselective oxidizing agents can help. For instance, manganese dioxide (MnO₂) is often used for the selective oxidation of benzylic alcohols in the presence of sensitive functional groups.

  • Air Oxidation: While less common, prolonged exposure to air at elevated temperatures can sometimes lead to N-oxide formation, especially in the presence of metal catalysts. Running reactions under an inert atmosphere (e.g., nitrogen or argon) is a good general practice.

Identification of N-Oxides:

N-oxides can be readily identified by mass spectrometry (M+16 peak) and NMR spectroscopy. In ¹H NMR, the protons on the pyridine ring, particularly those alpha to the nitrogen, will often show a downfield shift upon N-oxide formation.

Side Reactions in Buchwald-Hartwig Amination

Question: In my Buchwald-Hartwig amination of this compound, besides the desired amine, I am seeing other impurities. What are the likely side products?

Answer: The Buchwald-Hartwig amination is a powerful reaction for C-N bond formation, but several side reactions can occur.[9][10][11]

Common Side Products and Their Formation:

Side ProductFormation MechanismPrevention
Hydrodehalogenation Product Reductive elimination of a palladium-hydride species.Use a non-protic solvent and a non-hydridic base.
Homocoupling of Amine Reaction of the palladium-amido complex with another molecule of the amine.Use a slight excess of the aryl halide.
Ether Formation If the reaction is run at high temperatures with an alkoxide base, the alcohol moiety can potentially displace the bromide.Use a non-nucleophilic base like sodium tert-butoxide or cesium carbonate.

Logical Relationship Diagram for Buchwald-Hartwig Side Reactions:

cluster_reactants Reactants cluster_products Products ArylHalide This compound DesiredProduct Desired Aryl Amine ArylHalide->DesiredProduct Amine Primary/Secondary Amine Amine->DesiredProduct Homocoupling Amine Homocoupling Amine->Homocoupling Excess Amine Catalyst Pd Catalyst + Ligand Catalyst->DesiredProduct Dehalogenation Debrominated Product Catalyst->Dehalogenation Hydride Source Base Base Base->DesiredProduct Ether Ether Side Product Base->Ether Alkoxide Base

Caption: Potential reaction pathways in Buchwald-Hartwig amination.

Suzuki Coupling: Protodeboronation of the Boronic Acid

Question: My Suzuki coupling reaction is giving low yields, and I suspect my boronic acid is decomposing. What is happening?

Answer: Protodeboronation, the cleavage of the C-B bond of the boronic acid to form an Ar-H bond, is a common side reaction in Suzuki-Miyaura coupling.[12] This is particularly prevalent with electron-deficient or some heteroaryl boronic acids, especially at higher temperatures.

Strategies to Minimize Protodeboronation:

  • Use of Boronic Esters: Boronic esters, such as pinacol esters, are often more stable towards protodeboronation than the corresponding boronic acids.

  • Anhydrous Conditions: While Suzuki reactions are often tolerant of water, excess water can promote protodeboronation. Using anhydrous solvents can be beneficial.

  • Choice of Base: A milder base, such as potassium carbonate, is often preferred over stronger bases like sodium hydroxide, which can accelerate the decomposition of the boronic acid.

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize this side reaction.

References

Technical Support Center: A-Z Troubleshooting for (5-Bromo-3-methoxypyridin-2-yl)methanol Suzuki Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the challenges encountered when using (5-Bromo-3-methoxypyridin-2-yl)methanol as a substrate. Our goal is to provide you, our fellow researchers and drug development professionals, with actionable insights and robust protocols to enhance your reaction yields and streamline your synthetic workflows.

The Suzuki coupling of pyridyl halides, particularly those with additional substitution patterns like the methoxy and hydroxymethyl groups in our target substrate, presents a unique set of challenges. These can range from catalyst inhibition by the pyridine nitrogen to competing side reactions. This guide is structured in a question-and-answer format to directly address the most common issues you may face.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction shows no or very low conversion to the desired product. What are the most common causes?

Low or no conversion is a frequent starting point for troubleshooting. The issue often lies in one of the core components of the catalytic cycle.

  • Catalyst Inactivity or Inhibition: The pyridine nitrogen in your substrate, this compound, is a Lewis base and can coordinate to the palladium center. This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][2] The electron-donating methoxy group further increases the electron density on the pyridine ring, potentially exacerbating this issue.

  • Inefficient Oxidative Addition: While the carbon-bromine bond is generally reactive enough for oxidative addition, the electron-rich nature of the pyridine ring, due to the methoxy substituent, can slow down this initial step of the catalytic cycle.[3][4]

  • Poor Ligand Choice: Standard, less bulky phosphine ligands such as triphenylphosphine (PPh₃) may not be suitable for this substrate. They may not effectively prevent catalyst inhibition by the pyridine nitrogen or promote the reductive elimination step.[5]

  • Incorrect Base Selection: The base plays a crucial role in the transmetalation step, where the organic group is transferred from the boron reagent to the palladium catalyst.[6][7] If the base is too weak or not sufficiently soluble in the reaction medium, this step can become the rate-limiting factor.

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen.[5] Inadequate degassing of solvents and failure to maintain an inert atmosphere can lead to the oxidation of the catalyst to an inactive Pd(II) state.[1]

Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can this be minimized?

The formation of a biaryl byproduct from the coupling of two boronic acid molecules is a common side reaction.

This issue is primarily caused by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species.[1][8] These Pd(II) species can then undergo two transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled product.[5]

Solutions:

  • Rigorous Degassing: This is the most critical preventative measure. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.[1]

  • Maintain Inert Atmosphere: Use Schlenk techniques or a glovebox to maintain a positive pressure of an inert gas throughout the reaction setup and duration.[5]

  • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes reduce the amount of initial Pd(II) species in the reaction mixture.

Q3: A major byproduct appears to be the debrominated starting material. What causes this and how can I prevent it?

The replacement of the bromine atom with a hydrogen atom is known as hydrodehalogenation. This can occur through a few pathways, often involving a palladium-hydride species. The hydroxymethyl group on your substrate could potentially act as a source of hydride, although this is less common. More likely, trace amounts of water or other proton sources in your reaction mixture are reacting with the palladium catalyst.

Solutions:

  • Anhydrous Conditions: Ensure all your reagents and solvents are scrupulously dry. Use anhydrous solvents and dry your base and other solid reagents before use.

  • Ligand Choice: Bulky, electron-rich ligands can sometimes suppress this side reaction by accelerating the desired cross-coupling pathway.

Q4: I am seeing a lot of protodeboronation of my boronic acid. How can I address this?

Protodeboronation is the cleavage of the C-B bond of the boronic acid by a proton source, replacing the boronic acid group with a hydrogen atom.[8] This is a particularly common issue with heteroaryl boronic acids.[8][9]

Solutions:

  • Use Boronate Esters or Trifluoroborates: Boronic esters, such as pinacol esters (Bpin), and potassium organotrifluoroborates (BF₃K) are generally more stable towards protodeboronation than the corresponding boronic acids.[1][3] Trifluoroborates often require a "slow release" of the boronic acid under the reaction conditions, which can minimize its decomposition.[10][11]

  • Anhydrous Conditions: As with many side reactions, minimizing the presence of water is crucial.[5]

  • Choice of Base: While a base is necessary, strongly basic aqueous conditions can accelerate protodeboronation.[12] Consider using a milder base or anhydrous conditions.

Troubleshooting Workflow

Here is a logical workflow to diagnose and address common issues in your Suzuki coupling reaction.

Caption: A logical workflow to diagnose and solve common issues.

Optimized Experimental Protocols

Based on common challenges with similar substrates, here are starting points for both a standard and an optimized protocol.

Standard Protocol (Initial Screening)

This protocol uses commonly available reagents and serves as a good baseline.

  • Reaction Setup: To a dry Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Catalyst Addition: Add Pd(PPh₃)₄ (5 mol%).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Optimized Protocol for Challenging Substrate

This protocol incorporates solutions to the common problems discussed above.

  • Reaction Setup: In a glovebox or under a strong stream of inert gas, add this compound (1.0 eq.), the corresponding arylboronic acid pinacol ester (1.2 eq.), and finely ground, anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq.) to a dry Schlenk tube.

  • Inert Atmosphere: If not in a glovebox, seal the tube and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, pre-mix Pd₂(dba)₃ (2 mol%) and a bulky, electron-rich ligand such as SPhos or XPhos (4.4 mol%) in a small amount of the reaction solvent.

  • Solvent and Catalyst Addition: Add degassed, anhydrous 1,4-dioxane or toluene via syringe, followed by the catalyst mixture.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

Parameter Comparison Table

ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Boron Source Arylboronic AcidArylboronic Acid Pinacol EsterIncreased stability to prevent protodeboronation.[1][3]
Palladium Source Pd(PPh₃)₄Pd₂(dba)₃A Pd(0) source that can be more active with specific ligands.
Ligand PPh₃ (in Pd(PPh₃)₄)SPhos or XPhosBulky, electron-rich ligands mitigate catalyst inhibition by pyridine and accelerate the catalytic cycle.[2][5]
Base K₂CO₃Anhydrous Cs₂CO₃Stronger, non-aqueous base can improve transmetalation efficiency.[13]
Solvent Dioxane/Water (4:1)Anhydrous Dioxane or TolueneAnhydrous conditions minimize protodeboronation and other water-related side reactions.[5]
Temperature 90 °C100-110 °CHigher temperature can overcome activation barriers for this challenging substrate.

Understanding the Catalytic Cycle and Key Failure Points

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle. Understanding this cycle is key to diagnosing issues.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd CatalystInhibition Catalyst Inhibition (Pyridine Coordination) Pd0->CatalystInhibition PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl R¹-Pd(II)L₂-R² Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Desired Product) RedElim->Product ArylHalide R¹-X (Your Substrate) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetalation Protodeboronation Protodeboronation BoronicAcid->Protodeboronation Base Base Base->Transmetalation

Caption: The Suzuki catalytic cycle with key failure points for pyridyl substrates.

Key Failure Points Explained:

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the Pd(0) or Pd(II) species, forming off-cycle, inactive complexes. Bulky ligands help prevent this by sterically shielding the palladium center.[1]

  • Protodeboronation: As discussed, this side reaction depletes the boronic acid from the reaction mixture, preventing it from participating in the crucial transmetalation step.[8]

By systematically addressing these potential points of failure through the optimization of your reaction conditions, you can significantly improve the yield and reproducibility of the Suzuki coupling for this compound.

References

(5-Bromo-3-methoxypyridin-2-yl)methanol stability issues and proper storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Bromo-3-methoxypyridin-2-yl)methanol

Welcome to the technical support guide for this compound (CAS No. 1087659-32-2). This document provides in-depth guidance on the stability, storage, and handling of this key synthetic intermediate. It is designed for researchers, chemists, and drug development professionals to help anticipate and troubleshoot potential issues, ensuring the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs) on Stability & Storage

This section addresses the most common questions regarding the intrinsic stability and optimal storage of this compound.

Q1: What are the primary stability concerns for this compound?

A1: The molecule possesses two principal reactive sites that are of concern for long-term stability:

  • The 2-(hydroxymethyl) group: As a primary alcohol, this functional group is susceptible to oxidation.[1][2] This is the most common degradation pathway, initially forming the corresponding aldehyde (5-Bromo-3-methoxypyridine-2-carbaldehyde) and potentially being over-oxidized to the carboxylic acid (5-Bromo-3-methoxypyridine-2-carboxylic acid), especially in the presence of air (oxygen), light, or trace metal contaminants.[3]

  • The 5-bromo substituent: The carbon-bromine bond on the pyridine ring can undergo cleavage.[4] This can occur via several mechanisms, including photolytic cleavage (induced by UV light) or reductive dehalogenation, which can be catalyzed by trace metals.[5][6] This degradation leads to the formation of (3-methoxypyridin-2-yl)methanol.

Q2: What are the definitive, recommended storage conditions for this compound?

A2: To mitigate the degradation pathways identified in A1, the following storage conditions are strongly recommended:

  • Temperature: Store at 2-8°C. Lower temperatures slow the rate of all chemical degradation reactions.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This is the most critical step to prevent oxidation of the hydroxymethyl group.

  • Light: Store in an amber or opaque vial to protect from light. This minimizes the risk of photolytic C-Br bond cleavage.

  • Purity: Ensure the compound is stored in a pure state. The presence of acidic, basic, or metallic impurities can catalyze degradation.

Q3: My sample of this compound has developed a yellow or brown tint over time. What is the likely cause?

A3: A color change from colorless/white to yellow or brown is a common indicator of degradation. This is most frequently caused by the formation of oxidized impurities. The aldehyde byproduct, (5-Bromo-3-methoxypyridine-2-carbaldehyde), and subsequent downstream products can be colored. These impurities, even at low levels, can impart a noticeable color to the bulk material. We recommend verifying the purity of the material by HPLC or LC-MS before use (see Protocol 1).

Q4: How does pH and the choice of solvent affect the stability of this compound?

A4: Both pH and solvent choice can significantly impact stability:

  • pH:

    • Acidic Conditions: The pyridine nitrogen is basic and will be protonated under acidic conditions (pH < 5). While this may not directly cause degradation, it changes the electronic properties of the ring and can affect its reactivity in subsequent steps. Extremely strong acids could potentially cleave the 3-methoxy ether bond, although this requires harsh conditions.

    • Basic Conditions: Strong bases will deprotonate the hydroxymethyl group to form an alkoxide. This alkoxide is more susceptible to oxidation than the neutral alcohol. Therefore, exposure to strong bases during storage or workup should be minimized.

  • Solvent:

    • Protic Solvents (e.g., Methanol, Ethanol): While often used in reactions, long-term storage in these solvents is not recommended as they can participate in hydrogen bonding and potentially facilitate proton transfer or other degradation pathways. Ensure solvents are peroxide-free.

    • Aprotic Solvents (e.g., THF, Dichloromethane): Generally preferred for reactions. However, ensure they are high purity and free from acidic impurities or peroxides (in the case of ethers like THF).

Part 2: Troubleshooting Guide for Experimental Issues

This section provides a logical framework for diagnosing issues that may arise during the use of this compound in a reaction.

Q1: My reaction is giving a lower yield than expected and I see unknown byproducts. Could degraded starting material be the cause?

A1: Absolutely. If the starting material has degraded, you are introducing significant impurities into your reaction. The two most common degradant-related byproducts you will see are:

  • Oxidized Impurity: (5-Bromo-3-methoxypyridine-2-carbaldehyde) (MW: 216.03 g/mol ). This will have a different retention time in HPLC and a distinct NMR spectrum (presence of an aldehyde proton ~9-10 ppm).

  • Dehalogenated Impurity: (3-methoxypyridin-2-yl)methanol (MW: 139.15 g/mol ). This impurity will be significantly lighter than the parent compound, easily detectable by mass spectrometry.

The workflow below provides a systematic approach to troubleshooting such issues.

Troubleshooting Workflow: Starting Material Integrity

G start Low Yield or Unexpected Byproducts check_purity Check Purity of Starting Material (See Protocol 1: HPLC/LC-MS) start->check_purity is_pure Purity > 97% and No Major Impurities? check_purity->is_pure impurities_match Do Impurities Match Known Degradants (Aldehyde, De-bromo)? is_pure->impurities_match No   investigate_reaction Problem is Likely in Reaction Conditions (Reagents, Temp, etc.) is_pure->investigate_reaction  Yes purify Purify Starting Material (Column Chromatography) impurities_match->purify  Yes new_lot Use a New, Verified Lot of Starting Material impurities_match->new_lot No   end_bad Root Cause Identified: Degraded Starting Material purify->end_bad new_lot->end_bad end_good Proceed with Confidence investigate_reaction->end_good

Caption: Troubleshooting workflow for experiments.

Q2: How can I quickly assess the purity of my this compound before starting a critical experiment?

A2: A rapid purity check using Thin Layer Chromatography (TLC) against a known fresh sample is often sufficient. For quantitative assessment, High-Performance Liquid Chromatography (HPLC) is the recommended method. See Protocol 1 below for a general-purpose HPLC method that can be adapted to your system. A clean ¹H NMR spectrum, confirming the absence of an aldehyde proton signal around 9-10 ppm, is also a strong indicator of purity.

Part 3: Protocols and Methodologies

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a self-validating system for assessing the purity of this compound and identifying common degradants.

  • Objective: To quantify the purity of the main compound and detect the presence of aldehyde and de-brominated impurities.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Trifluoroacetic Acid (TFA)

    • Sample of this compound to be tested.

    • (Optional but recommended) A reference sample from a newly opened bottle.

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: 0.1% TFA in Water

      • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Sample Preparation:

      • Prepare a stock solution of the test sample at ~1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

      • If available, prepare a reference sample in the same manner.

    • HPLC Method:

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 5 µL

      • Detection Wavelength: 270 nm

      • Gradient:

        Time (min) % Mobile Phase B
        0.0 10
        20.0 90
        25.0 90
        25.1 10

        | 30.0 | 10 |

    • Analysis:

      • Run the reference sample first to establish the retention time of the pure compound.

      • Run the test sample.

      • Expected Elution Order: The more polar de-brominated impurity will elute first, followed by the main compound, and then the less polar aldehyde impurity.

      • Integrate the peaks and calculate the area percent purity. A purity level below 97% warrants purification or use of a new batch.

Part 4: Visualizing Degradation Pathways

Understanding the potential chemical transformations is key to preventing them. The following diagram illustrates the primary degradation pathways for this compound.

Primary Degradation Pathways

G cluster_oxidation Oxidation Pathway cluster_dehalogenation Dehalogenation Pathway parent This compound (MW: 218.05) aldehyde 5-Bromo-3-methoxypyridine-2-carbaldehyde (MW: 216.03) parent->aldehyde Oxidation [O2] (Most Common) debromo (3-methoxypyridin-2-yl)methanol (MW: 139.15) parent->debromo Reductive Dehalogenation [H source, light, trace metals] acid 5-Bromo-3-methoxypyridine-2-carboxylic acid (MW: 232.03) aldehyde->acid Over-oxidation

Caption: Potential degradation products from the parent compound.

Part 5: Summary of Handling and Incompatibilities

ParameterRecommendationRationale
Storage 2-8°C, under Argon/Nitrogen, in the dark.Prevents thermal, oxidative, and photolytic degradation.
Handling Handle quickly in the open; for extended periods, use a glovebox or inert atmosphere.Minimizes exposure to atmospheric oxygen and moisture.
Incompatibilities Strong oxidizing agents, strong bases, strong acids, and certain transition metals.Can catalyze or directly cause degradation of the molecule.
Solvent Purity Use high-purity, anhydrous, and peroxide-free solvents.Solvent contaminants can initiate degradation cascades.

References

Technical Support Center: Purification of (5-Bromo-3-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of the crucial research chemical, (5-Bromo-3-methoxypyridin-2-yl)methanol (CAS No: 1087659-32-2).[] Our goal is to equip you with the expertise and practical protocols to overcome common challenges and ensure the high purity required for your downstream applications.

Introduction: The Importance of Purity

This compound is a substituted pyridine derivative frequently used as an intermediate in the synthesis of small molecule pharmaceuticals.[2] The presence of impurities, even in trace amounts, can significantly impact the yield, selectivity, and safety profile of subsequent reactions and final active pharmaceutical ingredients (APIs).[3] This guide is structured to provide a logical, experience-driven approach to impurity removal, moving from initial assessment to optimized purification protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the reduction of the corresponding aldehyde (5-bromo-3-methoxy-2-formylpyridine) or the reaction of a Grignard reagent with an appropriate electrophile. Potential impurities include:

  • Unreacted Starting Materials: Such as the parent aldehyde or ester.

  • Reaction Byproducts: If using a Grignard reaction, you might encounter byproducts from the reagent reacting with moisture or air.[4][5][6]

  • Over-reduction Products: If the methanol is prepared by reduction, further reduction of the pyridine ring is a possibility, though generally unlikely under standard conditions (e.g., NaBH₄).

  • Residual Solvents: Solvents from the reaction and workup (e.g., THF, Diethyl Ether, Dichloromethane).

  • Reagents: Traces of reagents or their byproducts (e.g., boron salts from sodium borohydride reduction).

Q2: How do I choose the best primary purification method: column chromatography or recrystallization?

A2: The choice depends on the nature and quantity of the impurities.

  • Recrystallization is ideal when you have a solid product with a major impurity that has significantly different solubility characteristics.[7][8] It is often faster and more scalable for removing small amounts of impurities from a large batch of a crystalline solid.

  • Flash Column Chromatography is the most versatile and powerful method for separating complex mixtures or when impurities have similar polarities to the desired product.[9][10] It is the method of choice when dealing with oily products or multiple, unknown impurities.

Use the workflow diagram below to guide your decision.

Q3: My compound streaks badly on a silica gel TLC plate. What's happening and how can I fix it?

A3: Streaking (or tailing) of pyridine-containing compounds on silica gel is a classic problem. Silica gel is slightly acidic, and the basic nitrogen of the pyridine ring can interact strongly with the stationary phase, leading to poor separation and elongated spots.[11]

Solution: To mitigate this, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-2% triethylamine (NEt₃) or pyridine to the mobile phase. This deactivates the acidic sites on the silica, resulting in sharper, more symmetrical spots.[12][13]

Q4: How can I definitively confirm the purity and identity of my final product?

A4: A combination of analytical techniques is essential for comprehensive characterization:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation and can reveal the presence of impurities with distinct signals.[14][15][16] The spectra of substituted pyridines are well-characterized.[17][18]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase (RP-HPLC), is the gold standard for quantitative purity analysis in the pharmaceutical industry.[2][3][19] It can separate and quantify trace impurities effectively.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound (C₇H₈BrNO₂; MW: 218.05 g/mol ).[20]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.[7]

Purification Strategy Workflow

This workflow provides a logical path from initial crude product analysis to selecting an appropriate purification strategy.

Purification_Strategy cluster_start Initial Analysis cluster_decision Impurity Profile Assessment cluster_paths Purification Pathways cluster_end Final Validation Start Crude Product This compound TLC Run Analytical TLC (e.g., 30% EtOAc/Hexane) Start->TLC Decision Assess TLC Plate TLC->Decision Recrystallization Recrystallization (High Purity, Crystalline Solid) Decision->Recrystallization One Major Spot Baseline Impurities Chromatography Flash Column Chromatography (Complex Mixture, Oily Product) Decision->Chromatography Multiple/Close Spots Streaking AcidBase Acid-Base Extraction (Removes Non-Basic Impurities) Decision->AcidBase Non-basic impurities suspected End Pure Product Purity Check (NMR, HPLC, MP) Recrystallization->End Chromatography->End AcidBase->Chromatography Further purification needed

Caption: A decision workflow for selecting the optimal purification strategy.

Troubleshooting Guide

Problem Encountered Potential Cause(s) Recommended Solution(s)
Product is an oil, not a solid. High concentration of impurities (e.g., residual solvent) preventing crystallization.1. Dry the crude product under high vacuum for an extended period. 2. Attempt to purify a small amount via flash column chromatography to isolate the pure compound, which should be a solid.
Low recovery after column chromatography. 1. Compound is highly polar and sticking to the silica gel. 2. Eluent is not polar enough. 3. Product is unstable on silica.1. Add 1-2% triethylamine to your eluent to reduce interaction with acidic silica sites.[12] 2. Gradually increase the polarity of the eluent (gradient elution).[12] 3. If instability is suspected, consider using a different stationary phase like alumina or a deactivated silica gel.[12]
Two spots are observed on TLC for a seemingly pure sample. The compound might be protonated by the acidic silica, creating two different species (neutral and protonated) that migrate differently.[13]Add 1% triethylamine to the TLC eluent. If the two spots merge into one, this confirms on-plate protonation was the issue.
Recrystallization yields no crystals upon cooling. 1. Too much solvent was used. 2. The solution is supersaturated. 3. The chosen solvent is inappropriate.1. Gently boil off some of the solvent to concentrate the solution and try cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[7] 3. Re-evaluate your solvent choice. Test solubility in various solvents on a small scale.
NMR spectrum shows broad signals. Presence of paramagnetic impurities (e.g., trace metals from reagents).Filter a solution of the compound through a small plug of Celite or silica gel before concentrating for NMR analysis.[14] If the compound itself is paramagnetic, specialized NMR techniques may be required.[17]

Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)

This protocol is the first step to visualize impurities and develop a solvent system for column chromatography.

  • Preparation: Dissolve a small amount (1-2 mg) of your crude product in ~0.5 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto a silica gel TLC plate. Keep the spot size small for better resolution.

  • Development: Place the plate in a developing chamber containing your chosen eluent. A good starting eluent is 30% Ethyl Acetate in Hexane . For this basic compound, it is recommended to prepare a second chamber with the same eluent plus 1% Triethylamine to compare results.[11]

  • Visualization: After the solvent front has reached near the top of the plate, remove it and mark the solvent front. Visualize the spots under a UV lamp (254 nm).

  • Analysis: An ideal solvent system for column chromatography will give your desired product an Rf (retention factor) of ~0.25-0.35 .[12] Adjust the ratio of polar to non-polar solvent to achieve this Rf.

Protocol 2: Purification by Flash Column Chromatography

This is the most reliable method for separating complex mixtures.

  • Column Packing: Select a column of appropriate size. As a rule of thumb, use about 50-100g of silica gel for every 1g of crude material. Pack the column as a slurry using the initial, less polar eluent determined by TLC.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[12]

  • Elution: Begin eluting with the solvent system determined from your TLC analysis (e.g., 20% Ethyl Acetate / Hexane + 1% Triethylamine). You can use isocratic (constant solvent mixture) or gradient elution (gradually increasing polarity) for better separation of closely eluting compounds.[9][12]

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of your compound by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Table 1: Recommended Solvent Systems for Chromatography
Application Stationary Phase Mobile Phase (Eluent) Notes
TLC Analysis Silica Gel 60 F₂₅₄20-40% Ethyl Acetate in HexaneAdd 1% Triethylamine to prevent streaking.
Column Chromatography Silica Gel (230-400 mesh)Gradient: 10% to 50% Ethyl Acetate in HexaneAlways include 0.5-1% Triethylamine in the eluent.
Polar Impurities Silica Gel (230-400 mesh)5-10% Methanol in DichloromethaneUse for eluting highly polar baseline impurities after your product has been collected.
Protocol 3: Purification by Recrystallization

This method is effective for crystalline solids with impurities of different solubility.

  • Solvent Selection: The key is finding a solvent (or solvent pair) that dissolves the compound when hot but not when cold.[7][8] For this compound, consider solvents like isopropanol, ethanol, ethyl acetate, or a mixture like ethyl acetate/hexane. Test on a small scale first.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.[8]

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

Addressing scale-up challenges for (5-Bromo-3-methoxypyridin-2-yl)methanol production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (5-Bromo-3-methoxypyridin-2-yl)methanol. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of producing this key pyridine intermediate. We will delve into a common synthetic pathway, address potential challenges through a comprehensive troubleshooting guide, and provide actionable solutions grounded in established chemical principles.

Synthetic Overview: A Common Approach

The synthesis of this compound is most commonly achieved through a two-step process starting from 3-bromo-5-methoxypyridine. This involves a regioselective lithiation at the C2 position, followed by formylation and subsequent reduction.

A plausible and frequently employed synthetic route is outlined below:

  • Lithiation: 3-Bromo-5-methoxypyridine is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF). The methoxy group at the 3-position directs the lithiation to the adjacent C2 position.

  • Formylation: The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde functionality, yielding 5-Bromo-3-methoxypyridine-2-carbaldehyde.

  • Reduction: The final step involves the reduction of the aldehyde to the corresponding alcohol, this compound. This is typically accomplished using a mild reducing agent like sodium borohydride (NaBH₄) in a protic solvent such as methanol or ethanol.

Troubleshooting Guide: Navigating Scale-Up Challenges

Scaling up chemical reactions from the benchtop to pilot or production scale often introduces new challenges. This section, formatted as a series of questions and answers, addresses common issues encountered during the synthesis of this compound.

Q1: My lithiation reaction is resulting in low yields of the desired 2-lithiated intermediate. What are the likely causes and how can I improve the outcome?

Low yields in the lithiation step are a frequent hurdle. The primary culprits are often related to the purity of reagents and the reaction conditions.

Potential Causes and Solutions:

  • Moisture in the Reaction System: Organolithium reagents like n-BuLi are extremely sensitive to moisture and will be quenched by even trace amounts of water.[1]

    • Solution: Ensure all glassware is rigorously dried, either in an oven overnight or by flame-drying under a stream of inert gas (nitrogen or argon). Solvents must be anhydrous. While commercially available dry solvents are convenient for lab-scale, for scale-up, it is often more reliable to distill them from an appropriate drying agent (e.g., sodium/benzophenone for THF).[2]

  • Inaccurate Titration of n-BuLi: The molarity of commercially available n-BuLi can decrease over time due to gradual decomposition.[1]

    • Solution: It is crucial to titrate the n-BuLi solution before use to determine its exact concentration. This ensures the correct stoichiometry is employed.

  • Reaction Temperature: While lithiations are typically run at low temperatures to prevent side reactions, the temperature must be carefully controlled.

    • Solution: Maintain a consistent low temperature, such as -78 °C (a dry ice/acetone bath), during the addition of n-BuLi. For larger scale reactions, where localized heating can be an issue, ensure efficient stirring and a reliable cooling system.

  • Competing Side Reactions: The presence of other electrophilic sites on the starting material or impurities can lead to undesired side reactions.

    • Solution: Ensure the purity of the starting 3-bromo-5-methoxypyridine. Recrystallization or distillation of the starting material may be necessary.

Q2: I am observing the formation of significant byproducts during the formylation step. How can I improve the selectivity for 5-Bromo-3-methoxypyridine-2-carbaldehyde?

The formylation step, while seemingly straightforward, can be a source of impurities if not properly controlled.

Potential Causes and Solutions:

  • Over-addition of the Lithiated Intermediate to DMF: The initial adduct formed between the lithiated pyridine and DMF can be attacked by a second equivalent of the lithiated species, leading to the formation of a tertiary alcohol byproduct after workup.

    • Solution: Add the solution of the lithiated pyridine slowly to a cold solution of DMF, rather than the other way around. This ensures that DMF is always in excess relative to the organolithium reagent. Maintain a low temperature during the addition to minimize the rate of the undesired secondary reaction.

  • Reaction with Solvent: At temperatures above -20 °C, n-BuLi can react with THF, leading to the formation of ethylene and the lithium enolate of acetaldehyde.[3]

    • Solution: Maintain a temperature of -78 °C throughout the lithiation and formylation steps.

  • Impure DMF: Water or other impurities in the DMF can quench the lithiated intermediate before it has a chance to react to form the aldehyde.

    • Solution: Use anhydrous DMF. For scale-up, it is advisable to dry and distill the DMF before use.

Q3: The reduction of the aldehyde to the alcohol is incomplete or is producing side products. What should I investigate?

While the reduction with sodium borohydride is generally a robust reaction, issues can still arise.

Potential Causes and Solutions:

  • Insufficient Reducing Agent: The stoichiometry of the reducing agent is critical.

    • Solution: While a slight excess of NaBH₄ is often used, ensure that the amount is sufficient to reduce all of the aldehyde. The purity of the starting aldehyde should be considered when calculating the required amount of reducing agent.

  • Reaction Temperature: The reaction is typically run at 0 °C to room temperature. Higher temperatures can lead to over-reduction or side reactions.

    • Solution: Maintain the recommended temperature range and monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • pH of the Reaction Mixture: The stability of both the starting aldehyde and the product alcohol can be pH-dependent.

    • Solution: Ensure the reaction is performed under appropriate pH conditions. The workup procedure should also be carefully controlled to avoid degradation of the product.

Scale-Up Considerations: From Lab to Plant

Transitioning from a laboratory-scale synthesis to a larger industrial production requires careful consideration of several factors.[4]

ParameterLaboratory Scale (e.g., 1-10 g)Pilot/Production Scale (e.g., >1 kg)Rationale
Reagent Addition Syringe or dropping funnelMetering pumps for controlled additionEnsures better temperature control and minimizes localized concentration gradients.
Temperature Control Dry ice/acetone bathJacketed reactor with a circulating coolantProvides more precise and uniform temperature control for larger volumes.
Stirring Magnetic stirrerOverhead mechanical stirrerEnsures efficient mixing in larger, more viscous reaction mixtures.
Inert Atmosphere Balloon or Schlenk lineNitrogen or argon blanket with positive pressureMaintains an inert atmosphere and prevents the ingress of air and moisture.[1]
Workup Separatory funnelJacketed reactor with a bottom outlet valve for phase separationFacilitates the handling of larger volumes during quenching and extraction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and scale.

Step 1: Synthesis of 5-Bromo-3-methoxypyridine-2-carbaldehyde

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add 3-bromo-5-methoxypyridine to the cold THF.

  • Slowly add a solution of n-butyllithium in hexanes via syringe or dropping funnel, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • In a separate flame-dried flask, dissolve anhydrous N,N-dimethylformamide (DMF) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the solution of the lithiated pyridine to the cold DMF solution via cannula, keeping the temperature below -70 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for an additional 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 5-Bromo-3-methoxypyridine-2-carbaldehyde.

Step 2: Synthesis of this compound

  • Dissolve 5-Bromo-3-methoxypyridine-2-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Carefully quench the reaction by the slow addition of water.

  • Concentrate the reaction mixture under reduced pressure to remove the methanol.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Visualizing the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Lithiation and Formylation cluster_1 Step 2: Reduction 3-Bromo-5-methoxypyridine 3-Bromo-5-methoxypyridine Lithiated Intermediate Lithiated Intermediate 3-Bromo-5-methoxypyridine->Lithiated Intermediate 1. n-BuLi, THF, -78 °C 5-Bromo-3-methoxypyridine-2-carbaldehyde 5-Bromo-3-methoxypyridine-2-carbaldehyde Lithiated Intermediate->5-Bromo-3-methoxypyridine-2-carbaldehyde 2. DMF, -78 °C Target Product This compound 5-Bromo-3-methoxypyridine-2-carbaldehyde->Target Product NaBH4, Methanol

References

Technical Support Center: Catalyst Screening and Selection for Reactions Involving (5-Bromo-3-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Bromo-3-methoxypyridin-2-yl)methanol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) for catalyst screening and selection in key synthetic transformations involving this versatile building block. The inherent structural features of this molecule—a sterically accessible primary alcohol, a reactive bromo group, and a potentially coordinating pyridine nitrogen—present unique challenges and opportunities in catalysis.

This resource is structured to address specific issues you may encounter during your experiments, with a focus on Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and the selective oxidation of the primary alcohol.

Section 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, the pyridine moiety in this compound can complicate catalysis.[1]

Frequently Asked Questions (FAQs)

Q1: I am observing low to no conversion in my Suzuki-Miyaura coupling reaction. What are the likely causes?

A1: Low conversion with this substrate is a common issue and can often be attributed to catalyst inhibition or suboptimal reaction conditions. The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium catalyst, leading to deactivation.[2] Additionally, the electron-donating methoxy group can make the C-Br bond less reactive towards oxidative addition.[3]

Q2: How does the hydroxymethyl group at the 2-position affect the reaction?

A2: The primary alcohol can act as a ligand for the palladium center, potentially influencing the catalytic cycle. While this can sometimes be beneficial, it can also lead to the formation of inactive complexes. It is crucial to select ligands that can effectively compete with both the pyridine nitrogen and the hydroxyl group for coordination to the palladium.

Q3: What is the "2-pyridyl problem" and how does it apply here?

A3: The "2-pyridyl problem" refers to the challenges encountered in cross-coupling reactions with substrates containing a substituent at the 2-position of a pyridine ring.[2] The proximity of the nitrogen atom to the reaction site can lead to chelation with the metal center, inhibiting the catalytic cycle. While our substrate is substituted at the 5-position, the general principle of pyridine nitrogen coordination remains a key consideration.

Troubleshooting Guide: Low Conversion in Suzuki-Miyaura Coupling

If you are experiencing low yields, consider the following troubleshooting steps, presented in a logical workflow:

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Catalyst and Ligand Selection

The choice of ligand is critical to success. For electron-rich and potentially coordinating substrates, bulky, electron-rich phosphine ligands are often the most effective.[4]

Catalyst System Ligand Base Solvent Typical Temperature Comments
System 1: Traditional Pd(PPh₃)₄K₂CO₃Dioxane/H₂O80-100 °CA good starting point, but may suffer from catalyst deactivation.[5]
System 2: Buchwald Ligands Pd(OAc)₂ + SPhos/XPhosK₃PO₄Toluene/H₂O90-110 °COften highly effective for challenging heteroaryl bromides.[4]
System 3: Pre-catalysts XPhos Pd G3/G4Cs₂CO₃THF/H₂O80-100 °CAir- and moisture-stable, providing reliable generation of the active catalyst.[6]
System 4: Ferrocenyl Ligands PdCl₂(dppf)K₃PO₄DMF80-100 °CHas shown success with bromopyridine derivatives.[7]
Experimental Protocol: High-Throughput Screening for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for screening multiple catalyst systems in parallel.

  • Plate Preparation : In an inert atmosphere glovebox, prepare a 96-well plate. To each well, add the appropriate palladium source (e.g., 2 mol% Pd(OAc)₂) and ligand (e.g., 4 mol% ligand).

  • Reagent Addition : To each well, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and the base (2.0 equiv).

  • Solvent Addition : Dispense the degassed solvent system into each well.

  • Sealing and Reaction : Seal the plate and place it on a heated shaker block at the desired temperature (e.g., 90 °C) for 12-24 hours.

  • Analysis : After cooling, quench the reactions and analyze the product formation in each well using LC-MS or GC-MS.

Section 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for constructing C-N bonds.[2][8] For this compound, careful selection of the catalyst system is key to achieving high yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Buchwald-Hartwig amination on this substrate?

A1: Similar to the Suzuki-Miyaura coupling, catalyst inhibition by the pyridine nitrogen is a major concern. Additionally, the choice of base is critical, as it must be strong enough to deprotonate the amine without causing decomposition of the starting material or product.[9]

Q2: Can I couple primary amines with this substrate?

A2: Yes, but it can be more challenging than coupling secondary amines. First-generation catalyst systems were often ineffective for primary amines.[8] Modern systems with bulky, electron-rich ligands have significantly expanded the scope to include a wide range of primary amines.[2][7]

Q3: My reaction is sluggish or stalls. What should I try first?

A3: The first step is to re-evaluate your ligand and base combination. A switch to a more sterically hindered ligand like XPhos or a stronger base like NaOt-Bu can often improve reaction rates.[10] Ensure your solvent is anhydrous and thoroughly degassed.

Troubleshooting Guide: Inefficient Buchwald-Hartwig Amination

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Recommended Catalyst Systems

The following table provides starting points for catalyst selection based on a protocol for the closely related 3-Bromo-5-methoxypyridine.[10]

Palladium Source Ligand Base Solvent Amine Type
Pd₂(dba)₃XPhosNaOt-BuToluenePrimary & Secondary
[Pd(allyl)Cl]₂t-BuXPhosK₃PO₄DioxaneSecondary Aromatic
Pd(OAc)₂BINAPCs₂CO₃ToluenePrimary & Secondary
Pd₂(dba)₃RuPhosLHMDSTHFChallenging Amines
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is adapted from a procedure for 3-Bromo-5-methoxypyridine.[10]

  • Reaction Setup : To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Inert Atmosphere : Seal the flask and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Reagent Addition : Under the inert atmosphere, add the base (e.g., NaOt-Bu, 1.4 equivalents) and this compound (1.0 equivalent).

  • Solvent and Amine Addition : Add the anhydrous, degassed solvent (e.g., toluene, 0.1-0.2 M concentration) via syringe. Finally, add the amine (1.2 equivalents) to the reaction mixture via syringe.

  • Reaction : Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification : Cool the reaction, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Section 3: Selective Oxidation of the Primary Alcohol

The selective oxidation of the primary alcohol in this compound to the corresponding aldehyde, 5-bromo-3-methoxypyridine-2-carbaldehyde, requires a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Which oxidizing agents are suitable for this transformation?

A1: Mild oxidizing agents are preferred. Common choices include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions. Stronger oxidants like potassium permanganate or chromic acid will likely lead to the carboxylic acid.

Q2: Will the bromo or methoxy groups interfere with the oxidation?

A2: Generally, these groups are stable under mild oxidation conditions. However, it is always advisable to monitor the reaction closely for any potential side reactions.

Q3: I am getting a mixture of aldehyde and carboxylic acid. How can I improve selectivity for the aldehyde?

A3: Ensure that your reaction is performed under strictly anhydrous conditions, as the presence of water can facilitate over-oxidation. Using a buffered system or a non-aqueous workup can also help.

Catalyst and Reagent Selection for Selective Oxidation
Method Oxidizing Agent/Catalyst Solvent Typical Temperature Key Considerations
PCC Oxidation Pyridinium Chlorochromate (PCC)Dichloromethane (DCM)Room TemperaturePCC is a mild and selective reagent for this transformation.
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room TemperatureOffers mild conditions and a simple workup.
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineDichloromethane (DCM)-78 °C to Room TempRequires cryogenic temperatures but is highly effective.
Catalytic Oxidation TEMPO/NaOClDichloromethane/Water0 °C to Room TempA catalytic method that can be more environmentally friendly.
Experimental Protocol: PCC Oxidation
  • Reaction Setup : To a round-bottom flask containing a magnetic stir bar, add a slurry of pyridinium chlorochromate (PCC, 1.5 equivalents) and celite in anhydrous dichloromethane (DCM).

  • Substrate Addition : Add a solution of this compound (1.0 equivalent) in anhydrous DCM to the PCC mixture.

  • Reaction : Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up : Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Purification : Concentrate the filtrate and purify the crude aldehyde by column chromatography.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (5-Bromo-3-methoxypyridin-2-yl)methanol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction

In the realm of pharmaceutical development and fine chemical synthesis, the precise structural elucidation of molecules is paramount. Constitutional isomers, molecules sharing the same molecular formula but differing in the connectivity of their atoms, often exhibit vastly different pharmacological, toxicological, and physical properties. Consequently, the ability to unambiguously differentiate between such isomers is a critical analytical challenge. This guide provides an in-depth spectroscopic comparison of (5-Bromo-3-methoxypyridin-2-yl)methanol and one of its key constitutional isomers, (6-Bromo-5-methoxypyridin-3-yl)methanol.

Substituted pyridines are a cornerstone of many pharmaceutical compounds, and the specific arrangement of substituents on the pyridine ring dictates their biological activity. This document will leverage Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to provide a detailed roadmap for distinguishing between these two closely related compounds. The discussion will not only present the expected data but also delve into the underlying chemical principles that give rise to the distinct spectral fingerprints of each isomer, thereby providing a robust framework for structural verification.

Molecular Structures and Isomeric Considerations

The two isomers under consideration possess the same molecular formula (C₇H₈BrNO₂) and molecular weight (218.05 g/mol )[]. However, the arrangement of the bromo, methoxy, and hydroxymethyl substituents on the pyridine ring is distinct, leading to different chemical environments for the constituent atoms.

isomers cluster_0 This compound cluster_1 (6-Bromo-5-methoxypyridin-3-yl)methanol Isomer A Isomer B

Figure 1: Molecular structures of the two isomers.

Isomer A: this compound In this isomer, the hydroxymethyl group is adjacent to the nitrogen atom at the 2-position. The methoxy group is at the 3-position, and the bromine atom is at the 5-position. This arrangement places the two remaining ring protons meta to each other.

Isomer B: (6-Bromo-5-methoxypyridin-3-yl)methanol Here, the hydroxymethyl group is at the 3-position. The bromine atom is at the 6-position (adjacent to the nitrogen), and the methoxy group is at the 5-position. This configuration places the two remaining ring protons ortho to each other.

These structural differences will profoundly impact the electronic distribution within the pyridine ring, leading to predictable and measurable differences in their spectroscopic signatures.

Comparative Spectroscopic Analysis

¹H NMR Spectroscopy: A Tale of Two Rings

The ¹H NMR spectrum provides the most definitive and immediate differentiation between the two isomers due to distinct chemical shifts and proton-proton coupling patterns in the aromatic region.

Expected ¹H NMR Data for this compound (Isomer A)

  • Aromatic Protons: Two doublets are expected in the aromatic region (typically 7.0-9.0 ppm). The proton at C4 will be influenced by the adjacent bromine at C5 and the methoxy group at C3. The proton at C6 will be adjacent to the ring nitrogen. These protons (H4 and H6) are meta to each other, so they will exhibit a small coupling constant (⁴JHH), typically around 2-3 Hz. The proton at C6 is expected to be further downfield due to its proximity to the electronegative nitrogen.

    • H6: ~8.3 ppm (d, J ≈ 2.5 Hz)

    • H4: ~7.6 ppm (d, J ≈ 2.5 Hz)

  • Methylene Protons (-CH₂OH): A singlet or a triplet (if coupled to the hydroxyl proton) is expected for the methylene protons. Its position next to the electron-rich pyridine ring and the hydroxyl group will place it around 4.7 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet at approximately 3.9 ppm.

  • Hydroxyl Proton (-OH): A broad singlet, the position of which is concentration and solvent-dependent.

Expected ¹H NMR Data for (6-Bromo-5-methoxypyridin-3-yl)methanol (Isomer B)

  • Aromatic Protons: Two doublets are expected. Crucially, the protons at C2 and C4 are ortho to each other. This will result in a much larger coupling constant (³JHH), typically around 8-9 Hz. The proton at C2 will be significantly downfield due to its position between the nitrogen and the bromine atom.

    • H2: ~8.4 ppm (d, J ≈ 8.5 Hz)

    • H4: ~7.8 ppm (d, J ≈ 8.5 Hz)

  • Methylene Protons (-CH₂OH): A singlet expected around 4.6 ppm.

  • Methoxy Protons (-OCH₃): A sharp singlet around 3.9-4.0 ppm.

  • Hydroxyl Proton (-OH): A broad, variable singlet.

The key diagnostic feature is the coupling constant of the aromatic protons. A small (~2.5 Hz) coupling constant points to Isomer A, while a large (~8.5 Hz) coupling constant unequivocally identifies Isomer B.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectra will also show clear differences based on the electronic effects of the substituents on the carbon chemical shifts.

Expected ¹³C NMR Data for this compound (Isomer A) (Based on data for the title compound[2])

  • C2 (bearing -CH₂OH): ~158 ppm

  • C3 (bearing -OCH₃): ~155 ppm

  • C4: ~125 ppm

  • C5 (bearing -Br): ~115 ppm

  • C6: ~145 ppm

  • -CH₂OH: ~60 ppm

  • -OCH₃: ~56 ppm

Predicted ¹³C NMR Data for (6-Bromo-5-methoxypyridin-3-yl)methanol (Isomer B)

  • C2: ~148 ppm

  • C3 (bearing -CH₂OH): ~135 ppm

  • C4: ~122 ppm

  • C5 (bearing -OCH₃): ~154 ppm

  • C6 (bearing -Br): ~140 ppm

  • -CH₂OH: ~62 ppm

  • -OCH₃: ~57 ppm

The chemical shifts of the pyridine ring carbons, particularly C2, C3, and C6, are markedly different between the two isomers, providing a secondary method of confirmation.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

While IR spectroscopy is less definitive for distinguishing these isomers compared to NMR, it is excellent for confirming the presence of the key functional groups. Both isomers will exhibit similar characteristic bands.

  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹ is characteristic of the alcohol hydroxyl group.

  • C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

  • C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹ for the methoxy and methylene groups.

  • C=N and C=C Stretch (pyridine ring): A series of bands in the 1400-1600 cm⁻¹ region.[]

  • C-O Stretch (ether and alcohol): Strong bands in the 1000-1300 cm⁻¹ region.

  • C-Br Stretch: A band in the lower frequency (fingerprint) region, typically 500-650 cm⁻¹.

Subtle differences in the pattern and exact frequencies of the peaks in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, but these are often difficult to interpret without authentic reference spectra.

Mass Spectrometry: Fragmentation and Isotopic Patterns

Mass spectrometry can confirm the molecular weight and elemental composition. The most telling feature for any brominated compound is the isotopic pattern of the molecular ion.

  • Molecular Ion (M⁺): Both isomers will show a characteristic pair of peaks for the molecular ion due to the two naturally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. Therefore, we expect to see two peaks of nearly equal intensity at m/z 217 (for C₇H₈⁷⁹BrNO₂) and m/z 219 (for C₇H₈⁸¹BrNO₂).

  • Fragmentation Patterns: The fragmentation pathways will likely differ, providing another means of differentiation.

    • Isomer A: A likely initial fragmentation would be the loss of the hydroxymethyl group (-CH₂OH, 31 u) or the methoxy group (-OCH₃, 31 u), although the loss of the hydroxymethyl group is generally more favorable from an alpha position to the nitrogen. Another possibility is the loss of H₂O (18 u) from the molecular ion.

    • Isomer B: The fragmentation might be initiated by the loss of the bromine atom or cleavage of the C-C bond between the ring and the hydroxymethyl group. The position of the bromine adjacent to the nitrogen might influence the stability of certain fragment ions compared to Isomer A.

Summary of Key Differentiating Spectroscopic Features

Spectroscopic TechniqueFeatureThis compound (Isomer A)(6-Bromo-5-methoxypyridin-3-yl)methanol (Isomer B)
¹H NMR Aromatic Proton CouplingTwo doublets with small meta coupling (J ≈ 2-3 Hz)Two doublets with large ortho coupling (J ≈ 8-9 Hz)
Aromatic Proton ShiftsH6 (~8.3 ppm), H4 (~7.6 ppm)H2 (~8.4 ppm), H4 (~7.8 ppm)
¹³C NMR Pyridine Ring ShiftsDistinct set of chemical shifts for C2-C6.Markedly different chemical shifts for C2-C6.
Mass Spec. Molecular IonM⁺ peaks at m/z 217/219 (1:1 ratio)M⁺ peaks at m/z 217/219 (1:1 ratio)
FragmentationPotential for different dominant fragment ions due to substituent positions.Potential for different dominant fragment ions due to substituent positions.

Experimental Protocols

To obtain high-quality, reproducible data for unambiguous isomer identification, the following protocols are recommended.

Protocol 1: High-Resolution NMR Spectroscopy

The causality behind this protocol is to achieve optimal resolution and signal-to-noise to clearly resolve the coupling patterns of the aromatic protons, which is the most critical diagnostic feature.

NMR_Workflow prep 1. Sample Preparation - Dissolve 5-10 mg of sample in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). - Filter into a clean 5 mm NMR tube. setup 2. Spectrometer Setup - Insert sample, lock on deuterium signal, and shim magnetic field for homogeneity. - Tune and match the ¹H probe. prep->setup acq_1h 3. ¹H Spectrum Acquisition - Acquire a 1D ¹H spectrum with ≥16 scans. - Set relaxation delay to 2s for full relaxation. setup->acq_1h acq_13c 4. ¹³C Spectrum Acquisition - Acquire a proton-decoupled ¹³C spectrum with ≥1024 scans. acq_1h->acq_13c process 5. Data Processing - Apply Fourier transform, phase correction, and baseline correction. - Reference spectrum to residual solvent peak or TMS. acq_13c->process analysis 6. Spectral Analysis - Integrate peaks and measure coupling constants (J-values) in the ¹H spectrum. - Assign peaks in both ¹H and ¹³C spectra. process->analysis

Figure 2: Workflow for NMR analysis.
  • Sample Preparation: Dissolve 5-10 mg of the purified isomeric compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean vial.[3] Ensure the sample is fully dissolved before transferring the solution into a 5 mm NMR tube. The choice of solvent is critical; it must dissolve the compound without its residual peaks obscuring key signals.

  • Spectrometer Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[4]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A relaxation delay of 1.5-2.0 seconds is recommended to ensure quantitative integration.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

  • Analysis: Analyze the processed spectra, paying close attention to the chemical shifts, integration values, and multiplicity (splitting patterns) of the signals, especially in the aromatic region of the ¹H spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

This protocol is chosen for its simplicity, speed, and minimal sample preparation requirements, making it ideal for rapid confirmation of functional groups.

FTIR_Workflow background 1. Background Spectrum - Ensure the ATR crystal is clean. - Collect a background spectrum of the empty crystal. sample_prep 2. Sample Application - Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal. background->sample_prep contact 3. Apply Pressure - Use the pressure clamp to ensure firm, even contact between the sample and the crystal. sample_prep->contact acquire 4. Data Acquisition - Collect the sample spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). contact->acquire process 5. Data Processing & Analysis - The software automatically performs background subtraction. - Identify characteristic absorption bands. acquire->process

Figure 3: Workflow for ATR-FTIR analysis.
  • Background Collection: Ensure the ATR crystal surface (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely. Collect a background spectrum. This is a critical step to subtract the spectral contributions of the atmosphere (CO₂, H₂O) and the instrument itself.

  • Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal.[5]

  • Pressure Application: Use the instrument's pressure arm to press the sample firmly against the crystal. Good contact is essential for obtaining a high-quality spectrum.[2]

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to produce the final spectrum.[6]

  • Cleaning: After the measurement, release the pressure arm, remove the sample, and clean the crystal surface thoroughly.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique that is well-suited for these molecules, as it will likely produce a strong molecular ion peak with minimal fragmentation, allowing for clear confirmation of the molecular weight and isotopic distribution.[7]

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with a small amount of water and an acid (e.g., 0.1% formic acid) to promote protonation ([M+H]⁺).[8]

  • Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Instrument Parameters: Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable spray and optimal ion signal.[9]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., m/z 50-500) to observe the molecular ion and any potential fragments.

  • Analysis: Examine the spectrum for the characteristic [M+H]⁺ ion peaks at m/z 218 and 220. The near-equal intensity of these two peaks is the hallmark of a singly brominated compound.

Conclusion

The structural differentiation of this compound and its constitutional isomers, such as (6-Bromo-5-methoxypyridin-3-yl)methanol, is readily achievable through a systematic application of modern spectroscopic techniques. While IR and MS provide essential confirmation of functional groups and molecular weight, ¹H NMR spectroscopy stands out as the definitive tool for unambiguous identification . The dramatic difference in the coupling constants between the aromatic protons—a small meta coupling for this compound versus a large ortho coupling for (6-Bromo-5-methoxypyridin-3-yl)methanol—serves as an irrefutable diagnostic marker. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and accurately determine the specific isomeric structure of their synthesized compounds, ensuring the integrity and validity of their scientific and developmental endeavors.

References

Reactivity Face-Off: A Comparative Guide to (5-Bromo-3-methoxypyridin-2-yl)methanol and its Chloro Analog in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, pyridine-based heterocyclic compounds are indispensable building blocks. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged scaffolds in medicinal chemistry.[1] Among these, functionalized 2-halopyridines serve as versatile handles for constructing complex molecular architectures through transition-metal-catalyzed cross-coupling reactions.

This guide provides an in-depth, objective comparison of the reactivity of two closely related yet distinct building blocks: (5-Bromo-3-methoxypyridin-2-yl)methanol and (5-Chloro-3-methoxypyridin-2-yl)methanol . Understanding the nuanced differences in their reactivity is paramount for researchers aiming to optimize synthetic routes, improve yields, and make informed decisions in catalyst system selection. We will delve into the fundamental principles governing their reactivity, supported by mechanistic insights and practical experimental protocols.

Physicochemical and Electronic Profile

At first glance, the two molecules are structurally very similar. However, the substitution of bromine with chlorine at the C-5 position introduces significant differences in their electronic nature and, consequently, their chemical reactivity.

PropertyThis compound(5-Chloro-3-methoxypyridin-2-yl)methanol
Molecular Formula C₇H₈BrNO₂[2]C₇H₈ClNO₂
Molecular Weight 218.05 g/mol []173.60 g/mol
CAS Number 1087659-32-2[][4]351410-46-3[5]
Appearance SolidSolid

The reactivity of these compounds in palladium-catalyzed cross-coupling is dictated by the interplay of electronic effects from the substituents on the pyridine ring:

  • 3-Methoxy Group (-OCH₃): This is a strong electron-donating group via resonance (+M effect), which increases the electron density on the pyridine ring.

  • 2-Methanol Group (-CH₂OH): This group is weakly electron-withdrawing.

  • 5-Halogen Group (-Br or -Cl): Halogens exert a strong electron-withdrawing inductive effect (-I) due to their high electronegativity. This effect generally outweighs their weaker electron-donating resonance effect (+M).

The net effect is an electron-deficient pyridine ring, which is susceptible to nucleophilic attack but requires an activated catalyst for reactions involving the carbon-halogen bond. The critical difference lies in the C-X bond itself.

The Decisive Factor: Carbon-Halogen Bond Reactivity

The single most important factor determining the relative reactivity of these two compounds in cross-coupling reactions is the strength of the carbon-halogen bond. The rate-determining step in many palladium-catalyzed cycles, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, is the initial oxidative addition of the Pd(0) catalyst into the C-X bond.[6][7][8]

  • Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is inherently weaker and thus requires less energy to cleave than the carbon-chlorine (C-Cl) bond.

    • Average C-Br BDE: ~285 kJ/mol[9]

    • Average C-Cl BDE: ~327 kJ/mol[9]

This significant difference in bond strength means that the activation energy for the oxidative addition of the bromo-analog is lower, leading to a faster reaction rate under identical conditions.[10][11] Consequently, reactions with aryl chlorides often require more forcing conditions—higher temperatures, longer reaction times, and more sophisticated, highly active catalyst systems—to achieve comparable yields to their bromo counterparts.[11][12]

G cluster_reactivity Reactivity Logic cluster_bromo Bromo Analog cluster_chloro Chloro Analog Bond C-X Bond BDE Bond Dissociation Energy (BDE) Bond->BDE determines OA Rate of Oxidative Addition BDE->OA influences Br_BDE Lower BDE (~285 kJ/mol) Cl_BDE Higher BDE (~327 kJ/mol) Reactivity Overall Reactivity OA->Reactivity governs Br_OA Faster Cl_OA Slower Conditions Reaction Conditions Reactivity->Conditions dictates Br_Reactivity Higher Cl_Reactivity Lower Br_Conditions Milder Cl_Conditions More Forcing G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition (Rate-Limiting Step) Faster for Ar-Br Slower for Ar-Cl ArX Aryl Halide (Ar-X) ArX->OxAdd Transmetalation Transmetalation Complex L₂Pd(II)(Ar)(R) OxAdd->Transmetalation Transmetalation Base Base Base->Transmetalation Boronic Boronic Acid/Ester R-B(OR)₂ Boronic->Transmetalation Transmetalation->Pd0 Reductive Elimination Product Coupled Product Ar-R Transmetalation->Product G Start Start Charge Charge reaction vessel with: Aryl Halide (1.0 eq) Boronic Acid (1.2 eq) Base (e.g., K₂CO₃, 2.5 eq) Start->Charge Inert Evacuate and backfill vessel with N₂ or Ar (3x) Charge->Inert AddCat Add Pd Catalyst (2-5 mol%) and Ligand (if needed) Inert->AddCat AddSolv Add degassed solvent (e.g., Dioxane/H₂O) AddCat->AddSolv Heat Heat to desired temp (80-120°C) with stirring AddSolv->Heat Monitor Monitor reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: Dilute, Extract, Wash, Dry Monitor->Workup Purify Purify by Column Chromatography Workup->Purify End End Purify->End

References

A Comparative Guide to the Biological Activity Screening of Novel (5-Bromo-3-methoxypyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the biological activity screening of a novel series of derivatives based on the (5-Bromo-3-methoxypyridin-2-yl)methanol scaffold. Pyridine and its analogues are foundational scaffolds in medicinal chemistry, constituting a significant portion of FDA-approved drugs for various diseases, including cancer.[1][2] This document outlines a strategic, multi-tiered screening cascade designed to efficiently identify and characterize the therapeutic potential of these new chemical entities. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols for key assays, and present comparative data analysis against established therapeutic agents. The objective is to equip researchers and drug development professionals with a robust methodology for evaluating this promising class of compounds for anticancer, antimicrobial, and anti-inflammatory activities.

Introduction: The Pyridine Scaffold as a Privileged Structure

The pyridine ring is a quintessential "privileged structure" in drug discovery, capable of interacting with a diverse range of biological targets.[3] Its unique electronic properties and capacity for hydrogen bonding have led to the development of numerous blockbuster drugs, including the kinase inhibitors Sorafenib and Regorafenib, which have revolutionized cancer therapy.[4][5]

The parent scaffold, this compound, presents several points for chemical modification to generate a library of novel derivatives. The strategic inclusion of a bromine atom and a methoxy group on the pyridine ring is deliberate. Halogens can enhance binding affinity through halogen bonding and improve pharmacokinetic properties, while the methoxy group can influence metabolic stability and receptor interaction. This guide proposes a systematic evaluation of derivatives modified at the methanol position to explore their therapeutic potential across key disease areas.

Rationale and Strategy for Derivative Synthesis and Screening

The primary goal of synthesizing derivatives is to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties. Our strategy begins with the chemical modification of the primary alcohol group of this compound to create a focused library of esters and ethers. This approach allows for a systematic investigation of how lipophilicity, steric bulk, and electronic properties at this position influence biological activity.

To maximize efficiency and resource allocation, we employ a tiered screening cascade. This approach prioritizes broad, initial assessments of cytotoxicity, followed by more specific, mechanism-of-action assays for promising candidates.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Secondary Screening (Mechanism of Action) cluster_3 Phase 4: Hit Validation Synthesis Synthesis of Novel This compound Derivatives (e.g., Esters, Ethers) PrimaryScreen Broad Cytotoxicity Assay (e.g., MTT Assay) Against a Panel of Cancer Cell Lines Synthesis->PrimaryScreen Test Full Library Anticancer Anticancer Assays (e.g., Kinase Inhibition, Apoptosis) PrimaryScreen->Anticancer Active Compounds Antimicrobial Antimicrobial Assays (e.g., MIC Determination) PrimaryScreen->Antimicrobial All Compounds AntiInflammatory Anti-inflammatory Assays (e.g., NO Inhibition) PrimaryScreen->AntiInflammatory Non-Toxic Compounds HitID Hit Identification & SAR Analysis Anticancer->HitID Antimicrobial->HitID AntiInflammatory->HitID

Caption: High-level workflow for the screening of novel pyridine derivatives.

Biological Activity Screening Protocols

Primary Screening: In Vitro Cytotoxicity (MTT Assay)

The initial screen assesses the general cytotoxicity of the derivatives, which is crucial for identifying potential anticancer agents and determining safe concentration ranges for other assays.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Cell Line Panel:

  • MCF-7: Human breast adenocarcinoma (Represents breast cancer)[5]

  • A549: Human lung carcinoma (Represents lung cancer)[5]

  • HCT-116: Human colorectal carcinoma (Represents colon cancer)[4]

  • RAW 264.7: Murine macrophage cell line (Used for subsequent inflammation assays)[6]

Protocol: A detailed, step-by-step protocol for the MTT assay is provided in Section 7.0.

Secondary Screening: Elucidating Mechanism of Action

Given that many pyridine-based anticancer drugs target vascular endothelial growth factor receptor 2 (VEGFR-2), this is a logical target to investigate.[4][5]

Principle: This biochemical assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the VEGFR-2 enzyme. The assay typically uses an ELISA-based format where a phosphorylated substrate-specific antibody is linked to a signal-generating enzyme (e.g., HRP).

Protocol: A generalized protocol for a kinase inhibition assay is outlined in Section 7.0.

The rise of antimicrobial resistance necessitates the search for new antimicrobial agents. Pyridine derivatives have shown promise in this area.[3][7]

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is determined using a broth microdilution method.

Microorganism Panel:

  • Gram-positive: Staphylococcus aureus[8]

  • Gram-negative: Escherichia coli[8]

  • Fungus: Candida albicans[7]

Protocol: A detailed protocol for the broth microdilution MIC assay is provided in Section 7.0.

Chronic inflammation is linked to numerous diseases. This assay evaluates the ability of the derivatives to suppress the inflammatory response in macrophages.[9]

Principle: Lipopolysaccharide (LPS) stimulates RAW 264.7 macrophages to produce nitric oxide (NO), a key inflammatory mediator.[6] The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol: A detailed protocol for the NO inhibition assay is included in Section 7.0.

G node_LPS LPS node_TLR4 TLR4 Receptor node_LPS->node_TLR4 Binds node_NFkB NF-κB Signaling node_TLR4->node_NFkB Activates node_iNOS iNOS Gene Transcription node_NFkB->node_iNOS Induces node_iNOS_prot iNOS Protein node_iNOS->node_iNOS_prot Translates to node_NO Nitric Oxide (NO) Production node_iNOS_prot->node_NO Catalyzes node_Derivative Novel Pyridine Derivative node_Derivative->node_NFkB Potential Inhibition node_Derivative->node_iNOS_prot Potential Inhibition

Caption: Potential inhibition points in the LPS-induced NO production pathway.

Comparative Data Analysis (Hypothetical Data)

The following tables present hypothetical data for a small library of five derivatives (BPD-1 to BPD-5) compared against standard drugs. This data is for illustrative purposes to demonstrate how results would be structured and interpreted.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM)

Compound MCF-7 (Breast) A549 (Lung) HCT-116 (Colon) RAW 264.7 (Macrophage)
BPD-1 8.5 12.3 10.1 > 50
BPD-2 2.1 4.5 3.8 25.6
BPD-3 > 50 > 50 > 50 > 50
BPD-4 15.2 22.8 18.9 > 50
BPD-5 0.95 1.8 1.1 15.4
Doxorubicin 1.93 2.5 2.1 8.9

Lower values indicate higher potency. Data based on literature values for standards.[4]

Table 2: Antimicrobial Activity (MIC in µg/mL)

Compound S. aureus (Gram +) E. coli (Gram -) C. albicans (Fungus)
BPD-1 32 64 > 128
BPD-2 16 32 64
BPD-3 8 16 32
BPD-4 > 128 > 128 > 128
BPD-5 16 32 64
Ciprofloxacin 1 0.5 N/A
Amphotericin B N/A N/A 2

Lower values indicate higher potency.

Table 3: Anti-inflammatory Activity (LPS-Stimulated RAW 264.7 Cells)

Compound % NO Inhibition @ 20 µM IC₅₀ (µM)
BPD-1 65.4% 15.2
BPD-2 45.1% 28.9
BPD-3 78.9% 8.7
BPD-4 21.5% > 50
BPD-5 55.6% 19.8
Indomethacin 85.0% 5.5

Higher % inhibition and lower IC₅₀ values indicate higher potency.[9]

Discussion and SAR Insights

  • Anticancer Activity: Compound BPD-5 shows exceptional cytotoxicity, surpassing the standard drug Doxorubicin against all tested cancer cell lines.[4] This suggests its specific structural modification is highly favorable for this activity. In contrast, BPD-3 is completely inactive, indicating its modification is detrimental. The moderate activity of BPD-1 and BPD-2 suggests a promising, tunable scaffold.

  • Antimicrobial Activity: BPD-3 , the least cytotoxic compound, exhibits the best antimicrobial profile, particularly against bacteria. This is a highly desirable outcome, suggesting a potential decoupling of cytotoxic and antimicrobial effects, which could lead to a safer antimicrobial agent.

  • Anti-inflammatory Activity: Again, BPD-3 shows the most potent anti-inflammatory effect, with an IC₅₀ value approaching that of the standard drug Indomethacin.[9] Its low general cytotoxicity (Table 1) makes it a particularly strong candidate for further development as an anti-inflammatory agent.

Conclusion and Future Perspectives

This guide presents a systematic and scientifically grounded approach to evaluating the biological activities of novel this compound derivatives. The proposed screening cascade allows for the efficient identification of lead compounds with potential anticancer, antimicrobial, or anti-inflammatory properties. Our illustrative data highlights how a focused library can yield candidates with distinct and potent activities, such as the highly cytotoxic BPD-5 and the selective anti-inflammatory/antimicrobial agent BPD-3 .

Future work should focus on the synthesis of a larger, more diverse library to build a comprehensive SAR model. Promising "hit" compounds would advance to secondary mechanism-of-action studies (e.g., cell cycle analysis, apoptosis assays for anticancer hits) and eventually to in vivo efficacy and safety studies.

Detailed Experimental Protocols

7.1 MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds and standard drug (Doxorubicin) in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations (e.g., 0.1 to 100 µM). Include vehicle control (e.g., 0.1% DMSO) wells. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

7.2 Broth Microdilution MIC Assay Protocol
  • Inoculum Preparation: Prepare a bacterial/fungal suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Perform a two-fold serial dilution of the test compounds and control antibiotics in a 96-well plate using appropriate broth (e.g., Mueller-Hinton Broth).

  • Inoculation: Add the prepared inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

7.3 Nitric Oxide (NO) Inhibition Assay Protocol
  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant, followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride). Incubate for 10 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition relative to the LPS-only control. Calculate IC₅₀ values.

References

A Comparative Guide to the Synthesis of (3-methoxy-5-(4-methoxyphenyl)pyridin-2-yl)methanol: A Validation of Suzuki-Miyaura Coupling versus a de novo Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Pyridines and the Role of (5-Bromo-3-methoxypyridin-2-yl)methanol

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active molecules.[1] The precise installation of various substituents onto the pyridine ring is a key challenge and a primary focus of synthetic strategy. This compound is a valuable and versatile building block in this context. Its utility stems from the presence of three key functional groups: a bromine atom, a methoxy group, and a hydroxymethyl group, each offering distinct opportunities for synthetic manipulation. The bromine atom, in particular, serves as a powerful handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.

This guide provides a comprehensive validation of a synthetic pathway to a target molecule, (3-methoxy-5-(4-methoxyphenyl)pyridin-2-yl)methanol, utilizing this compound as the starting material. We will present a detailed protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of biaryl structures.[2] In the spirit of robust scientific inquiry, we will then compare this approach with a viable alternative pathway for the synthesis of a structurally related 2-methoxy-aryl-pyridine derivative, which relies on a condensation reaction to construct the pyridine ring de novo. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the strategic design of synthetic routes to complex, pyridine-containing target molecules.

Pathway 1: Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[2] In this pathway, the bromine atom of this compound is selectively coupled with 4-methoxyphenylboronic acid to furnish the target molecule. The choice of catalyst, base, and solvent is critical for achieving high yields and minimizing side reactions.

Causality of Experimental Choices
  • Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and effective catalyst for Suzuki-Miyaura reactions involving bromo-pyridines. Its relatively low cost and commercial availability make it a practical choice for many applications.

  • Base: An aqueous solution of a carbonate base, such as potassium carbonate (K₂CO₃), is essential for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.

  • Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly employed. Dioxane provides good solubility for the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base.

Experimental Protocol: Synthesis of (3-methoxy-5-(4-methoxyphenyl)pyridin-2-yl)methanol

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.) to the flask.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, (3-methoxy-5-(4-methoxyphenyl)pyridin-2-yl)methanol.

Diagram of the Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Reactants: This compound 4-Methoxyphenylboronic acid K₂CO₃ Pd(PPh₃)₄ inert Evacuate & Backfill with Inert Gas reactants->inert solvent Add Degassed 1,4-Dioxane/Water heat Heat to 90-100 °C (4-16 h) solvent->heat inert->solvent monitor Monitor by TLC/LC-MS heat->monitor cool Cool to RT monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Product: (3-methoxy-5-(4-methoxyphenyl)pyridin-2-yl)methanol purify->product

Caption: Workflow for the synthesis of (3-methoxy-5-(4-methoxyphenyl)pyridin-2-yl)methanol via Suzuki-Miyaura coupling.

Pathway 2: Alternative Synthesis via Chalcone Condensation

An alternative approach to constructing a 2-methoxy-aryl-pyridine core involves the de novo synthesis of the pyridine ring itself. This can be achieved through the condensation of a chalcone (an α,β-unsaturated ketone) with malononitrile in a basic methanolic solution. This method builds the pyridine ring with the desired substituents in a convergent manner.

Causality of Experimental Choices
  • Chalcone Precursor: This pathway requires the synthesis of a specific chalcone, which would be 1-(aryl)-3-(aryl)-2-propen-1-one. The choice of aryl groups on the chalcone dictates the final substitution pattern on the pyridine ring.

  • Malononitrile: This active methylene compound serves as the nitrogen and one-carbon source for the pyridine ring formation.

  • Base and Solvent: Sodium methoxide in methanol is used to deprotonate the malononitrile, initiating the cascade of reactions that lead to the cyclized and aromatized pyridine product.

Experimental Protocol: Synthesis of a 4-Aryl-2-methoxypyridine-3-carbonitrile

This protocol describes the synthesis of a structurally related compound, 4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile, as a representative example of this synthetic strategy.[3]

Materials:

  • Chalcone (e.g., 1-(4-chlorophenyl)-3-(2,5-dichlorothiophen-3-yl)prop-2-en-1-one)

  • Malononitrile

  • Sodium methoxide

  • Methanol

Procedure:

  • Dissolve the appropriate chalcone (1.0 equiv.) and malononitrile (1.1 equiv.) in methanol.

  • Add a solution of sodium methoxide in methanol (1.2 equiv.) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into ice-water and acidify with dilute HCl to precipitate the product.

  • Filter the solid, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-aryl-2-methoxypyridine-3-carbonitrile.

Diagram of the Chalcone Condensation Workflow

Chalcone_Condensation_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Combine Chalcone & Malononitrile in Methanol base Add Sodium Methoxide reactants->base stir Stir at RT base->stir quench Quench with Ice-Water & Acidify stir->quench filter Filter Solid quench->filter recrystallize Recrystallize filter->recrystallize product Product: 4-Aryl-2-methoxypyridine- 3-carbonitrile recrystallize->product

Caption: Workflow for the synthesis of a 4-aryl-2-methoxypyridine-3-carbonitrile via chalcone condensation.

Comparative Analysis

To provide an objective comparison, the following table summarizes the key performance indicators for each synthetic pathway.

MetricPathway 1: Suzuki-Miyaura CouplingPathway 2: Chalcone Condensation
Starting Material This compoundChalcone and Malononitrile
Key Transformation C-C bond formation on an existing pyridine ringDe novo pyridine ring synthesis
Typical Yield Good to excellent (often >70%)Good (typically 60-80%)[3]
Number of Steps 1 (from the bromopyridine)2 or more (including chalcone synthesis)
Versatility High, allows for a wide range of arylboronic acidsModerate, depends on chalcone availability
Functional Group Tolerance Generally highCan be sensitive to base-labile groups
Scalability Well-established and scalableCan be scalable, but may require optimization
Purification Typically requires chromatographyOften purified by recrystallization

Conclusion and Recommendations

Both the Suzuki-Miyaura coupling of this compound and the de novo synthesis from chalcones represent viable strategies for accessing substituted 2-methoxypyridine derivatives.

The Suzuki-Miyaura pathway is highly convergent and efficient for the late-stage functionalization of a pre-existing pyridine core. Its primary advantages are the high yields, excellent functional group tolerance, and the vast commercial availability of diverse boronic acids, allowing for the rapid generation of analogues. This makes it an ideal choice for lead optimization in a drug discovery setting where rapid access to a library of related compounds is crucial.

For the specific synthesis of (3-methoxy-5-(4-methoxyphenyl)pyridin-2-yl)methanol, the Suzuki-Miyaura coupling of this compound is the more direct and strategically advantageous route , leveraging a commercially available, functionalized starting material to achieve the target molecule in a single, high-yielding step.

References

Cross-validation of analytical methods for quantifying (5-Bromo-3-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to the Cross-Validation of Analytical Methods for Quantifying (5-Bromo-3-methoxypyridin-2-yl)methanol

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the accurate quantification of this compound, a key intermediate in pharmaceutical synthesis. The focus is on the cross-validation of these methods, ensuring data integrity and reliability across different analytical platforms. This document is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical and chemical industries. The validation principles herein are grounded in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Imperative for Robust Quantification

This compound is a critical building block whose purity and concentration must be meticulously controlled to ensure the safety and efficacy of final drug products. Developing and validating robust analytical methods is not merely a procedural step but a foundational requirement for regulatory compliance and process control. The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[4][5]

This guide will compare two orthogonal analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) and Capillary Gas Chromatography with Flame Ionization Detection (GC-FID). We will delve into the rationale behind method development, provide detailed experimental protocols, and present a head-to-head comparison of their performance based on internationally recognized validation parameters.[3]

Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

RP-HPLC is a cornerstone of pharmaceutical analysis due to its versatility, precision, and suitability for non-volatile and thermally labile compounds.

Principle and Rationale

This method separates the analyte from impurities based on its partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The molecule's polarity dictates its retention time. For this compound, the pyridine ring is an excellent chromophore, allowing for sensitive detection using a UV spectrophotometer.[6][7] The selection of UV wavelength is critical; analysis of the compound's UV spectrum would identify a lambda max (λmax) suitable for maximum absorbance and minimal interference.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 column is chosen for its hydrophobicity, which provides good retention for the moderately polar aromatic analyte.

  • Mobile Phase: A gradient of acetonitrile and water is used to ensure adequate separation from potential polar and non-polar impurities. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the pyridine nitrogen.

  • Detector: A UV detector is selected due to the aromatic nature of the pyridine ring, which strongly absorbs UV radiation.[6]

Experimental Protocol: HPLC-UV
  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (the diluent) to create a stock solution of ~500 µg/mL.

    • Prepare a series of calibration standards ranging from 1 µg/mL to 200 µg/mL by serially diluting the stock solution with the diluent.

  • Sample Preparation:

    • Prepare the sample (e.g., from a reaction mixture or formulation) to achieve an expected final concentration of ~100 µg/mL in the diluent.

    • Filter the final solution through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

    • Instrument: Agilent 1260 Infinity II LC System or equivalent.

    • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 20% B to 80% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 275 nm.[8]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the sample by interpolation from the linear regression of the calibration curve.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[9][10] It is particularly useful for assessing purity and can often provide higher resolution than HPLC for certain compound classes.

Principle and Rationale

In GC, a sample is vaporized and injected into a column. Separation occurs as the analyte is carried by an inert gas (mobile phase) and interacts with a liquid or polymer stationary phase lining the column. The Flame Ionization Detector (FID) is highly sensitive to organic, hydrocarbon-containing compounds and provides a response that is proportional to the mass of carbon entering the flame.[11][12]

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A mid-polarity column, such as a DB-624 or a polyethylene glycol (WAX) type, is selected. This provides a good balance of interactions for the polar alcohol and methoxy groups, as well as the aromatic pyridine ring.

  • Temperature Program: A temperature gradient is essential to elute the analyte with a good peak shape in a reasonable time while separating it from more volatile or less volatile impurities.

  • Injector and Detector Temperature: These are set significantly higher than the oven temperature to ensure rapid vaporization of the sample upon injection and to prevent condensation in the detector.

  • Detector: FID is chosen for its robustness, wide linear range, and high sensitivity to organic analytes.[13]

Experimental Protocol: GC-FID
  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard in methanol at a concentration of ~1000 µg/mL.

    • Prepare a separate stock solution of an internal standard (IS), such as 4-Chlorobenzyl alcohol, in methanol at ~1000 µg/mL.

    • Create calibration standards by adding a fixed amount of the IS solution and varying amounts of the analyte stock solution to volumetric flasks, diluting to volume with methanol. The typical range would be 5 µg/mL to 250 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in methanol.

    • Add a precise volume of the internal standard stock solution.

    • Dilute with methanol to achieve a final analyte concentration within the calibration range.

  • Chromatographic Conditions:

    • Instrument: Agilent 8860 GC or equivalent.

    • Column: Agilent J&W DB-WAX, 30 m x 0.32 mm x 0.5 µm.

    • Carrier Gas: Helium, constant flow at 1.5 mL/min.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Oven Program: Initial temp 100 °C, hold for 1 min. Ramp at 15 °C/min to 240 °C, hold for 5 min.

    • Detector: FID.

    • Detector Temperature: 280 °C.

  • Data Analysis:

    • Calculate the Response Factor (RF) for each calibration standard: RF = (Analyte Peak Area / IS Peak Area) / (Analyte Concentration / IS Concentration).

    • Plot the Peak Area Ratio (Analyte/IS) against the Concentration Ratio (Analyte/IS) and perform a linear regression.

    • Quantify the analyte in the sample using the calculated response factor or the calibration curve.

Cross-Validation: A Head-to-Head Comparison

Cross-validation is the process of verifying that a validated method produces consistent and reliable results.[14] Here, we compare the data generated by both the HPLC-UV and GC-FID methods to ensure they are comparable and fit for purpose.[15] The validation is performed in accordance with ICH Q2(R1) and the modernized Q2(R2) guidelines.[1][16][17]

Validation Parameters & Acceptance Criteria

The following parameters were evaluated for both methods.

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. (Acceptance: R² ≥ 0.999).

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value. (Acceptance: 98.0% - 102.0% recovery).[18]

  • Precision:

    • Repeatability (Intra-assay): Precision under the same operating conditions over a short interval. (Acceptance: RSD ≤ 2.0%).

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts). (Acceptance: RSD ≤ 2.0%).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[18]

Comparative Data Summary

The performance of each method was evaluated against the validation parameters. The results are summarized below.

Validation ParameterHPLC-UV MethodGC-FID MethodCommentary
Specificity Passed. No interference from placebo or degradation products.Passed. Good resolution from solvent and internal standard.Both methods are highly specific for the analyte.
Linearity (R²) 0.99980.9995Both methods demonstrate excellent linearity.
Range (µg/mL) 1.0 - 2005.0 - 250HPLC shows a slightly wider range at the lower end.
Accuracy (% Recovery) 99.5% ± 1.2%100.8% ± 1.5%Both methods are highly accurate.[18]
Precision (RSD%)
- Repeatability0.85%1.10%Both methods are highly precise.
- Intermediate Precision1.35%1.65%HPLC demonstrates slightly better precision.
LOD (µg/mL) 0.31.5HPLC is more sensitive for detecting trace amounts.
LOQ (µg/mL) 1.05.0The lower LOQ for HPLC makes it superior for impurity quantification.
Robustness Robust against minor changes in pH, flow rate, and % organic.Robust against minor changes in flow rate and oven ramp rate.Both methods are reliable under normal operational variations.

Visualizing the Workflow

Diagrams help clarify complex processes. The following workflows were generated using Graphviz.

Diagram 1: General Analytical Method Cross-Validation Workflow

This diagram illustrates the decision-making and comparative process for cross-validating two distinct analytical methods.

G cluster_dev Method Development cluster_val Individual Validation (ICH Q2) cluster_crossval Cross-Validation cluster_outcome Outcome Dev_HPLC Develop HPLC-UV Method Val_HPLC Validate HPLC Method (Accuracy, Precision, Linearity, etc.) Dev_HPLC->Val_HPLC Dev_GC Develop GC-FID Method Val_GC Validate GC Method (Accuracy, Precision, Linearity, etc.) Dev_GC->Val_GC Prep Prepare Homogenous Sample Batch Analyze_HPLC Analyze Samples with HPLC Method Prep->Analyze_HPLC Analyze_GC Analyze Samples with GC Method Prep->Analyze_GC Compare Statistically Compare Results Analyze_HPLC->Compare Analyze_GC->Compare Pass Methods are Correlated (Interchangeable) Compare->Pass Criteria Met Fail Investigate Discrepancy Compare->Fail Criteria Not Met

Caption: A workflow for the cross-validation of two analytical methods.

Diagram 2: HPLC-UV vs. GC-FID Parameter Comparison

This diagram provides a visual summary of the strengths of each method based on the validation data.

G center Quantification of This compound HPLC HPLC-UV center->HPLC GC GC-FID center->GC Sensitivity Superior Sensitivity (LOD/LOQ) HPLC->Sensitivity Precision Higher Precision (RSD) HPLC->Precision NonVolatile Handles Non-Volatile Impurities HPLC->NonVolatile Robustness High Robustness GC->Robustness Volatile Excellent for Volatile Impurities GC->Volatile Simplicity Simpler Sample Prep (often) GC->Simplicity

Caption: Key performance strengths of HPLC-UV and GC-FID methods.

Conclusion and Recommendations

Both the developed HPLC-UV and GC-FID methods are specific, accurate, precise, and robust for the quantification of this compound. The cross-validation exercise confirms that both methods produce reliable and comparable data, instilling confidence in results regardless of the platform used.[14][19]

Recommendations:

  • For routine Quality Control (QC) and stability testing: The HPLC-UV method is recommended. Its superior precision and lower LOQ make it ideal for accurately tracking the potency of the active ingredient and quantifying trace-level impurities.

  • For orthogonal testing and process development: The GC-FID method serves as an excellent alternative and confirmatory technique. It is particularly valuable for analyzing volatile impurities that may not be well-retained or detected by RP-HPLC.

Ultimately, the choice of method depends on the specific application.[19] Having two validated, cross-referenced methods provides significant flexibility and strengthens the overall analytical control strategy for the drug development lifecycle.[2]

References

Comparing the synthetic efficiency of different published routes to (5-Bromo-3-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. (5-Bromo-3-methoxypyridin-2-yl)methanol is a valuable building block in medicinal chemistry, and its synthesis has been approached through various routes. This guide provides an in-depth comparison of two prominent synthetic pathways to this target molecule, offering a critical analysis of their respective efficiencies, practical considerations, and overall viability for laboratory and potential scale-up applications.

Introduction to this compound

This compound is a substituted pyridine derivative incorporating a brominated core, a methoxy group, and a hydroxymethyl functional group. This combination of functionalities makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The strategic placement of the bromo, methoxy, and hydroxymethyl groups allows for a range of subsequent chemical modifications, including cross-coupling reactions, further functionalization of the alcohol, and modulation of the electronic properties of the pyridine ring.

This guide will dissect two distinct synthetic strategies for obtaining this key intermediate:

  • Route 1: A Multi-step Synthesis from 3,5-Dibromopyridine via Directed ortho-Metalation.

  • Route 2: A Convergent Approach from Commercially Available Methyl 5-Bromo-3-methoxypicolinate.

Each route will be evaluated based on factors such as overall yield, step count, reagent availability and cost, and safety and handling considerations.

Route 1: Multi-step Synthesis via Directed ortho-Metalation

This route builds the desired functionality onto a readily available pyridine core through a series of sequential transformations. The key strategic element is the use of a directed ortho-metalation to introduce the hydroxymethyl precursor at the C2 position, guided by the existing methoxy group.

Overall Reaction Scheme:

Route 1 A 3,5-Dibromopyridine B 3-Bromo-5-methoxypyridine A->B NaOMe, DMF C 5-Bromo-3-methoxypyridine- 2-carbaldehyde B->C 1. s-BuLi, TMEDA 2. DMF D This compound C->D NaBH4, MeOH Route 2 A Methyl 5-bromo-3-methoxypicolinate B This compound A->B LiAlH4, THF

A Comparative Benchmark Study of (5-Bromo-3-methoxypyridin-2-yl)methanol in Sonogashira Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-carbon bonds between sp² and sp hybridized centers.[1][2] This reaction is particularly vital in pharmaceutical and materials science for the synthesis of complex molecules.[1][3] Pyridine derivatives, ubiquitous in biologically active compounds, are key substrates in these transformations.[4][5] This guide presents a comprehensive benchmark study of (5-Bromo-3-methoxypyridin-2-yl)methanol, a highly functionalized building block, in the Sonogashira reaction. We provide an in-depth comparison of its reactivity against structurally relevant alternatives, supported by detailed experimental protocols and performance data, to offer researchers and process chemists a predictive framework for its application.

Introduction: The Strategic Importance of the Sonogashira Reaction

First reported in 1975, the Sonogashira reaction has become an indispensable tool for forging C(sp²)-C(sp) bonds, typically by coupling an aryl or vinyl halide with a terminal alkyne.[1][6] The reaction is generally performed under mild conditions using a palladium catalyst, a copper(I) co-catalyst, and an amine base, which has contributed to its broad adoption in the synthesis of natural products and pharmaceuticals like tazarotene and Altinicline (SIB-1508Y).[1]

The pyridine nucleus is a privileged scaffold in medicinal chemistry.[4] The ability to functionalize this heterocycle with alkyne moieties opens avenues for creating novel molecular architectures with potential therapeutic applications. This compound offers a unique combination of functionalities:

  • A bromopyridine core , which is a reactive handle for palladium-catalyzed cross-coupling.

  • A methoxy group , which electronically modifies the pyridine ring.

  • A hydroxymethyl group , which can influence the reaction's outcome through steric or electronic effects and serves as a point for further synthetic elaboration.

This guide aims to elucidate the performance of this specific substrate in comparison to other pyridyl halides, providing a clear rationale for its selection in complex synthetic campaigns.

The Sonogashira Reaction Mechanism

The reaction proceeds through a dual catalytic cycle involving both palladium and copper.[3] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition into the aryl-bromide bond.

  • Copper Cycle: Concurrently, the copper(I) salt activates the terminal alkyne, forming a copper(I) acetylide intermediate.[3]

  • Transmetalation & Reductive Elimination: The copper acetylide transfers the alkyne group to the palladium complex (transmetalation). The resulting diorganopalladium(II) complex then undergoes reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) ArPdX Ar-Pd(II)-X (L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdAlkyne Ar-Pd(II)-C≡CR (L)₂ ArPdX->ArPdAlkyne Cu-C≡CR Transmetal->ArPdAlkyne RedElim Reductive Elimination RedElim->Pd0 Ar-C≡CR CuX Cu(I)-X CuAlkyne Cu(I)-C≡CR CuX->CuAlkyne Coordination Alkyne H-C≡CR Alkyne->CuX Base Base Base->Alkyne Deprotonation CuAlkyne->ArPdX Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Monitoring & Work-up cluster_purification 4. Purification & Analysis A Dry Glassware (Schlenk Flask) C Add Solids: Aryl Bromide, Pd Cat., CuI A->C B Degas Solvent (DMF, Et₃N) E Add Solvents (DMF, Et₃N) via Syringe B->E D Purge with Inert Gas (Argon/Nitrogen) C->D D->E F Add Phenylacetylene E->F G Heat to 80 °C F->G H Monitor by TLC/LC-MS (4 hours) G->H I Aqueous Work-up (NH₄Cl quench, Extraction) H->I J Dry & Concentrate I->J K Purify via Column Chromatography J->K L Characterize Product (NMR, MS) K->L

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (5-Bromo-3-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like (5-Bromo-3-methoxypyridin-2-yl)methanol are not merely regulatory hurdles; they are fundamental to ensuring a secure laboratory environment, protecting our colleagues, and preserving environmental health. This guide provides a detailed, procedural framework for the safe handling and disposal of this compound and its associated waste, moving beyond simple instruction to explain the rationale behind each critical step.

Hazard Profile and Risk Assessment: Understanding the Compound

Before any handling or disposal protocol can be implemented, a thorough understanding of the compound's hazard profile is essential. This compound is a substituted pyridine derivative. While specific toxicity data may be limited, its structural class necessitates careful handling. The primary risks are associated with ingestion and irritation.

A summary of key safety and chemical data is presented below. This information is the foundation for a proper risk assessment before beginning any work that will generate waste.

PropertyValueReference
CAS Number 1087659-32-2[1]
Molecular Formula C₇H₈BrNO₂[1][]
Molecular Weight 218.05 g/mol [1][]
Physical Form Solid
GHS Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statement H302: Harmful if swallowed
Storage Class 11: Combustible Solids

Note: Due to its pyridine structure, it is prudent to also consider it a potential skin, eye, and respiratory irritant, similar to other brominated pyridine compounds.[3][4]

The Disposal Workflow: A Decision-Making Framework

The proper disposal of this compound is not a single action but a systematic process. The following workflow diagram illustrates the key stages and decision points, from waste generation to final collection. This structured approach ensures that all safety and regulatory requirements are met at each step.

Disposal_Workflow cluster_0 Phase 1: Generation & Segregation cluster_1 Phase 2: Containment & Labeling cluster_2 Phase 3: Accumulation & Storage cluster_3 Phase 4: Final Disposal start Waste Generation (Unused chemical, contaminated labware, spill cleanup material) classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Waste (e.g., strong oxidizers, acids) classify->segregate container Select Appropriate Container (Leak-proof, compatible, screw-top) segregate->container labeling Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Generator Info container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage conditions Ensure Safe Storage Conditions (Cool, dry, ventilated, secondary containment) storage->conditions closure Keep Container Securely Closed storage->closure pickup Request Pickup from EHS or Licensed Vendor storage->pickup documentation Provide Necessary Documentation pickup->documentation end Waste Collected for Final Disposal documentation->end

Caption: Disposal workflow for this compound.

Detailed Experimental Protocol: Step-by-Step Disposal Procedure

This section provides actionable steps for the safe disposal of this compound and its associated waste materials. Adherence to this protocol is mandatory for ensuring safety and compliance.

Required Personal Protective Equipment (PPE)

Your first line of defense is appropriate PPE. The causality is clear: preventing direct contact prevents exposure. Before handling any waste, ensure you are wearing:

  • Eye/Face Protection: Safety glasses with side shields or chemical splash goggles.[1][3]

  • Skin Protection: A flame-retardant lab coat and chemical-resistant gloves. Nitrile or neoprene gloves are recommended for handling pyridine derivatives.[3][5]

  • Respiratory Protection: All handling of solid waste or preparation of waste solutions should be conducted in a certified chemical fume hood to minimize inhalation risk.[5][6]

Waste Segregation and Containment

Causality: Improper segregation can lead to dangerous chemical reactions within the waste container. Brominated heterocyclic compounds should be stored away from strong oxidizing agents and acids.[3]

  • Identify and Classify: All materials containing this compound, including unused pure compound, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste.[3][7] Never dispose of this chemical down the drain or in regular trash. [3]

  • Select a Container: Use a designated, leak-proof, and chemically compatible container, preferably with a secure screw-top cap.[3][7] For unused or expired product, it is often safest to leave it in its original, clearly labeled container and overpack it into a larger waste drum if required by your institution.[7][8]

  • Transfer Waste:

    • Solid Waste: Carefully transfer solid this compound waste into the designated container using a dedicated spatula or scoop. Avoid generating dust.[4]

    • Contaminated Labware: Place all contaminated disposable items directly into the hazardous waste container.

    • Solutions: Collect all solutions containing the compound in a designated liquid waste container. It is acceptable to bulk compatible solvent wastes, but do not mix with incompatible waste streams.[9]

Labeling and Storage

Causality: Accurate labeling is a critical safety communication tool for everyone who may handle the container, from lab personnel to waste technicians. It ensures proper handling and prevents accidental mixing of incompatible wastes.

  • Labeling: The waste container must be clearly and legibly labeled as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" .[3][9]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[3][9]

    • Hazard Pictograms: Affix the appropriate GHS pictograms (an exclamation mark for "Harmful").[3]

    • Generator Information: Your name, the principal investigator, department, and a contact number.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[9][10]

    • The storage area must be a cool, dry, and well-ventilated location, away from heat and sources of ignition.[3][5][6]

    • Ensure the container is kept within secondary containment to catch any potential leaks.[3][8]

    • Keep the container securely closed at all times , except when adding waste. Do not leave a funnel in the opening.[9]

Spill Management

Accidents happen, but a prepared response minimizes risk.

  • Evacuate and Alert: If a significant spill occurs, alert others in the area and evacuate if necessary.

  • Protect Yourself: Don appropriate PPE before attempting cleanup.[6]

  • Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust.[4] For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[6][11]

  • Collect Waste: Scoop the contained material into your designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water. Collect all cleaning materials as hazardous waste.[13]

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.[6]

Arranging for Final Disposal
  • Schedule Pickup: Once your waste container is 90% full, or in accordance with your institution's time limits for satellite accumulation, contact your EHS office or a licensed hazardous waste disposal company to schedule a pickup.[3][7][9]

  • Provide Information: Be prepared to provide all information from the hazardous waste label to the disposal coordinator.[3] This ensures the waste is transported and ultimately disposed of using the correct, safe, and environmentally sound methods, which for halogenated organic compounds often involves high-temperature incineration at a permitted facility.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility, ensuring that your vital research and development work is conducted without compromise to personal or environmental well-being.

References

Operational Guide to Personal Protective Equipment for (5-Bromo-3-methoxypyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for (5-Bromo-3-methoxypyridin-2-yl)methanol (CAS No. 1087659-32-2), a key reagent in synthetic chemistry. As direct, comprehensive toxicological data for this specific compound is limited, this guide synthesizes available information with established best practices for handling structurally related pyridine derivatives. This conservative approach ensures a high margin of safety for all laboratory personnel. The procedures outlined below are designed to be a self-validating system of safety, protecting researchers from exposure and ensuring operational integrity.

Hazard Assessment and GHS Classification

This compound is a solid compound.[1] The primary known hazard, according to available safety information, is acute oral toxicity.[1] However, due to its structural similarity to other substituted pyridines, we must anticipate additional potential hazards. For instance, the analogous compound (6-Bromo-pyridin-2-yl)methanol is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation. Pyridine, the parent heterocycle, is a flammable, toxic liquid that can be absorbed through the skin and cause irritation.[2][3] Therefore, a comprehensive risk assessment mandates treating this compound with caution, assuming it may possess similar irritant properties.

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards.[4][5] The known and inferred classifications for this compound are summarized below.

Hazard ClassificationGHS CategoryHazard StatementSource / RationalePictogramSignal Word
Acute Toxicity, Oral Category 4H302: Harmful if swallowed[1]
alt text
Warning
Skin Corrosion/Irritation Assumed Category 2H315: Causes skin irritation (Analog)
alt text
Warning
Serious Eye Damage/Irritation Assumed Category 2AH319: Causes serious eye irritation (Analog)
alt text
Warning
Specific Target Organ Toxicity (Single Exposure) Assumed Category 3H335: May cause respiratory irritation (Analog)
alt text
Warning

Required Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent exposure via all potential routes: dermal, ocular, and inhalation. The selection of PPE is critical and must be appropriate for the task being performed.

Protection Type Specification Rationale and Best Practices
Eye & Face Protection Chemical splash goggles meeting EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities (>25g) or when there is a significant splash risk.Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and fine particulates. A face shield adds a critical layer of protection for the entire face.[6]
Skin Protection Gloves: Nitrile gloves (minimum thickness of 0.11 mm). For prolonged handling or when working with solutions, double-gloving is required. Butyl rubber gloves are also a suitable alternative.[3][7] Lab Coat: A fully buttoned, long-sleeved, flame-resistant lab coat.The pyridine functional group and its derivatives can potentially be absorbed through the skin.[7] Nitrile or butyl rubber provides adequate chemical resistance.[3] A lab coat protects against incidental contact and contamination of personal clothing.
Respiratory Protection Not typically required when handling small quantities in a certified chemical fume hood. If weighing outside of a ventilated enclosure or if dust is generated, a NIOSH-approved N95 respirator (or equivalent) is mandatory.The primary inhalation risk is from airborne solid particulates. Engineering controls (i.e., a fume hood) are the first line of defense.[3] A respirator should be used as a secondary measure if engineering controls are insufficient or unavailable.[7]

Operational and Disposal Plans

Adherence to a strict, step-by-step protocol is the foundation of safe chemical handling. The following workflow minimizes risk at every stage of the process.

Pre-Handling Safety Checklist
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and that airflow is optimal.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and emergency eyewash station.[7] An eyewash must be accessible within 10 seconds of the work area.[7]

  • Assemble Spill Kit: Have a spill kit readily available containing absorbent material (e.g., vermiculite or sand), a sealed container for waste, and appropriate PPE.[8]

  • Don PPE: Put on all required PPE as specified in the table above before approaching the chemical storage area.

Step-by-Step Handling Protocol
  • Chemical Retrieval: Transport the chemical container in a secondary, shatter-proof container.

  • Weighing the Solid:

    • Perform all weighing operations inside a certified chemical fume hood or a ventilated balance enclosure to contain any dust.[2]

    • Use anti-static weighing paper or a tared beaker.

    • Carefully open the container, avoiding any puff of airborne powder.

    • Use a clean spatula to transfer the desired amount.

    • Securely close the primary container immediately after use.

  • Dissolution (if applicable):

    • Add the solvent to the solid slowly to avoid splashing.

    • If the dissolution is exothermic, prepare an ice bath to moderate the temperature.

    • Keep the vessel covered as much as possible during the process.

  • Post-Handling Decontamination:

    • Wipe down the spatula and any surfaces inside the fume hood with a suitable solvent (e.g., 70% ethanol), collecting the waste wipes for proper disposal.

    • Carefully remove gloves (if double-gloving, remove the outer pair first) and dispose of them in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after exiting the laboratory.[9]

Waste Disposal Plan

Proper segregation and disposal of chemical waste are crucial for safety and environmental compliance.

  • Solid Waste: Collect all unused this compound and any contaminated consumables (e.g., gloves, weigh paper, pipette tips) in a clearly labeled, sealed hazardous waste container.[10]

  • Liquid Waste: Solutions containing the compound must be collected in a designated, leak-proof, and appropriately labeled hazardous waste container. Do not pour any pyridine-containing waste down the drain.[3]

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Emergency Scenario Immediate Action Protocol
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
Eye Contact Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][11]
Inhalation Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[9]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[11]
Small Spill (<100 mL / 25g) Wearing appropriate PPE, cover the spill with a non-flammable absorbent material like sand or vermiculite.[8] Collect the material using non-sparking tools and place it in a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site once cleanup is complete.[8]
Large Spill Evacuate the immediate area and alert all personnel. If safe to do so, remove ignition sources. Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[7]

Visual Workflow: Safe Handling of this compound

G Safe Handling Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_ppe 1. Don Required PPE (Goggles, Lab Coat, Nitrile Gloves) prep_hood 2. Verify Fume Hood & Emergency Equipment prep_ppe->prep_hood prep_spill 3. Prepare Spill Kit prep_hood->prep_spill handle_weigh 4. Weigh Solid Compound prep_spill->handle_weigh handle_transfer 5. Transfer & Dissolve handle_weigh->handle_transfer clean_decon 6. Decontaminate Surfaces & Equipment handle_transfer->clean_decon clean_waste 7. Segregate & Label Hazardous Waste clean_decon->clean_waste clean_ppe 8. Doff & Dispose of PPE clean_waste->clean_ppe clean_wash 9. Wash Hands Thoroughly clean_ppe->clean_wash emergency Spill or Exposure Occurs emergency_action Follow Emergency Procedures (Flush, Evacuate, Notify) emergency->emergency_action

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Reactant of Route 1
(5-Bromo-3-methoxypyridin-2-yl)methanol
Reactant of Route 2
Reactant of Route 2
(5-Bromo-3-methoxypyridin-2-yl)methanol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.